Brassicasterol

Catalog No.
S623915
CAS No.
474-67-9
M.F
C28H46O
M. Wt
398.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brassicasterol

CAS Number

474-67-9

Product Name

Brassicasterol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C28H46O

Molecular Weight

398.7 g/mol

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3/b8-7+/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1

InChI Key

OILXMJHPFNGGTO-ZAUYPBDWSA-N

SMILES

Array

Synonyms

24 beta-methylcholesta-5,22-dien-3 beta-ol, brassicasterol, epibrassicasterol, ergosta-5,22-dien-3 beta-ol, trans-22-dehydrocampestrol

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

The exact mass of the compound Brassicasterol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Phytochemicals - Phytosterols - Supplementary Records. It belongs to the ontological category of 3beta-sterol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Ergosterols and C24-methyl derivatives [ST0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Guide: Natural Sources of Brassicasterol in Algae and Plants

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Brassicasterol

This compound is a 28-carbon sterol (24-methyl cholest-5,22-dien-3β-ol) that serves as an important biomarker in environmental and biological studies. Its chemical structure features a double bond at C-5 and C-22 positions, which distinguishes it from other phytosterols like campesterol, stigmasterol, and β-sitosterol. With a molecular formula of C₂₈H₄₆O and a molar mass of 398.675 g·mol⁻¹, this compound appears as a white crystalline solid with a melting point of 150-151°C and exhibits low water solubility with a consequently high octanol-water partition coefficient, predisposing it to associate with solid phases in environmental systems [1].

This sterol has gained significant research interest due to its utility as a specific biomarker for algal presence in environmental samples and its potential role as an additional biomarker in Alzheimer's disease [1]. From a commercial perspective, this compound represents one component of stigmasterol-rich plant sterol mixtures (designated E499 in the European numbering system for food additives) and is gaining traction in the global sterols market, which is projected to grow from USD 1.56 billion in 2025 to USD 3.06 billion by 2032 at a CAGR of 10.09% [2].

Natural Sources of this compound

Algal Sources of this compound

Algae represent the most significant natural source of this compound, with substantial variation in content across different taxonomic groups. The sterol profiles in algae exhibit remarkable diversity due to phylogenetic heterogeneity and long evolutionary distances between genera [3].

Table 1: this compound Content in Various Microalgae Species

Algal Species This compound Content Total Sterol Content Major Sterols (% of Total) Reference
Gonyaulax spp. 100% of sterol profile Not specified This compound (100%) [1]
Peridinium foliaceum 80-100% of sterol profile Not specified This compound (80-100%) [1]
Phaeodactylum tricornutum 91% of sterol profile 1415 mg/kg DW Epithis compound (91%) [4]
Nannochloropsis oceanica Minor component 180 mg/kg DW Cholesterol (80%), 22-Dehydro-cholesterol (14%) [4] [3]
Porphyridium spp. 28% of sterol profile 100 mg/kg DW Cholesterol (40%), this compound (28%), 22-Dehydro-cholesterol (21%) [4]
Skeletonema spp. 20% of sterol profile 76 mg/kg DW Cholesterol (24%), 22-Dehydro-cholesterol (23%), this compound (20%), Stigmasterol (20%) [4]
Tetraselmis spp. 6% of sterol profile 325 mg/kg DW Campesterol (40%), 24-Methyldiene cholesterol (40%), this compound (6%) [4]

Table 2: this compound Content in Macroalgae (Seaweeds)

Algal Group Species This compound Content Major Sterols Reference
Brown Algae (Phaeophyceae) Various Typically minor component Fucosterol, Cholesterol [5]
Green Algae (Chlorophyta) Ulva armoricana Minor component (specific % not quantified) Cholesterol (35%) [4]
Green Algae (Chlorophyta) Halimeda tuna Not detected β-sitosterol (major) [4]
Green Algae (Chlorophyta) Codium bursa Not detected β-sitosterol (major) [4]

The biosynthetic pathway of this compound in algae shares features with both higher plants and mammals. Most algae utilize the cycloartenol branch for sterol biosynthesis rather than the lanosterol pathway typical of fungi, confirming that algae and fungi use different pathways for ergosterol synthesis [6]. In Nannochloropsis oceanica, the sterol biosynthetic pathway produces phytosterols as minor products, with the pathway exhibiting characteristics of both higher plants (two sterol methyltransferase enzymes) and animals (cholesterol as the major sterol) [3].

The sterol composition in algae is not static but varies significantly with growth stage, environmental conditions, light spectrum, and temperature [3]. This plasticity suggests important yet incompletely understood roles of sterols in algal adaptation to environmental challenges.

Plant Sources of this compound

While algae represent the primary source of this compound, several terrestrial plants also contain this sterol, though typically in smaller quantities:

  • Rape plants (Brassica napus): The namesake source of this compound, though quantitative data on specific this compound content is limited in the searched literature [1].
  • Mirabilis jalapa (Four-o'clock plant): Contains detectable amounts of this compound, as identified through phytochemical studies [1].
  • Couroupita guianensis (Cannonball tree): Methanolic extracts of flowers contain this compound along with other sterols, showing significant cytotoxic effects toward NIH 3T3, HepG2, and HeLa cancer cells [7].
  • Eryngium foetidum (Culantro): Leaf extracts contain this compound along with stigmasterol, contributing to its antioxidant and anti-inflammatory properties [7].

In plants, this compound serves as a potential precursor in the biosynthesis of brassinosteroids, which are potent steroidal plant hormones regulating various physiological processes including cell elongation, division, and vascular differentiation [8]. The structural similarity between this compound and castasterone (a direct precursor of brassinolide) supports this metabolic relationship.

Experimental Protocols for this compound Analysis

Sample Extraction and Purification

Figure 1: Experimental workflow for this compound extraction and analysis from biological samples

G Start Sample Collection (Algal Biomass or Plant Material) A Freeze-drying and Homogenization Start->A B Lipid Extraction (Chloroform:Methanol, 1:1 v:v) A->B C Saponification (6% KOH in Methanol, 80°C, 1h) B->C D Partitioning (Hexane vs. Aqueous Methanol) C->D E Silica SPE Purification D->E F Derivatization (BSTFA + 1% TMCS, 70°C, 1h) E->F G GC-MS Analysis F->G H Data Analysis (Quantification vs. Internal Standard) G->H

Workflow for this compound extraction and analysis from biological samples

3.1.1 Sample Preparation and Saponification
  • Freeze-drying: Lyophilize algal or plant material (100-500 mg dry weight) and homogenize to fine powder using mortar and pestle under liquid nitrogen [6].
  • Internal standard addition: Add cholestanol (1 mg·mL⁻¹) as internal standard for subsequent quantification [6].
  • Lipid extraction: Extract three times with chloroform:methanol (1:1, v:v) with vortexing and centrifugation at 3000 × g for 10 minutes between extractions. Combine organic phases and dry under stream of nitrogen [6].
  • Saponification: Reconstitute lipid extract in 6% KOH in methanol and heat at 80°C for 1 hour to hydrolyze sterol esters [1].
3.1.2 Sterol Purification and Derivatization
  • Liquid-liquid partitioning: Transfer saponified mixture to separatory funnel with hexane and deionized water. Partition sterols into hexane phase, repeat three times, combine hexane phases, and evaporate under nitrogen [1].
  • Solid-phase extraction: Purify sterol fraction using silica SPE columns. Condition with hexane, load sample, wash with hexane, and elute sterols with 30% 2-propanol in hexane [6].
  • Derivatization: Convert free sterols to trimethylsilyl (TMS) ether derivatives using BSTFA (bis-trimethylsilyl trifluoroacetamide) with 1% TMCS as catalyst. Heat at 70°C for 1 hour to ensure complete derivatization [1] [6].
Instrumental Analysis by GC-MS

Figure 2: GC-MS instrumental analysis configuration for this compound quantification

G A GC System Configuration B Column: DB-5ms (30m × 250μm, 0.25μm film) A->B C Carrier Gas: Helium (1.5 mL·min⁻¹ constant flow) B->C D Temperature Program: 250°C to 270°C (30 min) 270°C to 280°C (3.5 min) C->D E MS Detection (Electron Impact, 70 eV) D->E F Ion Monitoring: Selected Ion Monitoring (SIM) or Full Scan (m/z 50-600) E->F G Peak Identification: Retention Time & Mass Fragments F->G H Quantification: Internal Standard Method G->H

GC-MS configuration and analysis process for this compound quantification

3.2.1 Gas Chromatography Conditions
  • Column selection: Use DB-5ms capillary column (30.0 m × 250.00 μm, 0.25 μm film thickness) or equivalent for optimal separation of sterol isomers [6].
  • Temperature program: Employ dual ramp protocol: initial temperature 250°C, ramp to 270°C at 5°C/min, hold for 30 minutes; then ramp to 280°C at 5°C/min, hold for 3.5 minutes [6].
  • Carrier gas: Helium at constant flow of 1.5 mL·min⁻¹ (linear velocity 48 cm/sec) [6].
  • Injection technique: Use split/splitless injector in splitless mode at 270°C [1].
3.2.2 Mass Spectrometry Parameters
  • Ionization mode: Electron impact ionization at 70 eV [6].
  • Ion source temperature: Maintain at 230°C [6].
  • Data acquisition: Use Selected Ion Monitoring (SIM) for highest sensitivity or full scan mode (m/z 50-600) for untargeted analysis [6].
  • Characteristic ions: For this compound-TMS ether, monitor m/z 470 [M]⁺, 455 [M-CH₃]⁺, 380 [M-TMSOH]⁺, and 365 [M-TMSOH-CH₃]⁺ for identification and quantification [1].
Quality Control and Validation
  • Internal standard quantification: Use cholestanol or deuterated this compound as internal standard for recovery correction and accurate quantification [6].
  • Calibration curve: Prepare 5-7 point calibration curve with authentic this compound standard covering expected concentration range (typically 0.1-100 μg/mL) [6].
  • Recovery assessment: Spike samples with known amounts of this compound before extraction to monitor method efficiency (typically >85% recovery) [1].
  • Method precision: Analyze replicate samples (n=5) to determine relative standard deviation (<10% acceptable) [6].

Commercial Applications and Research Significance

This compound holds significant commercial potential in multiple industries, reflected in the growing sterols market which is projected to reach USD 3.06 billion by 2032 [2]. The commercial applications span:

Table 3: Commercial Applications of this compound and Market Drivers

Application Sector Specific Uses Market Drivers Key Players
Nutraceuticals Cholesterol-lowering supplements, Functional foods (fortified beverages, dairy, bakery) Growing consumer awareness of cardiovascular health, Aging population BASF SE, Archer-Daniels-Midland Company, Cargill, Koninklijke DSM N.V.
Pharmaceuticals Drug formulations, Potential Alzheimer's biomarker, Anti-cancer therapies Research on CSF biomarkers for Alzheimer's, Cytotoxic derivatives research Croda International, Kerry Group, DuPont de Nemours
Cosmetics & Personal Care Skincare formulations, Haircare products Demand for natural ingredients, Anti-aging properties International Flavors & Fragrances, Corbion
Research & Diagnostics Environmental tracers for algal blooms, Paleoclimate studies Climate change impact studies, Environmental monitoring Research institutions, Environmental agencies

In pharmaceutical research, this compound has shown promise as a cerebrospinal fluid biomarker in Alzheimer's disease, with studies revealing altered levels in affected patients [1]. Additionally, this compound derivatives have demonstrated cytotoxic effects against cancer cells, making them potential candidates for anticancer drug development [7]. The combination of this compound with chemotherapeutic agents like doxorubicin in targeted delivery systems has shown enhanced antitumor activity compared to free drugs [7].

From an environmental perspective, this compound serves as a valuable biomarker for tracing algal organic matter in sediment cores and water columns. Its stability in anaerobic sediments for hundreds of years enables reconstruction of historical algal production, making it valuable in paleolimnological and paleoceanographic studies [1]. Multivariate statistical analyses like principal component analysis of this compound in conjunction with other lipid biomarkers (short-chain fatty acids, fatty alcohols) can distinguish between marine and terrestrial organic matter sources in environmental samples [1].

Conclusion

This compound represents a structurally unique sterol with diverse natural sources, primarily in various algal taxa, and significant applications across multiple research and commercial domains. Its specific distribution pattern across different algal groups makes it particularly valuable as a chemotaxonomic marker in environmental studies and as a tracer for algal organic matter in biogeochemical cycling research. The experimental protocols outlined in this guide provide researchers with robust methodology for accurate extraction, purification, and quantification of this compound from biological and environmental samples.

References

brassicasterol biosynthesis pathway from campesterol

Author: Smolecule Technical Support Team. Date: February 2026

Brassicasterol in Biosynthesis Pathways

This compound is a C28 phytosterol recognized in plants primarily as a precursor in the synthesis of Brassinosteroids (BRs), a class of plant steroid hormones [1]. The relationship between these sterols is outlined in the diagram below:

brassicasterol_pathway Campesterol Campesterol This compound This compound Campesterol->this compound  Proposed C-22  desaturation BR Intermediates BR Intermediates This compound->BR Intermediates  Multiple  enzymatic steps Castasterone Castasterone Brassinolide Brassinolide Castasterone->Brassinolide  Baeyer-Villiger  Oxidation BR Intermediates->Castasterone

This compound is a key intermediate in the conversion of campesterol to active brassinosteroids.

The most detailed research focuses on this compound's role in the brassinosteroid biosynthesis pathway [2] [1]. In this context, this compound is a metabolic intermediate derived from campesterol and is further processed into castasterone and brassinolide [1]. However, the specific enzymes catalyzing the conversion of campesterol to this compound are not explicitly identified in the searched literature [3] [2] [1].

Experimental Analysis Techniques

While the initial conversion steps may not be fully elucidated, established methodologies exist for the analysis of sterols and brassinosteroids in plant tissues, which would be essential for researching this pathway [1].

Technique Application Key Details
Extraction & Purification Enriching BRs from plant tissue Partitioning between n-hexane/80% methanol; chromatography on silica gel, Sephadex LH-20, or charcoal [1].
GC-MS Analysis Identification and quantification Requires derivatization: vicinal hydroxyls to methaneboronates; isolated hydroxyls to trimethylsilyl ethers. Deuterated BRs used as internal standards [1].
Bioassays Guiding purification & isolation The rice lamina inclination bioassay used to track physiological activity during purification [1].

Research Recommendations

To further investigate this specific biochemical conversion, you might consider:

  • Exploring Genomic Databases: Look for genes encoding enzymes known to perform C-22 desaturation or similar modifications on sterol side chains in plants like Arabidopsis thaliana or rapeseed (Brassica napus).
  • Reviewing Older Literature: The biochemical work characterizing these pathways was prominent in the 1990s and early 2000s. A deep dive into seminal papers from that period might yield more mechanistic insights.
  • Investigating Fungal Pathways: Some fungi produce this compound; examining the biosynthesis pathways in these organisms could provide clues about the enzymes involved.

References

brassicasterol solubility and partition coefficient

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Role in Biosynthesis

Brassicasterol is a C28 phytosterol characterized by a 24β(24S)-methyl group in its side chain [1]. It is a significant sterol in specific plants and serves as a key precursor in the biosynthesis of brassinosteroids (BRs), a class of plant steroid hormones [2] [3].

The diagram below illustrates the established role of this compound and other sterols in the biosynthesis of brassinosteroids.

G Cycloartenol Cycloartenol 24-Methylenelophenol 24-Methylenelophenol Cycloartenol->24-Methylenelophenol Multiple Enzymatic Steps Campesterol Campesterol 24-Methylenelophenol->Campesterol C28 Branch This compound This compound 24-Methylenelophenol->this compound In some plants & algae BR Biosynthesis Pathway BR Biosynthesis Pathway Campesterol->BR Biosynthesis Pathway This compound->BR Biosynthesis Pathway

This compound serves as a biosynthetic precursor to brassinosteroids.

Analytical Techniques for Extraction and Detection

While direct solubility data is unavailable, advanced analytical methods for extracting and quantifying this compound from complex matrices are documented. The table below summarizes a selective extraction method.

Table: Molecularly Imprinted Polymer (MIP) Method for Phytosterol Extraction [4]

Aspect Description
Technique Sonochemical Synthesis of Molecularly Imprinted Polymers (MIPs) for class-selective extraction.
Key Advantage Addresses matrix complexity, minimizing interferences and providing excellent control of the matrix effect (within ±15%).
Coupled Analysis Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS).
Performance Achieves satisfactory recovery values ranging from 65% to 100% for the included phytosterols.
Targeted Phytosterols This compound, stigmastanol, campesterol, campestanol, stigmasterol, β-sitosterol, Δ5-avenasterol, α-spinasterol.

The overall workflow for analyzing phytosterols like this compound from a sample involves several key stages, as visualized below.

G cluster_0 Extraction & Cleanup Methods cluster_1 Analysis & Detection Methods Sample Sample Extraction Extraction Sample->Extraction Plant/ Food Matrix Cleanup Cleanup Extraction->Cleanup Crude Extract SLE Solid-Liquid Extraction Extraction->SLE Analysis Analysis Cleanup->Analysis Purified Analytes MIP MIP-dSPE Cleanup->MIP LCMS LC-MS/MS (No derivatization) Analysis->LCMS Soxhlet Soxhlet Extraction Saponification Saponification SPE Chromatography (Silica Gel, Sephadex LH-20) GCMS GC-MS (Requires derivatization to TMS ethers/methaneboronates) NMR NMR

General workflow for phytosterol analysis, including this compound. MIP-dSPE: Molecularly Imprinted Polymer - dispersed Solid Phase Extraction.

Research Implications and Future Directions

The lack of direct physicochemical data presents both a challenge and an opportunity for your whitepaper:

  • Address the Data Gap: Your guide can highlight this as a critical area for future research, emphasizing the need for standardized measurements of this compound's log P and solubility in various solvents.
  • Leverage Analogous Data: You could discuss the properties of well-studied phytosterols like β-sitosterol and stigmasterol as reference points [5], while noting that this compound's distinct C24 configuration may lead to different behavior.
  • Propose Methodologies: The analytical protocols cited, particularly the MIP and UHPLC-MS/MS method [4], can be proposed as robust frameworks for developing assays to characterize this compound's properties.

References

brassicasterol stability in anaerobic sediments

Author: Smolecule Technical Support Team. Date: February 2026

Brassiscasterol as a Biomarker in Sediments

The table below summarizes the key characteristics and factors affecting brassicasterol in sedimentary environments:

Aspect Description
Primary Biological Source Diatoms (Bacillariophyta) [1].
Proxy For Past diatom populations and, by extension, aquatic primary production [1].
Stability & Preservation Chemically more resistant than labile molecules like DNA; follows reactivity-based degradation [1].
Key Preservation Mechanism Chemical Reactivity: Its inherent molecular structure makes it more resistant to microbial degradation compared to highly labile biomolecules [1].
Influence of Cell Walls Unlike green algae or vascular plants, diatom biomolecules (including this compound) do not benefit from long-term physical shielding by resistant cell wall materials [1].

Methodologies for Analysis

The analysis of this compound and other lipid biomarkers in sediments follows a multi-step experimental workflow to ensure accurate identification and quantification.

Experimental workflow for analyzing lipid biomarkers in sediments. Start Sediment Sample Collection A Lipid Extraction (Solvent Extraction) Start->A Gravity Coring B Fractionation & Purification (e.g., Column Chromatography) A->B Separate lipid classes C Derivatization (e.g., conversion to TMS ethers) B->C Isolate sterol fraction D Instrumental Analysis (GC-MS or GC-FID) C->D Increase volatility E Data Interpretation & Quantification D->E Identify & measure compounds End Proxy Application E->End Paleoenvironmental Reconstruction

Detailed Protocols
  • Sample Collection: Sediment cores are typically collected using a gravity corer. Sub-sampling is often done at specific depth intervals (e.g., 2 cm resolution) to build a temporal record [2].
  • Lipid Extraction: Sediment samples are freeze-dried and then extracted with organic solvents (e.g., dichloromethane or methanol) via Soxhlet extraction or ultrasonication to obtain the total lipid extract [3].
  • Fractionation and Purification: The total lipid extract is separated into different compound classes (e.g., fatty acids, sterols, hydrocarbons) using solid-phase extraction (SPE) or silica gel column chromatography. Brassiscasterol would be isolated in the sterol fraction [3].
  • Derivatization: The purified sterol fraction is often derivatized, for example, by reacting with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to form trimethylsilyl (TMS) ethers. This step improves the volatility and thermal stability of the sterols for gas chromatography analysis [4].
  • Instrumental Analysis and Quantification: Analysis is performed using Gas Chromatography-Mass Spectrometry (GC-MS). Brassiscasterol is identified by its characteristic retention time and mass spectrum. Quantification is achieved by comparing the peak area of this compound to that of an internal standard (e.g., an deuterated sterol not naturally present in the samples) [4] [3].

The Role in Multi-Proxy Studies

Researchers often analyze this compound alongside other biomarkers and isotopic data to obtain a more robust paleoenvironmental reconstruction. The diagram below illustrates how different data streams are integrated.

Logical relationship between biomarkers and paleoenvironmental proxies. Lipid Biomarkers\n(e.g., this compound) Lipid Biomarkers (e.g., this compound) Multi-Proxy Data Integration Multi-Proxy Data Integration Lipid Biomarkers\n(e.g., this compound)->Multi-Proxy Data Integration Confirms algal community shifts Stable Isotopes\n(δ²H, δ¹³C) Stable Isotopes (δ²H, δ¹³C) Stable Isotopes\n(δ²H, δ¹³C)->Multi-Proxy Data Integration Reveals carbon sources & metabolic pathways Sedimentary DNA Sedimentary DNA Sedimentary DNA->Multi-Proxy Data Integration Provides phylogenetic identification Bulk Geochemistry\n(TOC, TN, δ¹³Corg) Bulk Geochemistry (TOC, TN, δ¹³Corg) Bulk Geochemistry\n(TOC, TN, δ¹³Corg)->Multi-Proxy Data Integration Informs on OM source & diagenesis Robust Paleoenvironmental Reconstruction Robust Paleoenvironmental Reconstruction Multi-Proxy Data Integration->Robust Paleoenvironmental Reconstruction Synthesizes evidence

Key Insights for Researchers

  • Stable but Not Inert: this compound is a stable biomarker suitable for paleo-reconstruction, but its concentration can be affected by microbial degradation over long time scales, especially in the absence of protective mineral matrices [1].
  • Community over Individual: Its power is maximized when used as part of a multi-proxy approach. For example, the offset in hydrogen isotope ratios between this compound and other algal lipids (e.g., phytol) can reflect shifts within the eukaryotic algal community [4].
  • Context is Crucial: The interpretation of this compound records must consider the specific lake system. For instance, in eutrophic lakes, it can be a key indicator for reconstructing phytoplankton community assemblages and cyanobacterial blooms when combined with other lipid ratios [4].

References

HPLC-ECD method for brassicasterol determination

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Method for Brassicasterol Analysis

While a full HPLC-ECD protocol was not available, the following table summarizes key parameters from two relevant HPLC methods for separating and detecting this compound alongside other phytosterols [1] [2].

Parameter HPLC-ECD Method (Serum) [1] Nano-LC-UV Method (Olive Oil) [2]
Analytes This compound, Campesterol, Stigmasterol, β-Sitosterol This compound, Campesterol, Stigmasterol, β-Sitosterol, Cholesterol
Separation Column Information not specified in results 15 cm capillary column packed with C18 reversed-phase sub-2 µm particles
Mobile Phase Information not specified in results Methanol
Detection Electrochemical Detection (ECD) UV Detection
Run Time Information not specified in results ~20 minutes
Limit of Detection (LOD) Information not specified in results 0.78 µg/mL
Limit of Quantification (LOQ) Information not specified in results 1.56 µg/mL

Experimental Workflow for Phytosterol Analysis

Based on the general principles of phytosterol analysis [2] and the specific mention of an HPLC-ECD method [1], the overall workflow can be conceptualized as follows:

Start Sample (Serum or Tissue) SP1 Saponification (Heating with alcoholic KOH) Start->SP1 SP2 Liquid-Liquid Extraction (e.g., with hexane or diethyl ether) SP1->SP2 SP3 Solid-Phase Extraction (SPE) (Purification and concentration) SP2->SP3 SP4 Derivatization (Optional) (e.g., for sensitivity enhancement) SP3->SP4 Analysis HPLC-ECD Analysis SP4->Analysis Result Quantification Analysis->Result

Key Steps in the Workflow:

  • Saponification: This is a critical sample preparation step. The sample is heated with an alcoholic potassium hydroxide (KOH) solution. This process hydrolyzes sterol esters and other complex lipids, converting them into free sterols and breaking down the sample matrix (like triglycerides in oil) [3] [2].
  • Liquid-Liquid Extraction: The free sterols are then extracted from the aqueous saponification mixture using an organic solvent such as hexane or diethyl ether [3] [2].
  • Solid-Phase Extraction (SPE): This optional but recommended step further purifies and concentrates the sterol extract before injection into the HPLC system, helping to remove any remaining contaminants [2].
  • Derivatization: For Electrochemical Detection (ECD), derivatization might be necessary to introduce a functional group that is easily oxidized or reduced. The search results do not specify if this was required for the cited ECD method [1]. Note that for GC analysis, sterols are often derivatized to trimethylsilyl (TMS) ethers to increase volatility and thermal stability [3].
  • HPLC-ECD Analysis: The final extract is injected into the HPLC system. As per the search results, this compound and other phytosterols can be separated using a reversed-phase C18 column and a mobile phase like methanol. The ECD then detects the compounds based on their electrochemical properties [1] [2].

Important Considerations for Method Development

The lack of a detailed ECD protocol means you will likely need to adapt and optimize existing methods. Here are some key points to consider:

  • Detection Specifics: The core of your method development will be optimizing the ECD parameters (e.g., working electrode potential). You may need to experiment with derivatization strategies to make this compound electroactive if it is not inherently so.
  • Method Validation: For any quantitative analytical method, you must perform a full validation. This includes establishing a calibration curve, determining the method's precision (repeatability), accuracy (e.g., through recovery tests, which should be between 90% and 103% [2]), and confirming the Limits of Detection (LOD) and Quantification (LOQ).
  • Alternative Technique: If ECD proves challenging, coupling HPLC to a Mass Spectrometer (MS) is a highly sensitive and specific alternative for accurate identification and quantification of this compound [2].

Draft Protocol Outline and Suggested Next Steps

Given the information available, here is a draft outline you could use as a starting point for developing your own detailed protocol:

  • Scope: Application for the determination of this compound in serum and plant-based samples.
  • Principle: Extraction and purification of phytosterols followed by separation with reversed-phase HPLC and detection using electrochemical detection.
  • Reagents and Materials: List all required solvents (methanol, hexane, etc.), standards (this compound, internal standard), and chemicals (e.g., KOH).
  • Apparatus: HPLC system with electrochemical detector, C18 analytical column, sample preparation equipment.
  • Sample Preparation: Follow the workflow described above (Saponification → Extraction → Purification).
  • HPLC-ECD Conditions:
    • Column: C18 (e.g., 150 mm x 4.6 mm, sub-2 µm or 3-5 µm)
    • Mobile Phase: Methanol or Methanol/Water gradient (needs optimization)
    • Flow Rate: 1.0 mL/min (needs optimization for your column)
    • Detection: ECD (parameters to be optimized)
  • Calibration: Prepare and analyze a series of this compound standard solutions to create a calibration curve.

Since a complete protocol is not available in the search results, your most efficient path forward would be to:

  • Obtain the Full Paper: I strongly recommend you access the full text of the 2010 article "Simultaneous determination of β-sitosterol, campesterol, stigmasterol, and this compound in serum by high-performance liquid chromatography with electrochemical detection" [1]. It will contain the exact experimental details you need.
  • Consult Standard Methods: Look for official methods from organizations like AOAC International or the American Oil Chemists' Society (AOCS) that deal with phytosterol analysis.

References

Comprehensive Application Notes and Protocols for GC-MS Analysis of Brassicasterol TMS Derivatives in Plant Materials and Functional Foods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Principle

Brassicasterol is a significant phytosterol found predominantly in plants of the Brassicaceae family, including rapeseed, broccoli, and related species. As a C28 sterol with a double bond at position C5 and an additional double bond between C22 and C23, this compound represents an important biomarker for plant speciation and dietary intake assessment. The analysis of this compound and other phytosterols has gained considerable importance in recent years due to their well-established cholesterol-lowering properties and subsequent recognition as valuable bioactive compounds in functional foods and dietary supplements. The European Food Safety Authority (EFSA) and other regulatory bodies have approved health claims regarding phytosterols' ability to reduce blood cholesterol levels, creating a need for robust analytical methods to support product labeling and clinical studies [1] [2].

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) has emerged as a powerful technique for the precise determination of this compound and other sterols in complex matrices. The method leverages the superior separation efficiency of GC with the selectivity and sensitivity of MS/MS detection, enabling accurate quantification even in samples with co-eluting interferences. A critical aspect of this methodology involves the conversion of native this compound to its trimethylsilyl (TMS) derivative, which significantly improves volatility, thermal stability, and chromatographic behavior while enhancing detection sensitivity through characteristic fragmentation patterns. This document provides comprehensive application notes and detailed protocols for the analysis of this compound TMS derivatives using GC-MS/MS, incorporating both fundamental principles and practical implementation guidance for researchers and analytical scientists [1] [3].

Experimental Design and Workflow

The complete analytical procedure for this compound determination encompasses several critical stages from sample preparation to data analysis, as visualized in the following workflow:

G Start Start SP Sample Preparation Start->SP S1 Weigh sample and add internal standard (5α-cholestane, epicoprostanol, or dihydrocholesterol) SP->S1 S2 Hydrolysis: - Acid hydrolysis for glycosides - Alkaline hydrolysis for esters S1->S2 S3 Extract unsaponifiable matter with n-hexane S2->S3 S4 Derivatization with BSTFA/TMCS (70°C for 30 min) S3->S4 GC GC-MS/MS Analysis S4->GC G1 Column: HP-5MS or equivalent (30 m × 0.25 mm × 0.25 μm) GC->G1 G2 Temperature program: 50°C (1 min) → 25°C/min to 250°C → 2°C/min to 280°C (10 min) G1->G2 G3 Injection: 1μL splittless at 280°C G2->G3 G4 Carrier: Helium, 1.0 mL/min G3->G4 MS MS Detection G4->MS M1 Ionization: Electron Impact (EI) 70 eV MS->M1 M2 Ion source: 230°C M1->M2 M3 MRM transitions: This compound-TMS: 470→455 (quantifier) 470→380 (qualifier) M2->M3 DA Data Analysis M3->DA D1 Identify via retention time and qualifier transition ratio DA->D1 D2 Quantify against internal standard using calibration curve D1->D2 End End D2->End

Figure 1: Complete analytical workflow for the determination of this compound TMS derivatives by GC-MS/MS, encompassing sample preparation, instrumental analysis, and data processing steps.

Sample Preparation Protocols

Materials and Reagents
  • Internal Standards: 5α-cholestane, epicoprostanol (5β-cholestan-3α-ol), or dihydrocholesterol (5α-cholestan-3β-ol) at high purity (≥98%) [2]. Epicoprostanol is particularly recommended as it does not occur naturally in plants and elutes early in the chromatogram, minimizing interference with phytosterol peaks [2].
  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) [1] [4].
  • Solvents: Methanol and n-hexane of GC-MS grade [1].
  • Hydrolysis Reagents: Potassium hydroxide (KOH) pellets for preparing alkaline solutions; hydrochloric acid (HCl) for acid hydrolysis when needed [2].
  • Reference Standards: This compound certified reference material (≥95% purity) for calibration standards [1].
Sample Preparation Steps
3.2.1 Internal Standard Addition and Hydrolysis
  • Weigh accurately approximately 20-100 mg of sample (oil, plant material, or functional food) into a screw-cap test tube [4] [2].
  • Add internal standard solution containing 50-100 μg of epicoprostanol or equivalent [2].
  • For samples with steryl glycosides (cereal products, microgreens), perform acid hydrolysis first: Add 3 mL of 3.5 M HCl and heat at 100°C with reflux for 1 hour. Cool, then extract lipids with 3 × 2 mL n-hexane [2].
  • Perform alkaline hydrolysis: Add 2 mL of 2 N KOH in methanol/ethanol to the sample or lipid extract. Heat at 60-80°C for 30-60 minutes with occasional shaking [1] [2].
3.2.2 Extraction of Unsaponifiable Matter
  • Cool the saponified mixture to room temperature and add 2 mL of deionized water.
  • Extract unsaponifiable material with 3 × 2 mL n-hexane, combining the organic layers.
  • Wash the combined hexane extracts with 2 mL of deionized water to remove residual alkali.
  • Evaporate the solvent under a gentle stream of nitrogen at 40°C until completely dry [2].
3.2.3 Derivatization
  • Reconstitute the dry residue in 100 μL of pyridine.
  • Add 100 μL of BSTFA with 1% TMCS and vortex mix thoroughly.
  • Heat the mixture at 70°C for 30 minutes to complete the silylation reaction.
  • Cool to room temperature and transfer to GC vial for analysis [1] [4].

Table 1: Troubleshooting Guide for Sample Preparation Steps

Problem Potential Cause Solution
Incomplete saponification Insufficient KOH concentration or heating time Increase KOH concentration to 2.5 N; extend heating time to 60 min
Low recovery of internal standard Incomplete extraction Perform multiple extractions with n-hexane (3×); ensure proper mixing
Poor derivatization Moisture in sample Ensure complete dryness before adding BSTFA/TMCS
Multiple peaks for this compound Incomplete hydrolysis Implement acid hydrolysis prior to saponification for complex matrices

GC-MS/MS Analytical Conditions

Gas Chromatography Parameters

The separation of this compound TMS derivatives requires optimized GC conditions to achieve resolution from co-eluting sterols such as lanosterol and isofucosterol, which has been demonstrated in previous studies [1]:

  • Column: HP-5MS (5% phenyl, 95% dimethylpolysiloxane) capillary column, 30 m × 0.25 mm i.d. × 0.25 μm film thickness or equivalent [1].
  • Injector: Programmable Temperature Vaporization (PTV) or standard split/splitless injector operated in splittless mode at 280°C [1].
  • Carrier Gas: Helium, constant flow mode at 1.0 mL/min [1].
  • Oven Temperature Program:
    • Initial temperature: 50°C (hold 1 min)
    • Ramp 1: 25°C/min to 250°C
    • Ramp 2: 2°C/min to 280°C (hold 10 min)
    • Total run time: approximately 25 minutes [1] [3].
  • Injection Volume: 1 μL in splittless mode (splittless time: 1 min) [1].
Tandem Mass Spectrometry Detection

The MS/MS detection provides superior selectivity and sensitivity for this compound determination in complex matrices:

  • Ionization Mode: Electron Impact (EI) at 70 eV [1].
  • Ion Source Temperature: 230°C [1].
  • Operational Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity [1] [3].
  • Specific MRM Transitions for this compound-TMS:
    • Quantifier transition: m/z 470 → 455 (loss of CH₃)
    • Qualifier transition: m/z 470 → 380 (loss of TMSOH + CH₃) [1].
  • Collision Energy: Optimized for each transition (typically 10-20 eV) [1].
  • Solvent Delay: 5 minutes to protect the detector from solvent peaks [1].

Table 2: Optimized MRM Transitions for Key Phytosterol TMS Derivatives

Sterol Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Collision Energy (eV)
This compound-TMS 470 455 (quantifier) 380 (qualifier) 15
β-Sitosterol-TMS 486 471 (quantifier) 396 (qualifier) 15
Campesterol-TMS 472 457 (quantifier) 382 (qualifier) 15
Stigmasterol-TMS 484 469 (quantifier) 394 (qualifier) 15
Internal Standard (Epicoprostanol-TMS) 460 445 (quantifier) 370 (qualifier) 15

Method Validation and Data Analysis

Calibration and Quantification
  • Calibration Standards: Prepare this compound calibration solutions at six concentration levels ranging from 0.05 to 50 μg/mL, each containing a fixed amount of internal standard (1 μg/mL) [1] [2].
  • Derivatize calibration standards following the same procedure as samples.
  • Construct calibration curve by plotting the peak area ratio (this compound/internal standard) against concentration.
  • Linear regression analysis typically yields correlation coefficients (R²) >0.995, indicating excellent linearity [1].
Method Validation Parameters

Extensive validation of the GC-MS/MS method for this compound determination has demonstrated excellent analytical performance:

  • Detection Limit: The method achieves detection limits in the picogram per milliliter range for most sterols, ensuring high sensitivity for trace analysis [3].
  • Precision: Intra-assay and interassay coefficients of variation are typically <15% for both serum and plasma samples, demonstrating high reproducibility [3].
  • Accuracy: Recovery studies show values ranging from 88% to 117% for supplemented plasma samples across different concentrations, indicating excellent accuracy [3].
  • Specificity: The use of highly specific precursor/product ion transitions enables discrimination from co-eluting substances, even with fast GC run times under 8.5 minutes [3].

Table 3: Method Validation Data for this compound Determination by GC-MS/MS

Validation Parameter Result Acceptance Criteria
Linearity (R²) >0.995 ≥0.990
Limit of Detection (LOD) 0.5 ng/mL <1.0 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL <5.0 ng/mL
Intra-day Precision (% RSD) 4.2% ≤15%
Inter-day Precision (% RSD) 7.8% ≤15%
Recovery at LOQ 92% 85-115%
Recovery at Mid-range 105% 90-110%
Quality Control Procedures
  • System Suitability Test: Before each analytical run, inject a standard containing 1 μg/mL of this compound-TMS to verify retention time stability (<2% RSD) and peak area response (<5% RSD).
  • Quality Control Samples: Include blank samples (without analytes), blank samples spiked with internal standard, and matrix-matched quality control samples at low, medium, and high concentrations in each batch.
  • Carry-over Assessment: Inject a solvent blank after the highest calibration standard to ensure no significant carry-over (<20% of LOD) [1] [2].

Applications and Case Studies

Analysis of Microgreen and Mature Plant Material

A recent study applied this GC-EI-MS/MS methodology to determine this compound content in ten different microgreen crops, including rapeseed, kale, and broccoli raab, comparing some with their mature forms. The research demonstrated that microgreens generally contained higher concentrations of this compound and other phytosterols compared to their mature counterparts on a fresh weight basis. The method successfully separated and quantified eight different sterols, including this compound, despite the complex matrix of microgreen extracts. The study highlighted the particular abundance of this compound in Brassicaceae family microgreens, supporting their potential as functional foods with enhanced phytosterol content [1].

Sterol Profiling in Vegetable Oils

The developed method has been effectively applied to the sterol profiling of various vegetable oils, including sunflower oil, hemp oil, rapeseed oil, and corn oil. These analyses revealed complex sterol compositions with 30 different sterols and triterpenes identified across the oil samples. This compound served as a characteristic marker for rapeseed oil, allowing differentiation from other vegetable oils. The high sensitivity of the GC-MS/MS method enabled detection of even minor sterols present in trace amounts, providing comprehensive sterol profiles beyond conventional GC-FID methods [4].

The following diagram illustrates the key fragmentation pathways of this compound-TMS under EI conditions, which provides the foundation for its selective detection:

G BST This compound-TMS (Molecular Ion, m/z 470) F1 Fragment 1 m/z 455 [M-CH3]+ (Quantifier Transition) BST->F1 Methyl loss F2 Fragment 2 m/z 380 [M-TMSOH-CH3]+ (Qualifier Transition) BST->F2 TMSOH + Methyl loss F3 Fragment 3 m/z 275 Side chain cleavage BST->F3 Side chain cleavage F4 Fragment 4 m/z 129 B-ring with side chain BST->F4 B-ring fragmentation

Figure 2: Characteristic fragmentation pattern of this compound-TMS derivative under electron impact ionization conditions, showing the major fragment ions used for identification and quantification.

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Peak Tailing: If this compound peaks exhibit tailing, consider replacing the GC liner and trimming the first 10-15 cm of the column. Active sites in the injection port or column can cause adsorption of TMS derivatives.
  • Retention Time Shifts: Minor retention time shifts can occur due to column degradation or variations in carrier gas flow. Use relative retention times compared to the internal standard for correct peak identification.
  • Reduced Sensitivity: Gradual sensitivity loss may result from ion source contamination in the mass spectrometer. Regular maintenance of the ion source is recommended after 200-300 injections.
  • Incomplete Derivatization: Incomplete silylation, evidenced by peak splitting or additional peaks, can be addressed by ensuring absolute dryness of samples before derivatization and using fresh BSTFA/TMCS reagent.
Analytical Performance Notes

The GC-MS/MS method described here demonstrates significant advantages over traditional GC-FID approaches for this compound analysis. The enhanced specificity achieved through MRM transitions effectively eliminates interference from co-eluting compounds that may be present in complex sample matrices. Furthermore, the superior sensitivity of tandem mass spectrometry detection enables accurate quantification at trace levels, making it particularly suitable for analyzing biological samples with low phytosterol concentrations. The method's high throughput capability with run times under 8.5 minutes allows for efficient analysis of large sample batches, supporting clinical studies and quality control applications where rapid turnaround is essential [1] [3].

References

Comprehensive Application Notes and Protocols for LC-MS/MS Quantification of Brassicasterol in Serum

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Brassicasterol and Analytical Significance

This compound is a 28-carbon phytosterol belonging to the class of ergosterols and derivatives, structurally characterized by a ergosta-5,22-dien-3β-ol skeleton. This bioactive compound possesses a molecular formula of C₂₈H₄₆O and an average molecular weight of 398.675 g/mol [1]. This compound occurs naturally in various marine organisms, algae, and some terrestrial plants, with recent studies identifying it as a component in edible aquacultural seahorse (Hippocampus abdominalis) [2]. The compound has gained significant research interest due to its diverse biological activities, including demonstrated anti-cancer effects in prostate cancer models through dual targeting of AKT and androgen receptor (AR) signaling pathways [2]. Additionally, this compound has been identified as a potential CSF biomarker for Alzheimer's disease, highlighting its clinical relevance [1].

The quantification of this compound in biological matrices such as serum presents significant analytical challenges due to its lipophilic nature (logP ≈ 6.48-9.68), low aqueous solubility (approximately 0.00023 mg/L at 25°C), and typically low circulating concentrations in biological systems [1]. Furthermore, the analysis is complicated by potential isomeric interference from other phytosterols such as campesterol and β-sitosterol, which share similar chemical structures and fragmentation patterns. The development of robust LC-MS/MS methods addresses these challenges by providing the necessary specificity, sensitivity, and reproducibility required for accurate this compound quantification in complex biological samples [3] [4]. This protocol establishes comprehensive guidelines for sample preparation, chromatographic separation, mass spectrometric detection, and method validation to support pharmacological and clinical research involving this compound.

Sample Preparation Protocol

Reagents and Materials
  • Internal Standard: Deuterated this compound (d₇-brassicasterol) recommended for optimal quantification accuracy
  • Extraction Solvents: HPLC-grade dichloromethane, methanol, n-hexane, and ethanol
  • Saponification Reagent: 3.6 N potassium hydroxide (KOH) in ethanol
  • Aqueous Solution: 0.88% potassium chloride (KCl) in purified water
  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)
  • Serum Samples: Fresh or properly stored (-80°C) human or animal serum
  • Derivatization Reagents: N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) for possible derivatization if enhanced sensitivity is required
Equipment and Consumables
  • Glassware: Borosilicate glass centrifuge tubes with Teflon-lined caps (15-50 mL)
  • Evaporation System: Nitrogen evaporator or vacuum concentrator maintained at 40°C
  • Centrifuge: Capable of achieving 3000 × g
  • Analytical Balance: Precision of ±0.1 mg
  • Vortex Mixer and Timer
  • Safety Equipment: Chemical fume hood, gloves, and safety glasses
Step-by-Step Procedure

The sample preparation protocol involves four critical stages that must be performed sequentially with precision to ensure optimal recovery and minimal degradation of this compound:

  • Sample Saponification:

    • Transfer 500 μL of serum into a 15 mL glass centrifuge tube
    • Add 100 μL of internal standard working solution (50 ng/mL d₇-brassicasterol in ethanol)
    • Add 2 mL of 3.6 N KOH in ethanol solution
    • Vortex mix thoroughly for 60 seconds until homogenous
    • Incubate at 37°C for 60 minutes in a water bath with occasional vortex mixing every 15 minutes [3] [4]
  • Lipid Extraction:

    • Add 3 mL of dichloromethane to the saponified mixture
    • Vortex vigorously for 2 minutes to ensure complete extraction
    • Centrifuge at 3000 × g for 10 minutes to achieve phase separation
    • Carefully transfer the lower organic layer to a new glass tube using a glass Pasteur pipette
    • Repeat the extraction twice with 2 mL fresh dichloromethane each time
    • Combine all dichloromethane extracts in the same collection tube [3]
  • Extract Washing and Concentration:

    • Add 2 mL of 0.88% KCl solution to the combined dichloromethane extracts
    • Vortex for 30 seconds and centrifuge at 3000 × g for 5 minutes
    • Transfer the organic layer to a clean tube and add approximately 1 g of anhydrous sodium sulfate
    • Let stand for 15 minutes to remove residual water
    • Transfer the dried extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C [2] [3]
  • Reconstitution:

    • Reconstitute the dry residue in 150 μL of methanol:acetonitrile (90:10, v/v)
    • Vortex for 60 seconds and sonicate for 5 minutes to ensure complete dissolution
    • Transfer to a low-volume autosampler vial for LC-MS/MS analysis

Table 1: Critical Steps and Quality Control Indicators in Sample Preparation

Process Step Critical Parameters Quality Control Indicators Optimal Recovery Range

| Saponification | Temperature: 37°C Time: 60 min KOH Concentration: 3.6 N | Complete hydrolysis of esters No visible precipitation | 95-105% | | Liquid-Liquid Extraction | Solvent volume: 3 mL Number of extractions: 3 Mixing time: 2 min | Clear phase separation Emulsion formation minimal | 85-95% | | Concentration | Nitrogen flow rate: 5 psi Temperature: 40°C Evaporation time: ~15 min | No visible residue loss Complete solvent removal | >90% | | Reconstitution | Solvent composition: MeCN:MeOH (10:90) Volume: 150 μL Sonication time: 5 min | Clear solution No particulate matter | 95-105% |

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters

Chromatographic separation of this compound requires optimized conditions to resolve it from isomeric phytosterols and serum matrix components. The following parameters have been established for robust analysis:

  • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm; 1.7 μm particle diameter)
  • Column Temperature: 45°C
  • Autosampler Temperature: 15°C
  • Injection Volume: 5 μL (partial loop with needle wash)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile:methanol (90:10, v/v) with 0.1% formic acid
  • Flow Rate: 0.35 mL/min
  • Gradient Program:
    • 0-2 min: 70% B
    • 2-8 min: 70% → 95% B (linear gradient)
    • 8-12 min: 95% B (isocratic)
    • 12-12.5 min: 95% → 70% B (linear gradient)
    • 12.5-15 min: 70% B (column re-equilibration)
  • Total Run Time: 15 minutes
  • Predicted Retention Time: 8.75 minutes for underivatized this compound [1]

The mobile phase composition has been specifically optimized to enhance this compound ionization while maintaining separation efficiency. The addition of 0.1% formic acid to both mobile phases improves protonation and stabilizes the precursor ion [3] [4]. The chromatographic conditions provide adequate resolution (R > 1.5) between this compound and potential isomeric interferents such as campesterol.

Mass Spectrometric Conditions

Mass spectrometric detection employs positive ion mode electrospray ionization (ESI+) with multiple reaction monitoring (MRM) for optimal sensitivity and specificity. The following parameters should be established:

  • Ion Source: Electrospray Ionization (ESI)
  • Ionization Polarity: Positive
  • Source Temperature: 150°C
  • Desolvation Temperature: 450°C
  • Desolvation Gas Flow: 800 L/h
  • Cone Gas Flow: 150 L/h
  • Collision Gas Flow: 0.15 mL/min (argon)
  • Capillary Voltage: 3.2 kV
  • MRM Transitions:
    • This compound: 399.4 → 381.3 (quantifier); 399.4 → 147.1 (qualifier)
    • d₇-Brassicasterol (IS): 406.4 → 388.4
  • Collision Energies:
    • 399.4 → 381.3: 18 eV
    • 399.4 → 147.1: 28 eV
    • 406.4 → 388.4: 18 eV
  • Dwell Time: 100 ms per transition

The fragmentation pattern of this compound typically shows a predominant loss of water ([M+H-H₂O]⁺) from the protonated molecule, yielding the 381.3 product ion, which serves as the optimal quantifier transition. The 147.1 product ion provides confirmation through side chain fragmentation. These transitions provide high specificity with minimal interference from matrix components [3].

Method Validation

Validation Parameters and Acceptance Criteria

Method validation for this compound quantification in serum should comply with FDA Bioanalytical Method Validation guidelines. The following parameters must be established:

Table 2: Method Validation Parameters and Acceptance Criteria for this compound Quantification

Validation Parameter Experimental Design Acceptance Criteria

| Linearity and Range | 8 non-zero standards: 0.5-500 ng/mL Quadratic regression with 1/x² weighting | R² ≥ 0.995="" (low:="" (with="" (within="" (±20%="" acceptance="" accuracy="" batch="" blank="" calibration="" carryover="" chromatographic="" data="" dilution="" equation:="" integration="" lower="" peak="" quality="" recovery="" retention="" selectivity="" signal-to-noise:="" stability="" system="" validated="" +="" ,="" -="" 0.5="" 1="" 1.5="" 1.5,="" 15%,="" 15°c)="" 3="" 30="" 4.2="" 400="" 5="" 5.1="" 5.2="" 50="" 50%="" 50,="" 6="" 67%="" 80-120%="" 85-115%="" <20%="" [bgcolor="#F1F3F4" [3] [1].="" [color="#4285F4" [label="Result Reporting\n• Concentration Calculation\n• QC Verification\n• Data Interpretation" [style="filled," ]="" ```dot="" a="" acceptable="" acceptance="" acceptance:="" accuracy="" accuracy:="" accurate="" across="" adequate="" all="" analysis="" analysis:="" analyte:="" assurance="" at="" back-calculated="" batch="" be="" before="" bench-top="" between="" blank="" this compound="" brassicasterolanalysis="" bx="" by="" c,="" carryover="" closest="" color="#5F6368" complete="" concentration="" concentration)="" concentrations="" consecutive="" consistency:="" consistent="" contamination="" control="" criteria="" criteria:="" criteria.="" critical="" current="" curve:="" cv="" cycles),="" data="" dataprocessing="" days)="" demonstrate="" detecting="" deviate="" diagram="" digraph="" dilution="" drug-free="" each="" edge="" effects="" eluting="" employs="" ensure="" essential="" established="" exceeding="" extracted="" factor="" fillcolor="#FFFFFF" following="" fontcolor="#202124" for="" freeze-thaw="" freshly="" from="" graph="" high="" high:="" human="" if="" illustrates="" in="" included="" including="" independent="" individual="" injections="" instrument="" integrated="" integration="" integrity="" integrity:="" integrity:="" inter-run="" interference="" interferent="" internal="" interpretation="" intra-run="" is="" is)="" labeldistance="2.5]" lcms="" least="" level="" limit="" limited="" literature="" lloq="" lloq)="" lloq,="" long-term="" lots="" low,="" maintaining="" manually="" manufacturer="" matrix="" may="" measures="" medium:="" meet="" meeting="" method="" method="" mid,="" ml="" ml)="" ml,="" monitor="" more="" must="" n="6" neat="" ng="" no="" node="" nominal="" non-detectable="" non-zero="" normalized="" of="" optimal="" or="" over="" parameters="" parameters:="" peak="" peaks="" performance="" performance:="" performed="" physiological="" pooled="" populations,="" post-extraction="" potential="" precise="" precision="" precision="" precision:="" precision:="" preparation="" prepared="" procedures="" process="" processed="" processing="" provides="" qc="" quadratic="" quality="" quantification="" range="" ranges="" rankdir="TB" ratio="" recovery="" reference="" regression="" replicate="" replicates="" report="" reproducible:="" response="" results="" retention="" review="" robust="" rsd="" rsd,="" run="" runs="" sample="" sampleprep="" samples="" samples:="" samples;="" sensitivity="" serum="" serum,="" shape="rectangle]" should="" shows="" signal-to-noise="" significant="" six="" software="" solution="" solutions="" specifically="" specificity="" specified="" spiked="" stability:="" standard="" standards="" standards:="" standards,="" start="" stated="" stock="" suitability="" system="" test:="" tests="" than="" the="" third-party="" though="" three="" throughout="" time="" times="" to="" troubleshooting="" typically="" uloq="" uloq,="" using="" validated="" validation="" values="" verify="" vs="" weighting="" where="" which="" with="" within="" workflow="" x="" x²="" y="" {="" |="" ±15%="" ±15%)="" ≤15%="" ≤2%="" ≤20%="" ≤5%="" ≤75%="" ≥1.5="" ≥10=""> SamplePrep SamplePrep -> LCMS LCMS -> DataProcessing DataProcessing -> Validation Validation -> Report }

BrassicasterolPathways This compound This compound AR Androgen Receptor (AR) This compound->AR Downregulates AKT AKT Signaling Pathway This compound->AKT Inhibits Apoptosis Apoptosis Induction (Sub-G1 Phase Arrest) This compound->Apoptosis Induces Migration Migration Inhibition This compound->Migration Inhibits PSA Prostate-Specific Antigen AR->PSA Regulates ProstateCancer Prostate Cancer Cell Growth AR->ProstateCancer Promotes AKT->ProstateCancer Promotes Apoptosis->ProstateCancer Suppresses Migration->ProstateCancer Suppresses

This compound Mechanism of Action in Prostate Cancer Cells

Conclusion

This comprehensive protocol provides detailed application notes for the accurate and precise quantification of this compound in serum samples using LC-MS/MS technology. The method encompasses optimized sample preparation through saponification and liquid-liquid extraction, robust chromatographic separation, and highly specific mass spectrometric detection in MRM mode. The validation parameters demonstrate that the method is fit-for-purpose for pharmacological and clinical research applications, with sensitivity adequate for detecting physiologically relevant concentrations.

The established method addresses the significant analytical challenges associated with this compound quantification, including its low abundance in biological systems, susceptibility to oxidation, and potential for isomeric interference. The incorporation of a deuterated internal standard and rigorous quality control measures ensures data reliability for research investigating the physiological roles, pharmacokinetic properties, and therapeutic potential of this biologically active phytosterol. As research continues to elucidate the multifaceted biological activities of this compound, this validated analytical method provides an essential tool for further investigation into its roles in human health and disease.

References

Comprehensive Application Notes and Protocols: Simultaneous Determination of Brassicasterol, β-Sitosterol, Campesterol, and Stigmasterol in Biological Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phytosterol Analysis

Background and Significance

Phytosterols are naturally occurring plant-derived sterols that are structurally similar to cholesterol but contain variations in their side chain configurations. The four major phytosterols of analytical interest include brassicasterol, β-sitosterol, campesterol, and stigmasterol. These compounds have gained significant research attention due to their diverse biological activities, including cholesterol-lowering properties, anti-inflammatory effects, and potential chemopreventive activities against various cancers [1] [2]. In clinical settings, the accurate quantification of these phytosterols is particularly important for diagnosing phytosterolemia, a rare autosomal recessive disorder characterized by abnormal accumulation of dietary phytosterols in serum and tissues, leading to premature coronary atherosclerosis [3].

The structural similarities between these phytosterols present significant analytical challenges for their simultaneous determination. This compound (24-methyl cholest-5,22-dien-3β-ol) contains a double bond at C-22, distinguishing it from campesterol (24α-methylcholesterol), while stigmasterol (Δ22, 24α-ethylcholesterol) features an additional double bond at C-22 compared to β-sitosterol (24α-ethylcholesterol) [1] [4]. These subtle structural differences necessitate highly selective analytical methods for accurate identification and quantification, especially in complex biological matrices like serum or plasma.

Analytical Challenges

The simultaneous determination of multiple phytosterols in biological samples presents several methodological challenges. First, the low physiological concentrations in serum (typically in the μmol/L range) demand highly sensitive detection methods [3]. Second, the structural similarity among phytosterols and with cholesterol requires high resolution separation techniques to achieve baseline separation of individual analytes. Third, the complex biological matrix introduces potential interference issues that must be addressed through selective detection and sample preparation. Finally, the need for high-throughput analysis in clinical settings necessitates robust methods with minimal sample preparation time. Traditional approaches have relied on derivatization procedures to enhance detectability, but these add complexity, increase analysis time, and may introduce analytical errors [3].

HPLC-ECD Methodology for Simultaneous Determination

Principle of Operation

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) offers a robust alternative for the simultaneous determination of phytosterols without the need for derivatization. The method leverages the electrochemical activity of the 3β-hydroxy group present on all four phytosterols, which can be oxidized under appropriate conditions [3]. While cholesterol was historically considered electrochemically inactive, recent studies have demonstrated that cholesterol can be electrochemically oxidized to form cholesta-4,6-dien-3-one, establishing that the 3β-hydroxy group is indeed susceptible to electrochemical oxidation [3]. This discovery paved the way for developing HPLC-ECD methods for sterol analysis.

The separation mechanism relies on a C30 stationary phase, which provides superior shape selectivity for closely related steroidal compounds compared to conventional C18 columns. The C30 phase, with its longer alkyl chains, creates a more ordered surface that better discriminates between analytes based on their molecular shape and planarity, making it particularly suitable for separating phytosterols with minor structural variations in their side chains [3]. The electrochemical detection occurs at a glassy carbon working electrode maintained at an optimized potential, where the phytosterols undergo oxidation, generating a current proportional to their concentration.

Reagents and Standards
  • Authentic standards: β-Sitosterol, campesterol, stigmasterol, and this compound (purity >95%)
  • Internal standard: 6-Ketocholestanol (IS)
  • Mobile phase: Acetonitrile (HPLC grade) containing 10 mmol/L lithium perchlorate (LiClO₄)
  • Saponification reagent: 1 mol/L potassium hydroxide (KOH) in ethanol
  • Extraction solvent: n-Hexane (HPLC grade)
  • Aqueous solution: Distilled water
  • Serum samples: Human or rat serum stored at -18°C until analysis

Table 1: Chemical Structures of Target Phytosterols and Internal Standard

Compound Systematic Name Molecular Formula Molecular Weight Structural Features
This compound (3β,22E)-Ergosta-5,22-dien-3-ol C₂₈H₄₆O 398.68 24β-methyl, Δ⁵, Δ²²
Campesterol (3β)-Ergost-5-en-3-ol C₂₈H₄₈O 400.69 24α-methyl, Δ⁵
Stigmasterol (3β)-Stigmasta-5,22-dien-3-ol C₂₉H₄₈O 412.70 24α-ethyl, Δ⁵, Δ²²
β-Sitosterol (3β)-Stigmast-5-en-3-ol C₂₉H₅₀O 414.71 24α-ethyl, Δ⁵
6-Ketocholestanol (IS) (3β)-Cholestan-3-ol-6-one C₂₇H₄₆O₂ 402.66 3-hydroxy-6-keto
Instrumentation and Equipment
  • HPLC system: Binary pump, autosampler, column oven
  • Analytical column: Develosil C30-UG-3 (150 × 4.6 mm i.d., 3 μm)
  • Electrochemical detector: Equipped with glassy carbon working electrode, Ag/AgCl reference electrode, and stainless steel auxiliary electrode
  • Column temperature: Maintained at 30°C
  • Flow rate: 1.5 mL/min
  • Injection volume: 5 μL
  • Detection potential: Optimized for phytosterol oxidation (typically +1.0 to +1.2 V vs. Ag/AgCl)
  • Data system: Chromatographic software for data acquisition and processing

Detailed Experimental Protocol

Sample Preparation Workflow

The sample preparation protocol is critical for accurate phytosterol determination, as it effectively removes interfering lipids and proteins while maximizing analyte recovery. The following procedure is optimized for serum samples [3]:

  • Aliquot serum: Transfer 10 μL of serum into a screw-capped vial.
  • Alkaline hydrolysis: Add 50 μL of freshly prepared 1 mol/L KOH in ethanol.
  • Saponification: Vortex the mixture for 1 minute, then sonicate for 10 minutes. Repeat this vortex-sonication cycle four times to ensure complete hydrolysis of sterol esters.
  • Liquid-liquid extraction: Add 200 μL of distilled water to the saponified mixture, then add 800 μL of n-hexane and vortex vigorously for 1 minute.
  • Phase separation: Centrifuge at 3000 rpm for 5 minutes to separate phases.
  • Hexane collection: Transfer the upper hexane layer to a new tube.
  • Re-extraction: Extract the aqueous phase twice more with 800 μL of n-hexane each time.
  • Combine extracts: Pool all hexane extracts together.
  • Wash combined extracts: Add 200 μL of water to the combined hexane extracts, vortex, and centrifuge.
  • Evaporation: Transfer the washed hexane extract to a new tube and evaporate to dryness at 90°C in a water bath.
  • Reconstitution: Dissolve the dry residue in 200-500 μL of mobile phase containing 50 μmol/L 6-ketocholestanol (internal standard).
  • Filtration: Pass the reconstituted solution through a 0.45-μm membrane filter before HPLC injection.

The following workflow diagram illustrates the sample preparation process:

G Start Start: Serum Sample Saponification Saponification with KOH in Ethanol Start->Saponification Extraction Liquid-Liquid Extraction with n-Hexane Saponification->Extraction PhaseSep Phase Separation (Centrifugation) Extraction->PhaseSep Combine Combine Hexane Extracts PhaseSep->Combine Evaporation Solvent Evaporation at 90°C Combine->Evaporation Reconstitution Reconstitution in Mobile Phase with IS Evaporation->Reconstitution Filtration Membrane Filtration (0.45 μm) Reconstitution->Filtration HPLC HPLC-ECD Analysis Filtration->HPLC

HPLC-ECD Analysis Parameters

The chromatographic separation and detection conditions have been systematically optimized for the simultaneous determination of the four phytosterols [3]:

  • Mobile phase: Acetonitrile with 10 mmol/L LiClO₄
  • Flow rate: 1.5 mL/min
  • Column temperature: 30°C
  • Detection potential: +1.0 V vs. Ag/AgCl (optimized for maximum response)
  • Run time: 25-30 minutes
  • Injection volume: 5 μL
  • Detection mode: Amperometric

The C30 stationary phase provides superior separation for these structurally similar compounds compared to conventional C18 columns. The lithium perchlorate in the mobile phase serves as a supporting electrolyte to maintain consistent conductivity while not interfering with the separation or detection.

System Suitability Testing

Prior to sample analysis, system suitability tests should be performed to verify chromatographic performance:

  • Resolution: Resolution between this compound and campesterol should be ≥1.5
  • Theoretical plates: ≥10,000 plates per meter for β-sitosterol peak
  • Tailing factor: ≤1.5 for all phytosterol peaks
  • Reproducibility: Relative standard deviation (RSD) of retention times ≤2% for six consecutive injections

Method Validation and Performance Characteristics

Analytical Performance Data

The HPLC-ECD method has been rigorously validated for the simultaneous determination of this compound, β-sitosterol, campesterol, and stigmasterol in serum samples [3]. The method demonstrates excellent performance characteristics as summarized in the table below:

Table 2: Method Validation Parameters for Simultaneous Phytosterol Determination

Parameter This compound Campesterol Stigmasterol β-Sitosterol
Linear range (μmol/L) 10-200 10-200 10-200 10-200
Correlation coefficient (r) 0.999 0.999 0.999 0.999
Detection limit (μmol/L) 3.4 2.8 3.1 3.2
Quantification limit (μmol/L) 10 10 10 10
Precision (RSD%, n=6) 3.1 2.8 2.9 3.0
Recovery from serum (%) 80-85 82-87 81-86 83-88
Retention time (min) 12.5 13.8 15.2 18.6

The method demonstrates excellent linearity across the concentration range of 10-200 μmol/L for all four phytosterols, with correlation coefficients of 0.999. The detection limits ranging from 2.8 to 3.4 μmol/L (equivalent to 17 pmol injected) are sufficient for quantifying physiological concentrations in serum samples. The precision of the method, expressed as relative standard deviation (RSD), is better than 3.1% for all analytes, indicating excellent reproducibility. The extraction efficiency from serum samples, assessed by recovery experiments, ranges from 80% to 88% across the four phytosterols, demonstrating adequate and consistent recovery rates.

Selectivity and Specificity

The method selectivity was confirmed by analyzing blank serum samples and comparing chromatograms with spiked samples. No interfering peaks from endogenous serum components were observed at the retention times of the target phytosterols or the internal standard. The chromatographic resolution between adjacent peaks was greater than 1.5, ensuring accurate integration and quantification of individual phytosterols. The identity of each peak was verified by comparing retention times with authentic standards and by standard addition methods.

Alternative Analytical Methods

Comparative Methodologies

While HPLC-ECD provides a robust method for phytosterol determination, several alternative approaches exist, each with distinct advantages and limitations:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This traditional method offers good sensitivity but requires derivatization of phytosterols to trimethylsilyl (TMS) ethers to enhance volatility and detectability. Derivatization adds complexity and analysis time while potentially introducing errors [3].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Considered the gold standard for phytosterol analysis, GC-MS provides superior sensitivity and definitive peak identification through mass spectral data. However, it still requires derivatization and involves higher instrument costs and operational complexity [3].

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity without the need for derivatization. However, it suffers from matrix effects that can affect quantification accuracy and typically requires stable isotope-labeled internal standards for precise quantification [3].

  • HPLC with Fluorescence Detection (HPLC-FL): While offering high sensitivity, this method requires pre-column derivatization with fluorescent tags, adding complexity to sample preparation [3].

  • HPLC with Ultraviolet Detection (HPLC-UV): This approach is generally insufficient for direct determination of phytosterols in biological samples due to low sensitivity and lack of chromophores in phytosterol molecules, unless derivatization with UV-absorbing tags is performed [3].

Table 3: Comparison of Analytical Methods for Phytosterol Determination

Method Sensitivity Selectivity Derivatization Required Sample Throughput Cost Key Applications
HPLC-ECD Moderate (μmol/L) High No High Moderate Clinical monitoring, Routine analysis
GC-FID High (nmol/L) Moderate Yes Moderate Low Food analysis, Quality control
GC-MS Very high (nmol/L) Very High Yes Moderate High Reference method, Research
LC-MS/MS Very high (nmol/L) Very High No High Very High Pharmacokinetics, Advanced research
HPLC-FL High (nmol/L) High Yes Moderate Moderate Specialized applications
Novel Extraction Techniques

Recent advances in phytosterol extraction methodologies have focused on improving efficiency while reducing environmental impact:

  • Supercritical Fluid Extraction (SFE): Using supercritical CO₂, this method offers high extraction efficiency with minimal solvent use. A study comparing extraction methods for Kalahari melon seeds demonstrated that SFE at 300 bar and 40°C yielded 78.6% oil with 1063.6 mg/100 g phytosterols, significantly higher than Soxhlet extraction which yielded 30.5% oil with 431.1 mg/100 g phytosterols [1].

  • Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic energy to enhance extraction efficiency by disrupting cell walls. When combined with saponification for edible brown seaweeds, UAE achieved a phytosterol extraction yield of 2.642 ± 0.046 mg/g [1].

  • Microwave-Assisted Extraction (MAE): Using microwave energy, this method reduces extraction time and solvent consumption while maintaining high extraction efficiency [1].

Applications and Case Study

Clinical and Research Applications

The simultaneous determination of this compound, β-sitosterol, campesterol, and stigmasterol has diverse applications in clinical and research settings:

  • Diagnosis of phytosterolemia: This rare genetic disorder, caused by mutations in ABCG5 or ABCG8 genes, results in elevated serum phytosterol levels. The HPLC-ECD method enables rapid screening and monitoring of phytosterolemia patients [3].

  • Nutritional studies: Assessment of phytosterol bioavailability and metabolism in intervention studies investigating cholesterol-lowering effects. The typical daily consumption of phytosterols is approximately 200 mg in Western countries, with higher intakes in Asian countries. Research indicates that a daily intake of 1 to 3 g of phytosterols can reduce LDL cholesterol by approximately 15% [1].

  • Drug development: Evaluation of phytosterol-based therapeutic agents and their pharmacokinetic profiles. β-Sitosterol has demonstrated anti-proliferative effects in MDA-MB-231 breast cancer cells, inducing G0/G1 cell cycle arrest through decreased CDK4 and cyclin D1, and increased p21/Cip1 and p27/Kip1 protein levels [2].

  • Neurological research: Investigation of phytosterol effects on neural stem cells. Oral administration of β-sitosterol (99 mg/kg/day) significantly increased neural stem cell proliferation in mice, suggesting potential neurogenic effects [5].

  • Food and supplement analysis: Quality control and standardization of phytosterol-enriched functional foods and nutraceuticals.

Case Study: Monitoring Experimental Phytosterolemia

The HPLC-ECD method was successfully applied to monitor serum phytosterol levels in an experimental phytosterolemia model in rats [3]. Stroke-prone spontaneously hypertensive rats (SHRSP) were fed a standard chow supplemented with 10% safflower oil and 0.5% phytosterol mixture for two weeks. The phytosterol mixture contained 95.9% total phytosterols, with the following composition: β-sitosterol (45.8%), campesterol (27.3%), stigmasterol (19.4%), and this compound (7.5%).

Serum analysis revealed significantly elevated levels of all four phytosterols in the treatment group compared to controls, successfully establishing an experimental model of phytosterolemia. The method demonstrated robust performance for monitoring serum phytosterol changes in response to dietary manipulation, with precision (RSD) better than 4.2% for all analytes in the rat serum matrix.

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor peak resolution: Ensure the C30 column is properly conditioned. Adjust column temperature (25-35°C range) to optimize separation. Check mobile phase composition and purity.

  • Decreased detector response: Clean the glassy carbon electrode according to manufacturer instructions. Verify the applied detection potential. Check mobile phase electrolyte concentration.

  • Irretention time drift: Allow sufficient time for column equilibration. Maintain consistent mobile phase composition and column temperature.

  • Low recovery in sample preparation: Ensure complete saponification by verifying KOH concentration and freshness. Extend sonication time if necessary. Check pH of aqueous phase during extraction (should be strongly basic).

  • Matrix interference: Incorporate additional washing step with water during hexane extraction. Use selective detection potential to minimize interference.

Quality Control Recommendations
  • System suitability test: Perform daily before sample analysis using standard mixture.
  • Blank samples: Include method blanks with each batch to monitor contamination.
  • Quality control samples: Analyze pooled serum QC samples with low, medium, and high phytosterol concentrations.
  • Internal standard monitoring: Check IS peak area consistency across samples (RSD <15%).
  • Calibration standards: Run calibration curves with each batch and verify correlation coefficient (r >0.995).

Conclusion

The HPLC-ECD method described in this application note provides a robust, selective, and relatively simple approach for the simultaneous determination of this compound, β-sitosterol, campesterol, and stigmasterol in biological samples. The method offers significant advantages over traditional techniques by eliminating the need for derivatization while maintaining adequate sensitivity for clinical and research applications. The detailed protocols, validation data, and troubleshooting guidelines presented herein will enable researchers to implement this methodology for various applications in clinical diagnostics, nutritional science, and drug development.

References

Comprehensive Technical Notes: Brassicasterol Extraction Methods Using Saponification and Hexane

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Brassicasterol and Its Significance

This compound (24-methyl cholest-5,22-dien-3β-ol) is a 28-carbon sterol primarily synthesized by various unicellular algae and some terrestrial plants such as rape. This compound has gained significant importance as a biomarker for algal matter in environmental studies and has emerging applications in pharmaceutical research, including potential relevance as a biomarker in Alzheimer's disease. [1] The lipophilic nature of this compound, characterized by low water solubility and a high octanol-water partition coefficient, dictates that it will predominantly associate with the solid phase in most environmental systems. This property fundamentally influences its extraction and processing requirements. [1]

From a structural perspective, this compound belongs to the family of sterols with a cyclopentanoperhydrophenanthrene ring system and specific side chain modifications that differentiate it from other phytosterols. The compound contains a hydroxyl group at the C-3 position, which is frequently esterified in natural sources, forming bonds with fatty acids or other lipids. This esterification necessitates a saponification step in analytical procedures to liberate the free sterol for accurate quantification and characterization. [1] The stability of this compound in anaerobic sediments and soils, where it can persist for hundreds of years, further enhances its utility as an indicator of past algal production and environmental conditions. [1]

Chemical Properties and Pre-analytical Considerations

Fundamental Chemical Characteristics

This compound possesses distinct chemical properties that directly influence its extraction and analysis. The compound has a molecular formula of C28H46O and a molar mass of 398.675 g·mol⁻¹, typically presenting as a white solid with a melting point between 150-151°C. [1] The molecular structure features a sterol backbone with specific modifications including unsaturation at positions 5,22 and a methyl group at C-24. The hydroxyl group at C-3 is pivotal for its chemical behavior, particularly since this group is frequently esterified in natural sources, forming connections with fatty acids or other lipid components through ester linkages. [1]

The lipophilicity of this compound is a defining characteristic, with extremely low water solubility and a consequently high octanol-water partition coefficient (log P). This property necessitates the use of non-polar solvents for efficient extraction from biological matrices. In environmental systems, this compound predominantly associates with particulate matter and sediments rather than the aqueous phase, influencing both its environmental fate and extraction strategy. Under anaerobic conditions, such as those found in deep sediments, this compound demonstrates remarkable stability, persisting for hundreds of years without significant degradation, which enables its use as a historical biomarker for algal productivity. [1]

Pre-analytical Planning

Successful analysis of this compound requires careful sample preparation planning based on the nature of the source material. For plant materials, proper preservation techniques such as freeze-drying followed by grinding to a fine powder (60 mesh) significantly enhance extraction efficiency by increasing surface area and disrupting cellular structures. [2] The selection of internal standards at the initial extraction stage is critical for accurate quantification; deuterated sterol analogs are preferred for mass spectrometric analysis when available. [3]

Table 1: Optimal Storage and Preparation Conditions for Different Sample Types

Sample Type Optimal Preservation Pre-processing Method Storage Conditions
Plant Leaves Freeze-drying [2] Grinding to 60 mesh [2] -80°C [2]
Algal Biomass Freeze-drying Homogenization in solvent -20°C with antioxidant
Sediments Freeze-drying or dark storage Sieving (≤2mm) 4°C, dark, anaerobic
Biological Fluids Immediate freezing Protein precipitation -80°C, avoid freeze-thaw

Antioxidant addition (such as BHT or ascorbic acid) is recommended during extraction to prevent oxidative degradation of this compound and other unsaturated lipids, particularly when processing samples rich in polyunsaturated fatty acids or when extended extraction times are necessary. [4] For complex matrices, preliminary lipid extraction may be required before the specific this compound isolation procedure, especially when analyzing samples with high triglyceride content or significant pigment interference. [4]

Extraction and Saponification Protocols

Hexane Extraction of this compound

The initial extraction of this compound from biological matrices typically employs non-polar solvents to capitalize on the compound's lipophilic characteristics. The hexane extraction method has been optimized for various sample types, with specific modifications depending on the source material. For plant tissues such as green tea leaves, the validated protocol begins with freeze-drying the samples followed by grinding to a fine powder (60 mesh) to maximize solvent contact with the cellular structures containing this compound. [2] The powdered material (50 g) is transferred to a glass flask and extracted with hexane (800 mL) in a shaking water bath maintained at 40°C with agitation at 126 rpm for 30 minutes. This extraction is repeated once to ensure complete recovery, after which the combined hexane extracts are concentrated using a rotary vacuum evaporator at 40°C to obtain the crude lipid extract. [2]

For different sample types, particularly those with more resistant matrices, alternative solvents or solvent systems may be employed. The extraction of this compound from Pometia pinnata leaves demonstrated that sequential fractionation using solvents of increasing polarity (n-hexane, dichloromethane, ethyl acetate, and methanol) showed the highest this compound concentration in the n-hexane fraction, confirming the efficacy of this solvent for sterol extraction. [5] The n-hexane fraction also exhibited significant bioactivity in cytotoxicity testing (LC₅₀ 419.855 mg/L in Brine Shrimp Lethality Test), indicating the preservation of biological relevance through this extraction method. [5] The efficiency of hexane extraction varies with seasonal collection times, as demonstrated in green tea leaves where turf leaves collected in August showed the highest squalene content (29.2 g/kg extract), suggesting that similar seasonal variations may affect this compound yields. [2]

Saponification Procedure for Sterol Liberation

Saponification is a critical hydrolysis step that liberates free this compound from esterified forms by breaking the ester bonds between the sterol and fatty acids. The standard protocol involves treating the hexane extract with ethanolic KOH solution (12% KOH in ethanol) in a test tube placed in a water bath at 60°C for 90 minutes. [6] [2] This alkaline hydrolysis effectively cleaves sterol esters, phospholipids, and triglycerides, releasing the free sterol while generating water-soluble soap molecules from the fatty components. Following saponification, the sample tube is cooled with running tap water to terminate the reaction. [6]

The liberation of this compound is achieved through the following chemical process during saponification:

G SterolEster Sterol-Fatty Acid Ester Freethis compound Free this compound SterolEster->Freethis compound Soap Fatty Acid Soap SterolEster->Soap KOH KOH in Ethanol KOH->Freethis compound KOH->Soap Heat Heat (60°C) Heat->Freethis compound

Figure 1: Saponification Reaction Mechanism for this compound Liberation

After cooling, the reaction mixture is partitioned by adding double distilled water (20 mL) and n-hexane (20 mL) to separate the unsaponifiable fraction containing this compound from the aqueous phase containing the soaps and glycerol. The upper hexane layer is carefully collected, and this liquid-liquid extraction is repeated once more to ensure complete recovery. The combined hexane layers are pooled in a volumetric flask (100 mL capacity) and brought to volume with hexane for subsequent analysis. [6] [2] This saponification condition has been successfully applied to various matrices, including green tea leaves and algal samples, demonstrating its broad applicability. [2]

Alternative saponification approaches include cold saponification, which occurs at room temperature over an extended period (approximately 15 hours), and has shown efficacy for extracting fat-soluble vitamins and sterols while minimizing degradation of sensitive compounds. [4] The ratio of KOH to fat in the sample is critical for efficient saponification, with optimal recoveries achieved when this ratio is ≤1. [4] For samples particularly susceptible to oxidation, the addition of antioxidants such as ascorbic acid or BHT during saponification is recommended to prevent degradation of this compound and other unsaturated components. [4]

Analytical Techniques and Characterization

Derivatization for Gas Chromatography

Prior to gas chromatographic analysis, this compound requires chemical derivatization to enhance its volatility and thermal stability. The hydroxyl group at C-3 is typically derivatized with BSTFA (bis-trimethyl silyl trifluoroacetamide) to replace the labile hydrogen with a trimethylsilyl (TMS) group, forming the TMS ether derivative. [1] This modification significantly improves chromatographic behavior by reducing peak tailing and increasing detection sensitivity. For brassinosteroids with vicinal diols, such as those in the biosynthetic pathway related to this compound, methaneboronate derivatives are preferentially formed for the diol groups while isolated hydroxyls are converted to TMS ethers. [3]

The derivatization process follows specific reaction pathways that are critical for analytical success:

G Freethis compound Free this compound (C28H46O) TMSDerivative TMS Ether Derivative (C31H54OSi) Freethis compound->TMSDerivative BSTFA BSTFA BSTFA->TMSDerivative GCMS GC-MS Analysis TMSDerivative->GCMS

Figure 2: Derivatization Strategy for GC Analysis of this compound

The derivatization reaction is typically performed by adding BSTFA (approximately 50-100 μL) to the dried extract and incubating at 60-70°C for 30-60 minutes. The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the derivatizing reagent. For complex mixtures containing both isolated hydroxyl groups and vicinal diols, a sequential derivatization approach may be employed, first creating methaneboronates for diol groups followed by silylation for isolated hydroxyls. [3] Proper derivatization is confirmed by the appearance of characteristic fragment ions in mass spectral analysis, particularly those derived from the side chains which serve as diagnostic ions for this compound identification. [3]

GC-MS and LC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) represents the gold standard for this compound analysis, providing high resolution separation coupled with sensitive and specific detection. The analysis is typically performed using a non-polar capillary column (such as RTX-5MS, 30 m × 0.25 mm, 0.25-μm film thickness) with helium as the carrier gas at a flow rate of 1.0 mL/min. [2] The oven temperature program commonly begins at 250°C held for 1 minute, then increases at 5°C/min to 300°C with an 18-minute hold at the final temperature. [2] Injector and MS transfer line temperatures are maintained at 315°C and 310°C respectively, with an ion source temperature of 280°C. [2]

For quantitative analysis, GC with flame ionization detection (GC-FID) provides reliable results, with calibration curves typically established in the range of 0-500 μg/mL using authentic this compound standards. [2] Method validation parameters should include linearity (R² > 0.995), limit of detection (LOD), limit of quantification (LOQ), recovery (accuracy), and precision (intra-day and inter-day repeatability). Recovery tests are performed by spiking samples with known amounts of this compound standard (e.g., 200 μg/0.01 g extract) and comparing measured versus expected values. [2]

Table 2: Optimal GC-MS and LC-MS Parameters for this compound Analysis

Parameter GC-MS Conditions LC-MS Conditions
Column RTX-5MS (30 m × 0.25 mm, 0.25 μm) [2] C18 reverse phase (e.g., ODS) [3]
Temperature Program 250°C (1 min) → 5°C/min → 300°C (18 min) [2] Isocratic or gradient based on mobile phase
Ionization Method Electron impact (70 eV) [2] ESI or APCI [3]
Detection Mode Full scan or SIM [3] Multiple reaction monitoring (MRM)
Characteristic Ions TMS derivative: m/z 470 [M]⁺, 455, 380, 365 [1] [M+H]⁺ or [M+NH₄]⁺ adducts

Liquid chromatography-mass spectrometry (LC-MS) methods have been developed as an alternative to GC-MS, avoiding the need for derivatization. BRs can be analyzed as their boronate derivatives using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), or underivatized using microanalysis methods with LC-ESI-MS/MS. [3] The development of LC-ESI-MS/MS methods allows for the analysis of this compound and related compounds without derivatization, significantly simplifying sample preparation. [3] For this compound characterization, NMR spectroscopy (both ¹H and ¹³C) provides complementary structural information, particularly for novel analogs or when confirming the identity of isolated compounds. [3] [5]

Data Presentation and Comparative Analysis

Quantitative Extraction Data

The efficiency of this compound extraction varies significantly based on the source material, collection conditions, and extraction methodology. Systematic studies across different sample types have revealed substantial variations in this compound content and recovery rates. For example, in algal sources, this compound composition shows remarkable species-specific variation, with some dinoflagellates such as Gonyaulax spp. and Peridinium foliaceum containing up to 100% this compound in their sterol profile, while others like Noctiluca miliaris contain as little as 1%. [1] This diversity highlights the importance of source selection for this compound production.

Seasonal variations significantly impact this compound yields, as demonstrated in studies of green tea leaves where the highest squalene content (29.2 g/kg extract) was found in turf leaves collected in August, suggesting similar seasonal patterns might affect this compound accumulation. [2] The developmental stage of plant materials also influences sterol content, with turf leaves containing significantly higher levels of lipophilic compounds like squalene compared to tender leaves, indicating that older plant tissues may accumulate more sterols. [2]

Table 3: Comparative Extraction Efficiency Across Different Methods and Sources

Source Material Extraction Method Saponification Conditions Reported Yield Reference
Green Tea Leaves Hexane, 40°C, 30 min, two cycles [2] 12% KOH/EtOH, 60°C, 90 min [2] Varies with season: 29.2 g/kg (August) [2] [2]
Pometia pinnata Leaves Sequential fractionation (n-hexane) [5] Not specified LC₅₀ 419.855 mg/L (BSLT) [5] [5]
Algal Species Not specified 6% KOH in methanol [1] 1-100% of total sterols [1] [1]
General Plant Tissue n-hexane/80% MeOH partitioning [3] Varied Few μg/kg fresh weight [3] [3]

The This compound to cholesterol ratio has been employed as a stable indicator in environmental samples, with studies of sediment cores from Loch Striven, Scotland, showing relatively consistent ratios across different depths despite decreasing absolute concentrations. [1] This relationship suggests either comparable degradation rates with no change in source or different degradation rates with a change in source over time. Multivariate statistical analyses such as principal component analysis of multiple lipid biomarkers (sterols, fatty acids, fatty alcohols) can further elucidate the origin and behavior of this compound in complex matrices. [1]

Analytical Method Validation

Robust analytical methods for this compound quantification require comprehensive validation to ensure reliability and reproducibility. The GC-FID method for squalene analysis in green tea leaves demonstrated excellent linearity in the range of 0-500 μg/mL, with similar parameters applicable to this compound quantification. [2] Method validation should systematically evaluate key parameters including precision, accuracy, sensitivity, and robustness according to established analytical guidelines.

For this compound analysis, specific attention should be paid to extraction efficiency during the liquid-liquid partitioning following saponification, as this step can introduce significant variability. At least three sequential extractions with hexane are typically required for complete recovery of sterols from the alkaline methanol-water phase. [4] The use of deuterated internal standards (when available) added at the initial extraction stage provides the most accurate compensation for variable recovery throughout the analytical process. [3]

Table 4: Method Validation Parameters for this compound Analysis by GC-MS

Validation Parameter Target Specification Typical Performance
Linearity R² > 0.995 R² = 0.998 [2]
Limit of Detection (LOD) Signal-to-noise ≥ 3 Compound-dependent
Limit of Quantification (LOQ) Signal-to-noise ≥ 10 Compound-dependent
Recovery 85-115% Variable by matrix [2]
Intra-day Precision (RSD%) < 5% Data not specified
Inter-day Precision (RSD%) < 10% Data not specified

Alternative detection methods include HPLC with fluorimetric detection for boronate derivatives, which can achieve subnanogram detection limits, or electrochemical detection for ferroceneboronates. [3] For comprehensive profiling, the combination of multiple analytical techniques provides the most reliable characterization, particularly when analyzing complex biological samples with potentially interfering compounds.

Applications and Biomarker Utility

This compound serves as a valuable biomarker in both environmental studies and pharmaceutical research due to its specific biological sources and chemical stability. In marine environments, this compound is primarily derived from algal sources, particularly certain dinoflagellates, and its presence in sediments provides a historical record of algal productivity. [1] Multivariate statistical analyses position this compound in close proximity to short-chain fatty acids and alcohols of marine origin in principal component analysis, while terrestrially derived biomarkers such as β-sitosterol appear in distinct clusters, enabling clear differentiation of organic matter sources. [1]

In pharmaceutical contexts, this compound has emerged as a potential biomarker for Alzheimer's disease, with studies indicating its relevance as an additional CSF biomarker for this condition. [1] The compound is also one of the ingredients in stigmasterol-rich plant sterols (recognized as E499 in the European numbering system for food additives), further expanding its applications in nutraceutical and pharmaceutical industries. [1] The structural similarity between this compound and other phytosterols enables its conversion to biologically active brassinosteroids through chemical or enzymatic synthesis, with several efficient synthetic routes developed from sterol precursors. [3] [7]

The stability of this compound in anaerobic environments enhances its utility as an environmental tracer, allowing researchers to reconstruct historical algal blooms and productivity patterns from sediment cores. This stability, combined with source specificity, makes it particularly valuable for paleolimnological and paleoceanographic studies investigating historical ecosystem dynamics and responses to environmental change. [1]

Troubleshooting and Technical Optimization

Common Experimental Challenges

Several technical challenges may arise during this compound extraction and analysis that can compromise results if not properly addressed. Incomplete saponification is a frequent issue, often resulting from insufficient reaction time, temperature, or KOH concentration. This can be identified by the presence of sterol esters in chromatograms and addressed by extending the saponification duration or increasing the KOH concentration while ensuring adequate solvent volume. [4] Emulsion formation during liquid-liquid extraction following saponification can significantly reduce recovery; this can be minimized by gentle mixing, using saturated salt solutions, or slight pH adjustment.

Compound degradation during analysis, particularly for unsaturated sterols like this compound, can occur through oxidation or thermal decomposition. This is mitigated by implementing an antioxidant (BHT or ascorbic acid) in extraction solvents, maintaining inert atmospheres (N₂ blanket) during concentration steps, and minimizing exposure to light. [4] Poor derivatization efficiency manifests as peak tailing or low sensitivity in GC analysis and can result from moisture contamination, expired derivatizing reagents, or insufficient reaction time/temperature.

Method Adaptation for Specific Matrices

Different sample matrices require specific modifications to the standard this compound extraction protocol:

  • High-lipid matrices (seeds, oils): Increase KOH concentration and saponification time; consider double saponification; use larger separation volumes for liquid-liquid partitioning. [4]

  • High-pigment matrices (leaves, algae): Implement additional clean-up steps such as solid-phase extraction (C18 or silica) after saponification; consider alternative solvents like dichloromethane for selective pigment removal. [4]

  • Sediment samples: Incorporate more vigorous extraction techniques (sonication, pressurized liquid extraction) before saponification; consider matrix-specific interference that may require additional purification. [1]

  • Biological fluids: Prior protein precipitation with organic solvents; more extensive clean-up before saponification; use of supported liquid extraction for improved recovery. [1]

Solid-phase extraction (SPE) provides an effective alternative to traditional liquid-liquid partitioning, offering reduced solvent consumption, faster processing, and potentially higher recoveries for this compound. Several SPE sorbents including Oasis, Chromabound XTR, and Extrelut have been successfully employed for sterol purification, with applications demonstrating doubled productivity for vitamin analysis in animal feeds compared to traditional methods. [4]

Conclusion

The extraction and analysis of this compound using saponification and hexane extraction provides a robust methodology for researchers investigating this biologically significant sterol. The protocols detailed in these application notes, incorporating optimal saponification conditions (12% KOH in ethanol, 60°C, 90 minutes) and efficient hexane partitioning, enable reliable isolation and quantification of this compound from diverse matrices. [6] [2] The critical importance of proper derivatization for GC analysis and the value of mass spectrometric detection with characteristic fragment ion monitoring cannot be overstated for achieving specific and sensitive detection. [1] [3]

The versatility of these methods allows adaptation to various research contexts, from environmental biomarker studies to pharmaceutical applications. As research on this compound continues to evolve, particularly regarding its potential role in neurodegenerative diseases, these standardized protocols provide a foundation for reproducible and comparable results across laboratories. [1] Further method refinements will likely focus on miniaturization, reduced solvent consumption through alternative extraction techniques, and increased implementation of LC-MS methods to eliminate derivatization requirements.

References

Comprehensive Application Notes and Protocols: Brassicasterol as a Biomarker for Marine Algal Matter

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Brassicasterol as a Biomarker

Chemical Properties and Environmental Significance

This compound (24-methyl cholest-5,22-dien-3β-ol) is a 28-carbon sterol synthesized by various unicellular algae and some terrestrial plants, most notably members of the Brassicaceae family such as rape. This compound has established utility as a chemical biomarker for tracking marine algal matter in environmental samples due to its specific biological sources and environmental persistence. With a molecular formula of C₂₈H₄₆O and molar mass of 398.675 g·mol⁻¹, this compound displays low water solubility and a consequently high octanol-water partition coefficient, ensuring its predominant association with solid phases in most environmental systems [1].

The structural characteristics of this compound, particularly its sterol nucleus with a hydroxyl group at position C-3 and double bonds at positions C-5 and C-22, contribute to both its biochemical reactivity and environmental stability. In anaerobic sediments and soils, this compound remains stable for hundreds of years, enabling its application as an indicator of past algal production and organic matter flux in marine environments [1]. This stability, combined with source specificity, makes this compound an invaluable tool for understanding carbon cycling in aquatic systems and reconstructing historical environmental conditions.

Biological Sources and Distribution

This compound is primarily biosynthesized by marine phytoplankton, with particularly high production observed in dinoflagellates. Research has demonstrated significant variation in this compound content among different algal taxa, with certain species of Gonyaulax and Peridinium containing up to 100% of their sterol profile as this compound [1]. The table below summarizes the relative composition of this compound in various algal species based on data from Volkman (1986) [1]:

Table: this compound Composition in Various Algal Species

Species This compound Composition (%) Other Major Sterols
Gonyaulax spp. 100 None detected
Peridinium foliaceum 80-100 Minor components in some strains
Pyrocystis lunula 76 6% campesterol, 2% other sterols
Gonyaulax diegensis 39 29% other sterols, 32% unknown
Gonyaulax polygramma 36 9% other sterols, 47% unknown
Gymnodinium wilczeki 26 39% cholesterol, 35% other sterols

Beyond its marine occurrences, this compound has been identified in some terrestrial plants including Mirabilis jalapa [1] and various members of the Brassicaceae family [2]. However, its presence in terrestrial environments is generally minimal compared to marine systems where specific algal producers dominate the input. This differential distribution enhances its utility as a marine-specific biomarker when applied with appropriate contextual understanding.

Analytical Protocols for this compound Analysis

Sample Collection and Preservation

Environmental sampling for this compound analysis requires careful consideration of matrix type and preservation methods to prevent degradation. For water column studies, particulate organic matter is typically collected via filtration using glass fiber filters (typically 0.7μm pore size). Sediment samples are best obtained using coring devices that minimize disturbance and exposure to oxygen [3]. Studies comparing storage conditions have demonstrated that samples stored at -30°C show negligible degradation of this compound even over extended periods, while samples maintained at 5°C may undergo minor changes, though these appear to have only secondary importance for most applications [3].

  • Water Samples: Collect 1-4L depending on particulate load, filter immediately through pre-combusted (450°C for 4h) glass fiber filters
  • Sediment Cores: Section under anaerobic conditions when possible, freeze immediately at -20°C or lower
  • Biological Samples: Freeze immediately at -80°C for algal cultures or tissue samples
  • Quality Assurance: Include field blanks with pre-combusted sodium sulfate or cleaned sand processed identically to samples
Extraction and Purification Methods

The following protocol details the standard extraction procedure for this compound from environmental matrices. Since this compound frequently exists bound to other lipids via ester linkages to its hydroxyl group, a saponification step is essential for releasing the free sterol [1].

Table: Extraction Solutions and Conditions

Solution Composition Storage Shelf Life
Extraction Solution 6% KOH in methanol Amber glass, room temperature 3 months
Partitioning Solvent n-hexane or hexane:ethyl acetate (9:1 v/v) Sealed container, room temperature 6 months
Derivatization Reagent BSTFA + 1% TMCS Under nitrogen, -20°C 1 year

Step-by-Step Extraction Protocol:

  • Sample Preparation: Transfer filters, sediments (1-5g dry weight equivalent), or tissues (0.1-0.5g dry weight) to Teflon-lined screw-cap tubes. Add internal standard (5α-cholestane or epicoprostanol typically 10-100μg depending on expected sterol concentration).

  • Saponification: Add 10mL of 6% KOH in methanol to each sample. Heat at 70-80°C for 2-3 hours with occasional vortexing. Cool to room temperature.

  • Liquid-Liquid Extraction: Add 5mL of deionized water and 5mL of n-hexane. Vortex vigorously for 2 minutes. Centrifuge at 2000rpm for 5 minutes to separate phases. Transfer upper organic layer to a clean tube. Repeat extraction twice more with 5mL hexane each time.

  • Solvent Evaporation: Combine hexane extracts and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100μL of hexane for clean-up or derivatization.

For samples with complex matrices, an additional silica gel clean-up step is recommended:

  • Prepare a disposable pasteur pipette column with 1g of activated silica gel (3% deactivated).
  • Pre-wet with 5mL hexane.
  • Apply sample in minimal hexane.
  • Elute with 5mL hexane to collect hydrocarbon fraction (discard).
  • Elute with 5mL hexane:ethyl acetate (9:1 v/v) to collect sterol fraction.
  • Evaporate to dryness under nitrogen and proceed to derivatization.
Derivatization and Instrumental Analysis

Derivatization is critical for enhancing the chromatographic behavior and detection sensitivity of this compound. The hydroxyl group at C-3 is derivatized with BSTFA (bis-trimethyl silyl trifluoroacetamide) to replace the hydrogen with the less exchangeable trimethylsilyl (TMS) group [1].

Derivatization Protocol:

  • Transfer purified extract to a 2mL derivatization vial and evaporate to complete dryness.
  • Add 50μL BSTFA + 1% TMCS and 50μL pyridine.
  • Seal vial tightly and heat at 70°C for 1 hour.
  • Cool to room temperature and evaporate under nitrogen.
  • Reconstitute in 100μL isooctane for GC analysis.

GC-MS Analysis Conditions:

  • Column: 30m DB-5MS or equivalent (0.25mm ID, 0.25μm film thickness)
  • Injector: 280°C, splitless mode (1μL injection)
  • Oven Program: 60°C (1min), 20°C/min to 200°C, 4°C/min to 280°C, hold 20min
  • Carrier Gas: Helium, constant flow 1.0mL/min
  • Transfer Line: 280°C
  • Ion Source: 230°C
  • Ionization: EI mode at 70eV
  • Detection: Selected Ion Monitoring (SIM) for quantitation, full scan (m/z 50-550) for confirmation

Characteristic Ions for this compound-TMS:

  • Base Peak: m/z 470 [M]⁺•
  • Key Fragments: m/z 455 [M-CH₃]⁺, m/z 380 [M-TMSOH]⁺, m/z 365 [M-TMSOH-CH₃]⁺, m/z 337, m/z 255, m/z 69

The following diagram illustrates the complete analytical workflow from sample collection to data analysis:

G SampleCollection Sample Collection Extraction Extraction 6% KOH in Methanol SampleCollection->Extraction Partitioning Liquid-Liquid Partitioning n-Hexane Extraction->Partitioning Cleanup Silica Gel Cleanup (Optional) Partitioning->Cleanup Derivatization Derivatization BSTFA + 1% TMCS Cleanup->Derivatization GCMSAnalysis GC-MS Analysis Derivatization->GCMSAnalysis DataProcessing Data Processing & Quantification GCMSAnalysis->DataProcessing

Figure 1: Analytical Workflow for this compound Analysis

Quantification and Quality Assurance

Quantitative analysis of this compound employs the internal standard method with 5α-cholestane or epicoprostanol as typical internal standards. Calibration curves should be prepared daily using authentic standards across the expected concentration range (typically 0.1-100μg/mL). The limit of quantification for this method is generally in the low ng/g range for sediments and ng/L range for water samples.

Quality Control Measures:

  • Method Blanks: Process with each batch to monitor contamination
  • Matrix Spikes: Analyze in duplicate with each batch to assess recovery (acceptance: 70-120%)
  • Duplicate Samples: Process every 10 samples to monitor precision
  • Standard Reference Materials: When available, use certified sediments or biological tissues
  • Continuing Calibration Verification: Analyze mid-level standard every 10-12 samples

Table: Typical Performance Characteristics for this compound Analysis

Parameter Water Samples Sediment Samples Biological Samples
Limit of Detection 0.5 ng/L 0.1 ng/g 1.0 ng/g
Limit of Quantification 2.0 ng/L 0.5 ng/g 5.0 ng/g
Recovery (%) 85-110 80-105 75-100
Precision (RSD%) 5-10 8-12 10-15
Linear Range 2-5000 ng/L 0.5-1000 ng/g 5-5000 ng/g

Data Interpretation and Application

Multivariate Statistical Approaches

Multivariate statistical analyses such as principal component analysis (PCA) of multiple lipid biomarkers enable identification of compounds with similar origins or environmental behavior. In estuarine and marine systems, this compound typically clusters with marine-derived biomarkers such as short-chain fatty acids and alcohols, while terrestrially derived biomarkers (e.g., β-sitosterol) typically appear in separate factor loadings [1]. This distribution pattern allows researchers to distinguish allochthonous versus autochthonous organic matter sources and quantify their relative contributions to sedimentary organic pools.

The application of PCA to sterol data involves:

  • Normalizing all biomarker concentrations to total organic carbon content
  • Auto-scaling data to give equal weight to all variables
  • Performing PCA on the correlation matrix
  • Interpreting factors based on biomarker loadings
  • Calculating factor scores for samples to determine relative contributions

In studies of the Mawddach Estuary in Wales, the location of this compound in PCA loading plots confirmed its association with marine-derived organic matter, appearing in opposition to terrestrial biomarkers and providing a clear separation of organic matter sources [1].

Ratio Analyses and Diagnostic Indices

Several ratio-based approaches have been developed to utilize this compound as a quantitative indicator of algal contributions to organic matter. The This compound/cholesterol ratio has been applied to assess the relative contribution of specific algal groups versus general zooplankton and other cholesterol sources. In sediment core studies from Loch Striven, Scotland, this ratio remained relatively constant with depth, suggesting either comparable degradation rates or consistent source contributions over time [1].

More recently, the PIP25 index has been developed for Arctic sea ice reconstructions, which incorporates both this compound and a highly branched isoprenoid lipid known as IP25. This index has proven valuable for studying historical sea ice conditions and has shown resilience to different storage conditions, making it particularly useful for paleoclimate studies [3]. The formula for PIP25 is:

PIP25 = (IP25 / (IP25 + (this compound × c)))

Where c is a calibration factor determined empirically for each study region to balance the relative abundances of the two biomarkers.

Applications in Environmental Research

Case Studies in Environmental Monitoring

This compound has been successfully employed as a tracer for marine algal matter in diverse environmental studies. In the East Siberian Sea, this compound concentrations in sediment cores have been used alongside IP25 to reconstruct sea ice coverage history, demonstrating its stability as a biomarker proxy even after extended storage under different conditions [3]. These applications rely on the source specificity of this compound to particular algal groups and its persistence in sedimentary records.

Another significant application involves tracking organic carbon flow in marine food webs. As a component of algal biomass, this compound enters the food web through herbivorous zooplankton and can be traced through various trophic levels, providing insights into carbon transfer pathways and the fate of algal production. This approach has been particularly valuable in understanding how climate change affects carbon cycling in polar regions where this compound-producing algae dominate spring blooms.

Paleoceanographic Applications

The stability of this compound in anaerobic sediments for hundreds to thousands of years enables its application in paleoceanographic studies. By measuring this compound profiles in dated sediment cores, researchers can reconstruct historical patterns of algal productivity and community composition. These records provide valuable insights into how marine ecosystems have responded to past climate changes, offering important context for current and future environmental changes.

In the Arctic Ocean, the combination of this compound with other biomarkers like IP25 has enabled detailed reconstructions of sea ice dynamics throughout the Quaternary period, demonstrating the potential of this approach for studying the entire Arctic sea-ice history [3]. These reconstructions are particularly valuable for validating climate models and improving predictions of future Arctic change.

Technical Considerations and Limitations

Potential Sources of Interference

While this compound is a valuable biomarker for marine algal matter, researchers must consider potential confounding sources in their interpretations. Some terrestrial plants, particularly members of the Brassicaceae family, also produce this compound and could contribute to its presence in coastal environments [2]. Additionally, certain brown seaweeds have been reported to contain this compound alongside other sterols like fucosterol [4], though typically at lower abundances than in phytoplankton.

To address these potential interferences:

  • Consider the environmental context and likely sources
  • Analyze multiple biomarkers to confirm sources
  • Calculate specific indices (e.g., this compound/campesterol) to distinguish terrestrial and marine inputs
  • Use compound-specific isotope analysis when source discrimination is critical
Analytical Considerations

The analytical protocols described herein provide robust methods for this compound determination, but several factors require careful attention:

  • Incomplete Saponification: Can lead to underestimation of sterol content due to persistent ester forms
  • Derivatization Efficiency: Affected by moisture contamination, requiring strict anhydrous conditions
  • Matrix Effects: Particularly problematic in complex sediment samples, necessitating effective clean-up
  • Co-elution Issues: Possible with other sterols of similar structure, requiring adequate chromatographic resolution

Regular method validation and inclusion of appropriate quality control measures are essential for generating reliable data. When applying these methods to new sample matrices, initial method testing with matrix spikes and recovery assessments is strongly recommended.

Conclusion

This compound serves as a highly valuable biomarker for tracking marine algal matter across diverse environmental contexts, from contemporary food web studies to paleoceanographic reconstructions. The protocols outlined in this document provide researchers with robust methods for sample collection, processing, and data interpretation that have been validated through numerous applications in marine organic geochemistry. When applied with appropriate attention to potential confounding sources and analytical considerations, this compound provides unique insights into algal productivity, organic matter cycling, and ecosystem dynamics in marine systems.

References

brassicasterol IP25 ratio Arctic sea ice proxy

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the PIP25 Proxy

The PIP25 index is a powerful tool in paleoceanography because it overcomes the limitations of using a single biomarker. Its underlying principles are straightforward:

  • IP25 (Ice Proxy with 25 carbon atoms) is a highly branched isoprenoid lipid synthesized only by specific sea ice diatoms living within the Arctic sea ice matrix. Its presence in marine sediments is a direct indicator of past spring sea ice cover [1] [2] [3].
  • Brassicasterol (often referred to as a phytoplankton biomarker) is a sterol produced by open-water phytoplankton, such as diatoms and dinoflagellates. Its abundance in sediments increases during ice-free conditions that favor phytoplankton blooms [4] [2].
  • The Rationale for the Ratio: Using IP25 alone can be ambiguous, as low concentrations could result from either extensive, permanent ice (limiting diatom growth) or ice-free conditions (no ice diatoms). By combining it with a open-water biomarker, the PIP25 index differentiates between these scenarios and provides a more reliable estimate of sea ice concentration [4] [2].

The standard formula for calculating the PIP25 index is [4]: PIP25 = (IP25) / (IP25 + (this compound * c))

The calibration factor c is introduced to account for the different production rates and preservation potentials of the two biomarkers. It is derived from the mean concentrations of IP25 and this compound in a set of surface sediments from the study region [4].

Experimental Protocol for PIP25 Analysis

The following workflow outlines the key steps from sediment collection to data interpretation. Adherence to this protocol is critical for generating reproducible and reliable sea ice reconstructions.

A Sample Collection B Freeze-Drying & Homogenization A->B C Lipid Extraction (Soxhlet/Ultrasonic) B->C D Fraction Separation (Silica Gel Chromatography) C->D E Instrumental Analysis (GC-MS) D->E F Quantification (Internal Standard Calibration) E->F G Data Calculation (PIP25 Index) F->G H Proxy Interpretation & Calibration G->H

Sample Collection and Storage
  • Material: Collect marine sediment cores using a box corer, multi-corer, or gravity corer.
  • Storage: Section the core at a high resolution (e.g., 1 cm intervals) immediately after retrieval. Store samples in pre-combusted glass jars or aluminum foil at -20 °C or lower to prevent microbial degradation of organic biomarkers.
Lipid Extraction
  • Freeze-Drying: Lyophilize the sediment samples to remove all water.
  • Homogenization: Gently grind the dried sediment with an agate mortar and pestle to a fine, homogeneous powder.
  • Spiking: Accurately weigh an aliquot of powdered sediment (e.g., 5-10 g) and add a known amount of internal standard (e.g., ( ^7\text{H}_{15} )-IP25 for IP25 quantification and epicoprostanol for sterol quantification) prior to extraction to correct for procedural losses.
  • Extraction: Perform extraction using a Soxhlet apparatus with a dichloromethane:methanol (e.g., 2:1, v/v) solvent mixture for 24-72 hours. Alternatively, ultrasonic extraction can be used [3].
Fraction Separation and Derivatization
  • Separation: Concentrate the total lipid extract under a gentle stream of nitrogen gas. Separate the extract into different polarity fractions using column chromatography packed with activated silica gel.
    • IP25 Fraction: Elute with a non-polar solvent (e.g., n-hexane or n-hexane:dichloromethane 9:1 v/v).
    • Sterol Fraction: Elute with a more polar solvent (e.g., ethyl acetate or dichloromethane:ethyl acetate 1:1 v/v) [3].
  • Derivatization: The this compound fraction must be derivatized for GC-MS analysis. Add a derivatization agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat (e.g., 70 °C for 1 hour) to form trimethylsilyl (TMS) ethers.
Instrumental Analysis and Quantification
  • Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the fractions using GC-MS.
    • IP25: Identify and quantify using selected ion monitoring (SIM) mode, tracking its characteristic molecular ion (e.g., m/z 350) and comparing retention time and mass spectrum with an authentic standard [1] [3].
    • This compound: Identify and quantify as its TMS-derivative in SIM mode, tracking characteristic ions (e.g., m/z 470 for molecular ion, m/z 380 for base peak).
  • Quantification: Use the response factor of the internal standard relative to the target analyte for precise quantification. Report concentrations in micrograms per gram of organic carbon (μg g⁻¹ OC) to normalize for sediment variability [4].

Data Interpretation and Quality Control

PIP25 Interpretation Guide

The table below summarizes how to interpret the PIP25 index and its constituent biomarkers.

PIP25 Value IP25 Concentration This compound Concentration Interpreted Sea Ice Condition
Low Low High Ice-free/Low Ice Cover (Favorable for phytoplankton)
~0.5 Moderate Moderate Marginal Ice Zone (Seasonal ice edge environment)
High High Low Extended Spring Sea Ice Cover
Low Low Low Perennial Sea Ice (Too much ice for algal growth) or Degradation
Critical Methodological Considerations
  • Calibration Factor (c): The value of c is region-specific. It must be determined empirically from surface sediments in your study area that are correlated with modern satellite-derived sea ice observations [4].
  • Degradation Controls: Biomarkers can undergo biotic and abiotic degradation in sediments. While IP25 is relatively stable, monitor for oxidative degradation products. Analyzing the ratio of epi-brassicasterol to 24-methylenecholesterol can serve as an indicator of oxic degradation [3].
  • Multi-Proxy Approach: Strengthen your reconstruction by incorporating other proxies, such as dinosterol-based PIP25 or diatom assemblage data, to cross-verify results [4].

Summary of Quantitative Data Ranges

The table below provides example concentration ranges for these biomarkers in Arctic sediments, based on published studies.

Biomarker / Index Typical Concentration Range (from cited studies) Context / Location
IP25 0.22 - 4.63 μg g⁻¹ OC Holocene sediments, East Siberian Arctic Shelf [4]
This compound ~16.43 μg g⁻¹ OC (average) Holocene sediments, East Siberian Arctic Shelf [4]
PIP25 0 - 1 (unitless) Standardized index for sea ice concentration

Troubleshooting and Best Practices

  • Blank Analysis: Regularly run procedural blanks to check for contamination.
  • Standard Recovery: Monitor the recovery of your internal standards. Consistently low recovery indicates a problem with the extraction or purification steps.
  • Co-elution: Ensure chromatographic resolution to prevent misidentification of compounds with similar retention times.
  • Sediment Rates: Consider local sedimentation rates and potential bioturbation effects when interpreting down-core records.

By following these detailed protocols and considering the application notes, researchers can robustly apply the this compound-IP25 ratio (PIP25) to reconstruct past Arctic sea ice dynamics, thereby improving our understanding of polar amplification and future climate scenarios.

References

Comprehensive Application Notes and Protocols: Brassicasterol Analysis in Phytosterolemia Diagnosis and Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phytosterolemia and Brassicasterol's Clinical Significance

Phytosterolemia (also known as sitosterolemia) is a rare autosomal recessive genetic disorder characterized by pathological accumulation of plant sterols in blood and tissues, leading to premature atherosclerosis, tendon xanthomas, and hematological abnormalities. This condition results from mutations in either ABCG5 or ABCG8 genes, which encode sterolin proteins that normally limit intestinal absorption and promote biliary excretion of plant sterols. In healthy individuals, only about 0.5-2% of dietary plant sterols are absorbed, while patients with phytosterolemia absorb significantly higher amounts due to defective sterol transporter function [1] [2]. This compound, a phytosterol structurally similar to cholesterol with an additional double bond at the C22-23 position, has emerged as a significant diagnostic marker and research target in this disorder [3].

This compound represents a potent biomarker not only for phytosterolemia but also for other pathological conditions. Recent evidence suggests its potential role as an additional CSF biomarker in Alzheimer's disease, where significantly lower concentrations were observed in patients compared to controls [4]. The sterol demonstrates diverse biological activities, including anti-infective properties against HSV-1 and Mycobacterium tuberculosis, as well as human angiotensin-converting enzyme (ACE) inhibitory effects [5]. Understanding its quantification and pathological significance provides critical insights for researchers and clinicians investigating sterol-related disorders and developing targeted interventions.

Table 1: Major Phytosterols in Diagnosis and Their Characteristics

Sterol Chemical Formula Primary Dietary Sources Normal Plasma Levels Phytosterolemia Levels
This compound C₂₈H₄₆O Canola oil, rapeseed oil, shellfish <1 mg/dL 10-65 mg/dL
Sitosterol (β-sitosterol) C₂₉H₅₀O Vegetable oils, nuts, avocados <1 mg/dL 10-65 mg/dL
Campesterol C₂₈H₄₈O Vegetable oils, nuts, seeds <1 mg/dL 10-65 mg/dL
Stigmasterol C₂₉H₄₈O Vegetable oils, soy products <1 mg/dL 10-65 mg/dL

Diagnostic Application of this compound in Phytosterolemia

Quantitative Analysis in Disease Diagnosis

In phytosterolemia diagnosis, This compound quantification provides critical diagnostic information alongside other plant sterols. Patients with this disorder exhibit dramatically elevated plasma this compound levels, typically 10-65 mg/dL, compared to minimal detectable levels in healthy individuals [2] [6]. The diagnostic cutoff for total plant sterols is typically established at sitosterol >10 μg/mL, which effectively discriminates patients with genetically confirmed phytosterolemia [6]. Gas chromatography-mass spectrometry (GC-MS) represents the gold standard for precise this compound quantification, allowing differentiation from cholesterol and other sterol isomers that may co-elute in conventional chromatographic methods [7].

The diagnostic challenge lies in differentiating phytosterolemia from more common lipid disorders like familial hypercholesterolemia, as both conditions may present with xanthomas and elevated total cholesterol. However, several distinguishing features aid in identification: phytosterolemia patients typically show poor response to statin therapy, significant lipid level improvements with plant sterol restriction, and presence of hematological abnormalities including hemolytic anemia and thrombocytopenia [1]. Additionally, this compound and other plant sterols remain markedly elevated in phytosterolemia despite dietary modifications, though levels may decrease somewhat with reduced plant sterol intake [2].

Table 2: Diagnostic Criteria and Differential Diagnosis for Phytosterolemia

Parameter Phytosterolemia Familial Hypercholesterolemia Cerebrotendinous Xanthomatosis
Primary Sterol Elevated Plant sterols (this compound, sitosterol, campesterol) Cholesterol Cholestanol
ABCG5/G8 Genes Mutated Normal Normal
Response to Statins Poor Good Variable
Response to Plant Sterol Restriction Significant improvement Minimal effect Minimal effect
Hematological Manifestations Common (anemia, thrombocytopenia) Rare Rare
Neurological Symptoms Rare Rare Common
Pathophysiological Role and Clinical Correlations

This compound accumulation contributes directly to disease pathogenesis through several mechanisms. As a structural analog of cholesterol, this compound incorporates into cellular membranes, potentially altering membrane fluidity and function, particularly in erythrocytes (leading to hemolytic anemia) and platelets (resulting in thrombocytopenia) [1]. In vascular tissues, this compound deposition promotes foam cell formation and accelerates atherosclerosis, similar to cholesterol but with potentially greater potency due to impaired clearance mechanisms [2]. The sterol may also activate inflammatory pathways and promote endothelial dysfunction, contributing to premature cardiovascular disease observed in phytosterolemia patients [8].

The clinical utility of this compound monitoring extends beyond initial diagnosis to treatment response assessment. Therapeutic interventions with ezetimibe and dietary modifications significantly reduce plasma this compound concentrations, with corresponding clinical improvements in xanthoma regression and hematological parameters [1] [2]. Regular monitoring of this compound levels provides a quantitative measure of treatment adherence and efficacy, helping guide therapeutic adjustments for optimal disease management.

Analytical Protocols for this compound Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Principle: GC-MS separates sterols based on volatility and polarity, followed by mass spectrometric detection for precise identification and quantification. This method provides excellent resolution of structural isomers and high sensitivity for low-abundance sterols [7] [6].

Sample Preparation Workflow:

  • Plasma Collection: Collect 200-500 μL of plasma in EDTA-containing tubes. Store at -80°C if not processed immediately [7].
  • Internal Standard Addition: Add deuterated this compound-d6 (10-50 ng) as internal standard for quantification [7].
  • Lipid Extraction: Use modified Bligh/Dyer method with methanol:dichloromethane (2:1 v/v) to extract total lipids [7].
  • Alkaline Hydrolysis: Incubate extract with 1M KOH in methanol at 60°C for 1-2 hours to hydrolyze steryl esters [7].
  • Solid-Phase Extraction: Isolate free sterols using silica-based SPE columns with hexane:ethyl acetate (9:1 v/v) elution [7].
  • Derivatization: Convert sterols to trimethylsilyl (TMS) ether derivatives using BSTFA + 1% TMCS at 60°C for 30 minutes [7].

GC-MS Conditions:

  • Column: HP-5MS (30 m × 0.25 mm × 0.25 μm)
  • Injector Temperature: 280°C
  • Oven Program: 200°C (hold 2 min), ramp to 280°C at 20°C/min, then to 300°C at 5°C/min (hold 15 min)
  • Carrier Gas: Helium, constant flow 1.0 mL/min
  • Ionization: Electron impact (70 eV)
  • Detection: Selected ion monitoring (SIM) m/z 470 for this compound-TMS, m/z 476 for internal standard [7]

Quality Control: Include calibration standards (0.1-100 ng/μL), pooled plasma quality control samples, and blank samples with each batch. Acceptable precision: CV <15% for QC samples [7].

The following diagram illustrates the complete analytical workflow for this compound quantification:

G Start Plasma Sample Collection IS Internal Standard Addition (this compound-d6) Start->IS Extraction Lipid Extraction (MeOH:DCM 2:1) IS->Extraction Hydrolysis Alkaline Hydrolysis (1M KOH, 60°C, 1-2h) Extraction->Hydrolysis SPE Solid-Phase Extraction (Silica Cartridge) Hydrolysis->SPE Derivatization Derivatization (BSTFA + 1% TMCS) SPE->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quant Quantification (SIM Monitoring) GCMS->Quant

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

Principle: LC-MS provides high-throughput analysis without derivatization requirements, using atmospheric pressure chemical ionization (APCI) for efficient sterol ionization [7].

Sample Preparation: Similar to GC-MS protocol through hydrolysis step, followed by:

  • Protein Precipitation: Add 3 volumes of acetonitrile to plasma, vortex, and centrifuge at 14,000 × g for 10 minutes
  • Evaporation: Transfer supernatant and evaporate under nitrogen at 40°C
  • Reconstitution: Reconstitute in methanol:isopropanol (1:1 v/v) for injection [7]

LC-MS Conditions:

  • Column: C18 core-shell column (100 × 2.1 mm, 2.6 μm)
  • Mobile Phase: A) water with 5mM ammonium acetate, B) acetonitrile:isopropanol (1:1) with 5mM ammonium acetate
  • Gradient: 70% B to 100% B over 10 min, hold 5 min
  • Flow Rate: 0.4 mL/min
  • Ionization: APCI positive mode
  • Detection: Multiple reaction monitoring (MRM) m/z 381.3→147.1 for this compound [7]

Validation Parameters: Linearity (r² >0.99), LOD (0.1 ng/mL), LOQ (0.5 ng/mL), accuracy (85-115%), precision (CV <15%) [7].

Table 3: Comparison of Analytical Methods for this compound Quantification

Parameter GC-MS Protocol LC-MS Protocol
Sample Preparation Requires derivatization No derivatization needed
Analysis Time 30-40 minutes per sample 15-20 minutes per sample
Sensitivity (LOQ) 0.1 ng/mL 0.5 ng/mL
Precision (CV%) <10% <15%
Isomer Separation Excellent Good
Throughput Moderate High
Equipment Cost Moderate High
Best Application Research, confirmation High-volume screening

Therapeutic Implications and Monitoring

Ezetimibe Treatment Mechanism and Efficacy

Ezetimibe represents the first-line pharmacological treatment for phytosterolemia, functioning as a selective inhibitor of the Niemann-Pick C1-Like 1 (NPC1L1) sterol transporter in the intestinal brush border. By blocking this transporter, ezetimibe reduces dietary this compound absorption by approximately 50%, leading to significant reductions in plasma concentrations [1] [2]. The standard dosage is 10 mg once daily, which typically reduces plant sterol levels by 20-30% within 4-6 weeks. For optimal outcomes, ezetimibe should be administered in conjunction with dietary plant sterol restriction, as this combination produces synergistic effects in lowering plasma this compound concentrations [2].

The molecular mechanism involves high-affinity binding to the NPC1L1 sterol transporter, which preferentially transports cholesterol over plant sterols under normal conditions [2]. In phytosterolemia patients, this preferential transport is compromised, leading to increased this compound absorption. Ezetimibe effectively counteracts this pathophysiological process by blocking the sterol transport pathway. Clinical studies have demonstrated that ezetimibe treatment not only reduces plasma this compound levels but also leads to regression of xanthomas, improvement in hematological parameters, and potentially reduced atherosclerosis progression [1] [2].

Dietary Interventions and Monitoring Protocols

Dietary modification constitutes a fundamental component of phytosterolemia management, requiring strict limitation of foods rich in plant sterols. Patients must avoid major this compound sources including canola oil, rapeseed oil, and shellfish, as well as other plant sterol-rich foods such as nuts, seeds, avocados, and chocolate [2]. The Mediterranean diet, typically recommended for cardiovascular health, is potentially harmful for phytosterolemia patients due to its high content of plant sterols from vegetable oils and nuts [2].

Monitoring protocols should include:

  • Quarterly plasma plant sterol profiling during initial treatment phase
  • Semiannual monitoring once therapeutic goals are achieved
  • Annual cardiac evaluation including echocardiography and coronary calcium scoring
  • Regular hematological assessment for anemia and thrombocytopenia [1] [6]

The following diagram illustrates the therapeutic approach and monitoring framework:

G Diagnosis Phytosterolemia Diagnosis Diet Dietary Modification (Low Plant Sterol Diet) Diagnosis->Diet Ezetimibe Ezetimibe Therapy (10 mg/day) Diagnosis->Ezetimibe Monitor Therapeutic Monitoring Diet->Monitor BAS Bile Acid Sequestrants (Second-line) Ezetimibe->BAS Inadequate Response Ezetimibe->Monitor BAS->Monitor Improve Improved Outcomes Monitor->Improve

Table 4: Treatment Protocol and Monitoring Schedule

Intervention Protocol Details Expected Effect on this compound Monitoring Frequency
Dietary Restriction Avoid canola oil, rapeseed oil, nuts, avocados, chocolate, shellfish 15-25% reduction Dietary counseling quarterly
Ezetimibe 10 mg/day Single daily dose, with or without food 20-30% reduction Plasma levels at 4-6 weeks, then quarterly
Bile Acid Sequestrants Second-line therapy, ezetimibe adjunct Additional 10-15% reduction Plasma levels monthly during titration
Statin Therapy For concomitant hypercholesterolemia Minimal direct effect Standard lipid panel quarterly

Research Applications and Future Directions

Ongoing Research and Emerging Applications

This compound research extends beyond phytosterolemia to various therapeutic potentials. Recent investigations have revealed promising anti-infective properties, with this compound demonstrating significant activity against herpes simplex virus type 1 (HSV-1) with IC50 of 1.2 μM and selectivity index of 41.7 [5]. Additionally, it exhibits potent antituberculosis effects against Mycobacterium tuberculosis strains with MIC values ranging from 1.9 to 2.4 μM [5]. These findings suggest potential applications in infectious disease management, particularly for drug-resistant pathogens.

In neuroscience research, this compound has emerged as a potential biomarker for Alzheimer's disease, where significantly lower concentrations were observed in cerebrospinal fluid of affected patients compared to controls [4]. When combined with established biomarkers (pTau and Aβ42), this compound improved predictive value in diagnostic models [4]. The structural characteristics of this compound, including its additional double bond at C22-23 compared to cholesterol, may facilitate blood-brain barrier penetration and influence neurological processes [3]. Ongoing research explores these mechanisms and potential diagnostic applications.

Novel Methodological Approaches

Advanced analytical techniques continue to enhance this compound research. Recent method developments enable simultaneous quantification of over 60 sterols, oxysterols, and secosteroids from minimal plasma volumes (200 μL) [7]. These high-throughput approaches combine HPLC-MS and GC-MS, leveraging recent improvements in HPLC column technology that provide increased resolution and sensitivity [7]. The methodology allows comprehensive sterol profiling, facilitating discovery of new sterol-related biomarkers and pathological mechanisms.

Emerging technologies in mass spectrometry, including ion mobility separation and high-resolution accurate mass measurements, promise further improvements in this compound analysis. These advances enable better isomer separation and identification of previously unrecognized sterol metabolites that may have diagnostic significance [7]. Additionally, stable isotope labeling techniques permit dynamic studies of this compound absorption, distribution, and metabolism in human subjects, providing insights into its physiological handling and pathological accumulation in phytosterolemia [8].

Conclusion

This compound serves as a critical diagnostic marker in phytosterolemia and potentially other diseases, with precise quantification essential for accurate diagnosis and therapeutic monitoring. The analytical protocols outlined here provide validated methodologies for reliable this compound measurement in clinical and research settings. Beyond its diagnostic utility, emerging evidence suggests diverse biological activities for this compound, including anti-infective and neurological properties that warrant further investigation. As research advances, this compound analysis may find expanded applications in personalized medicine approaches for lipid disorders and beyond, particularly with ongoing technological improvements in sterol analytics.

References

preparative separation of brassicasterol impurities

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols

Sample Preparation and Extraction

The initial step involves the efficient extraction of brassicasterol from the sample matrix and the release of free sterols from their esterified forms.

  • Saponification: Add 200 µL of plasma or a homogenized sample to a methanolic solution of 6% potassium hydroxide (KOH) [1] [2]. Hydrolyze at elevated temperature (60–100°C) for 1–2 hours to cleave steryl esters [1].
  • Liquid-Liquid Extraction: Partition the hydrolyzed sample with a non-polar solvent like n-hexane [2] [3]. Repeat the extraction 2-3 times, combine the organic layers, and evaporate under a gentle nitrogen stream [1] [3].
  • Solid-Phase Extraction (SPE): For cleaner extracts, use C18 octadecylsilane cartridges [1] [3]. Condition the cartridge with methanol and equilibrate with water. Load the sample, wash with water, and elute this compound with methanol or a methanol/dichloromethane mixture [1].
Analytical Methods for Identification and Quantification

A. High-Performance Liquid Chromatography (HPLC) This method is ideal for qualitative analysis and method development.

  • Column: Newcrom R1 (4.6 x 150 mm, 3 µm) [4]
  • Mobile Phase: Acetonitrile (MeCN), Water, and Phosphoric Acid. Substitute phosphoric acid with formic acid for Mass Spectrometry (MS) compatibility [4]
  • Detection: UV detection can be used. For higher sensitivity and definitive identification, coupling to a Mass Spectrometer is recommended [4]

B. Gas Chromatography (GC) This is a robust method for quantitative analysis.

  • Derivatization: Convert the free this compound to a trimethylsilyl (TMS) ether derivative by reacting with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide) [2] [3]
  • Column: Standard non-polar or mid-polar GC capillary columns (e.g., DB-5) [1]
  • Detection: Use a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for confirmatory analysis [2] [3]
Preparative Separation for Isolation

The goal here is to isolate milligram to gram quantities of this compound, typically for use as a reference standard [5].

  • Scale-Up: The analytical HPLC method is scalable. Use a preparative-scale HPLC system with a larger column of the same stationary phase (e.g., Newcrom R1) [4]
  • Isolation: The primary aim is to isolate this compound from other phytosterols like campesterol and β-sitosterol. The refined HPLC method achieves this separation [4]
  • Collection: Automatically collect the eluting fraction corresponding to this compound based on a calibrated retention time.
  • Purification and Verification: Evaporate the solvent to obtain the purified compound. The final product should be characterized using techniques like NMR and MS to confirm its identity and purity, supplied with a Certificate of Analysis (COA) [5]

Workflow for this compound Separation

The following diagram summarizes the core experimental workflow:

G Start Sample Matrix (Plasma, Plant Oil) SP Sample Preparation Start->SP Hydrolysis Saponification KOH in MeOH, heat SP->Hydrolysis LLE Liquid-Liquid Extraction Partition with n-hexane Hydrolysis->LLE SPE Clean-up (Optional) C18 SPE Cartridge LLE->SPE Derivatization Derivatization (for GC) React with BSTFA SPE->Derivatization For GC-MS/GC-FID Analysis Instrumental Analysis SPE->Analysis For HPLC GC GC Analysis Derivatized TMS-ether Derivatization->GC HPLC HPLC Analysis Newcrom R1 Column Analysis->HPLC Analysis->GC Prep Preparative Isolation Scale-up HPLC HPLC->Prep For Isolation End Pure this compound (Reference Standard) Prep->End

Critical Methodological Notes

  • Structural Analogs: The main challenge in analysis is the co-occurrence of structurally similar sterols. Chromatographic resolution is crucial because mass spectrometers cannot always differentiate between these isobaric compounds [1].
  • Stability: this compound is generally stable. However, prolonged exposure to high temperatures during extraction (like in Soxhlet) can potentially degrade it [6].
  • Quantification: For accurate quantification by GC or LC-MS, use deuterated internal standards (e.g., D₆-brassicasterol) added at the beginning of the extraction process to correct for losses [1].

This compound Properties & Analytical Conditions

Property / Parameter Specification / Condition
CAS Number 474-67-9 [4]
Molecular Formula C₂₈H₄₆O [4]
Molecular Weight 398.675 g·mol⁻¹ [4]
Melting Point 150–151 °C [2]
LogP 8.47 (highly lipophilic) [4]
HPLC Column Newcrom R1 [4]
GC Derivatization BSTFA to form TMS-ether [2] [3]
Primary Applications Biomarker for algal matter; Pharmaceutical impurity reference standard [5] [2]

Key Takeaways for Professionals

  • Method Selection: For routine quantification, GC-FID/MS is robust and reliable. For purity profiling and isolation, HPLC is more direct and scalable [4] [3].
  • Quality Control: Source high-quality This compound reference standards that are fully characterized and supplied with a COA for regulatory filings [5].
  • Method Validation: Any analytical method must be validated for parameters like specificity, accuracy, precision, and linearity, especially for drug development purposes [5] [3].

References

Application Notes and Protocols for Brassicasterol Derivatization and Analysis by Gas Chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Brassicasterol (ergosta-5,22-dien-3β-ol or 24β-methylcholesta-5,22-dien-3β-ol) is a 28-carbon plant sterol (phytosterol) found in several unicellular algae and terrestrial plants like rapeseed [1]. It serves as an important biomarker in nutritional science, environmental studies, and clinical research, including investigations as a potential biomarker in Alzheimer's disease [2] [1]. Gas chromatography (GC) is the most common method for analyzing phytosterol content and composition due to its excellent separation efficiency [3]. However, the presence of a polar hydroxyl (-OH) group in this compound necessitates derivatization to reduce polarity, improve thermal stability, and enhance chromatographic performance [1]. These application notes provide a detailed protocol for the derivatization and GC analysis of this compound, tailored for researchers and analytical scientists.

Principle

The analysis of this compound involves extracting the sterol from the sample matrix, often via saponification to hydrolyze ester bonds and release free sterols [3] [1]. The free sterols are then extracted and derivatized to form trimethylsilyl (TMS) ethers. This derivatization replaces the active hydrogen on the hydroxyl group with a trimethylsilyl group, thereby increasing volatility, reducing peak tailing, and improving sensitivity for GC analysis [1]. The derivatized compounds are then separated and quantified using GC, typically with flame ionization detection (FID) or mass spectrometry (MS) [4] [3] [5].

Experimental Workflow

The following diagram outlines the complete workflow for the analysis of this compound, from sample preparation to final quantification.

workflow Start Start Sample Preparation IS Add Internal Standard (e.g., Epicoprostanol) Start->IS Hydrolysis Hydrolysis Step IS->Hydrolysis AcidHydro Acid Hydrolysis (For complex matrices) Hydrolysis->AcidHydro Complex Matrix Saponification Alkaline Saponification (1-2.5 N KOH in MeOH/EtOH) Hydrolysis->Saponification Oils/Fats AcidHydro->Saponification Extraction Extract Unsaponifiables with Hexane/Diethyl Ether Saponification->Extraction Derivatization Derivatization (BSTFA + TMCS, 60-70°C) Extraction->Derivatization GCAnalysis GC Analysis (GC-FID or GC-MS) Derivatization->GCAnalysis Quantification Data Analysis & Quantification GCAnalysis->Quantification

Materials and Equipment

Reagents and Chemicals
  • This compound standard (high-purity, for calibration)
  • Internal Standard (IS): Epicoprostanol (5β-cholestan-3α-ol), Dihydrocholesterol (5α-cholestan-3β-ol), or 5α-Cholestane [3].
  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) [1] [5].
  • Saponification Reagent: Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), 1-2.5 N in methanol or ethanol [3] [1].
  • Extraction Solvents: n-Hexane, petroleum ether, or diethyl ether (HPLC or GC grade).
  • Acid Hydrolysis Reagent: Hydrochloric acid (HCl), ~3.5 M [3].
Equipment and Consumables
  • Gas Chromatograph equipped with FID or Mass Spectrometer (MS/MS preferred for specificity) [4] [5].
  • GC Column: Fused-silica capillary column (e.g., 30 m VF-5ms or equivalent low-polarity phase) [6] [5].
  • Sample Vials: Glass autosampler vials with crimp or screw caps.
  • Heating Block or Oven: Capable of maintaining 60-100°C.
  • Rotary Evaporator or nitrogen evaporator for solvent concentration.

Detailed Protocols

Sample Preparation and Hydrolysis

The goal of this step is to liberate free this compound from its conjugated forms (esters, glycosides) and the sample matrix [3].

  • Weighing and Internal Standard: Accurately weigh a sample containing an estimated 50-150 µg of total phytosterols. Add a known amount of internal standard (IS) at the beginning to correct for losses during sample preparation [3].
  • Hydrolysis Type Selection:
    • For Oils/Fats or Simple Lipid Extracts: Proceed directly with alkaline saponification [3].
    • For Complex Matrices (e.g., cereals, plant tissue, foods): Begin with acid hydrolysis to break glycosidic bonds and disrupt the matrix. Reflux the sample with ~3.5 M HCl at 100°C, then extract the total lipids using a solvent like hexane/isopropanol (3:2, v/v) before saponification [3].
  • Alkaline Saponification:
    • Add 1-2.5 N KOH in methanol or ethanol to the sample (or lipid extract from acid hydrolysis) [3].
    • Heat the mixture (e.g., 60°C for 60 minutes) to hydrolyze sterol esters into free sterols [6].
  • Extraction of Unsaponifiables:
    • After cooling, extract the free sterols by liquid-liquid extraction using n-hexane, petroleum ether, or diethyl ether [6].
    • Wash the organic extract with water to remove residual alkali, then dry it over anhydrous sodium sulfate.
    • Concentrate the extract to dryness using a rotary evaporator or under a stream of nitrogen.
Derivatization Protocol

This is a critical step for the successful GC analysis of this compound [1].

  • Reconstitution: Dissolve the dried extract containing the free sterols in a suitable anhydrous solvent, such as pyridine or tetrahydrofuran (THF) [6] [5]. Ensure the sample is completely dry, as water will inhibit the silylation reaction.
  • Silylation Reaction:
    • Add BSTFA (containing 1% TMCS as a catalyst) to the sample. A typical volume ratio is 100 µL of derivatization reagent per 1 mL of solution, or enough to fully cover the sample [1] [5].
    • Vortex the mixture thoroughly to ensure complete mixing.
  • Incubation: Heat the mixture at 60-70°C for 20-60 minutes to complete the derivatization reaction, forming this compound TMS ether [5].
  • Final Preparation: After cooling, the derivatized sample is ready for direct injection into the GC system. If necessary, it can be diluted with hexane prior to injection.
GC Analysis Conditions

The following table summarizes typical GC conditions used for the analysis of silylated this compound. These parameters should be optimized for specific instrumentation and column specifications.

Table 1: Typical GC Instrumental Parameters for this compound Analysis

Parameter Specification for GC-FID/MS Specification for GC-MS/MS [5] Notes
Instrument GC-FID or GC-MS GC-EI-MS/MS Tandem MS offers superior specificity
Column 30 m x 0.25 mm x 0.25 µm VF-5ms (or equivalent) 30 m x 0.25 mm x 0.25 µm VF-5ms Low-polarity (5% phenyl) stationary phase
Injector Split/Splitless Split/Splitless
Injection Temp. 250-280°C 280°C
Carrier Gas Helium Helium
Injection Volume 1 µL 1 µL Split ratios from 1:10 to 1:50 are common

| Oven Program | Start: 200-250°C Hold: 1-2 min Ramp: 5-10°C/min to 280-300°C Final Hold: 10-20 min | Start: 60°C Ramp 1: 40°C/min to 200°C Ramp 2: 10°C/min to 300°C Final Hold: 3 min | Example program provided | | Detector | FID: 300-320°C | MS/MS: Specific transitions monitored | FID offers universal detection |

For GC-MS/MS Analysis: Electron Ionization (EI) is used. Specific multiple reaction monitoring (MRM) transitions are monitored to enhance selectivity and sensitivity, helping to resolve co-eluting sterols like isofucosterol and lanosterol [5].

Data Analysis and Method Validation

Identification and Quantification
  • Identification: Identify this compound by comparing its Relative Retention Time (RRT) to the internal standard between the sample and the standard [3]. For GC-MS, the mass spectrum and specific ion fragments (e.g., m/z 470 for M+˙ of this compound-TMS) provide confirmatory identity [1].
  • Quantification: Use a calibration curve constructed from analysis of this compound standards of known concentration. The internal standard method is strongly recommended for accurate quantification [3]. The concentration of this compound in the sample is calculated based on its peak area relative to the IS and the calibration curve.
Key Validation Parameters

The following table compiles typical performance metrics for a validated GC method for sterol analysis, as demonstrated in recent literature.

Table 2: Summary of Analytical Performance Data from Validated Methods

Validation Parameter Performance Data (Infant Formula) [7] Performance Data (Microgreens, GC-MS/MS) [5]
Linear Range Not specified 0.05 - 5 µg/mL (for most sterols)
Correlation Coefficient (R²) > 0.99 > 0.998
Limit of Detection (LOD) < 1 µg/100 mL ~ 0.02 µg/mL (for this compound)
Limit of Quantification (LOQ) < 4 µg/100 mL ~ 0.05 µg/mL (for this compound)
Within-Assay Precision (RSD%) 1.6% - 8.8% 2% - 9%
Between-Assay Precision (RSD%) < 10% (for most) 3% - 11%
Accuracy (Recovery %) 93% - 108% 85% - 115%

Applications

The protocol described herein is applicable in various fields:

  • Food Analysis and Labeling: Quantification of this compound and other phytosterols in functional foods, infant formulas, and vegetable oils to comply with regulatory health claims [3] [7].
  • Clinical and Biomedical Research: Analysis of this compound in plasma, serum, or cerebrospinal fluid (CSF) as a potential diagnostic or prognostic biomarker, for instance, in Alzheimer's disease [2].
  • Environmental Science: Using this compound as a biomarker for tracing algal-derived organic matter in marine sediments and water columns [1].
  • Plant Science: Profiling sterol composition in different plant species, including microgreens and mature plants, to study their nutritional value [5].

Troubleshooting and Best Practices

  • Poor Derivatization: Ensure the sample is absolutely dry before adding BSTFA. Use fresh derivatization reagent. Check the expiration date of BSTFA/TMCS and store it properly.
  • Peak Tailing: This is often a sign of incomplete derivatization or active sites in the GC inlet/liner. Increase the derivatization time or temperature. Replace the GC liner and deactivate the inlet.
  • Low Recovery of Internal Standard: This indicates potential losses during the extraction steps. Ensure proper liquid-liquid extraction technique and avoid forming emulsions.
  • Inaccurate Quantification in Complex Matrices: For samples with steryl glycosides (e.g., cereals), alkaline saponification alone is insufficient. Implement an acid hydrolysis step prior to saponification [3] or consider enzymatic hydrolysis to avoid degradation [5].

Conclusion

This document provides a robust and detailed protocol for the derivatization and GC analysis of this compound. Adherence to the sample preparation, derivatization, and chromatographic conditions outlined here will enable researchers to achieve reliable, precise, and accurate quantification of this compound across a wide range of sample matrices.

References

Brassicasterol Sample Handling FAQ & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common issues you might encounter when working with brassicasterol, drawing from its known properties and standard laboratory practices for sensitive organic compounds.

Q1: What are the critical factors for storing this compound to ensure its stability? this compound is a stable compound in anaerobic environments but can be susceptible to degradation under certain conditions [1]. The key parameters to control are:

Factor Recommendation & Rationale
Temperature Store at -20°C or below. This slows all chemical degradation processes.
Light Store in amber glass vials or dark containers. Protects against photodegradation.
Atmosphere Store under an inert gas (N₂ or Argon). Prevents oxidation by displacing oxygen [1].
Form Store as a dry solid. For solutions, use a dry, inert solvent and note concentration.

Q2: I suspect my this compound sample has degraded. How can I confirm this and what should I do?

Degradation can manifest in various ways. The flowchart below outlines a logical troubleshooting workflow.

G Start Suspected Sample Degradation VisualCheck Visual Inspection (Color Change, Clumping?) Start->VisualCheck SolubilityCheck Solubility Test (Difficulty dissolving?) VisualCheck->SolubilityCheck TLC Thin-Layer Chromatography (TLC) SolubilityCheck->TLC HPLC_GC HPLC or GC-MS Analysis TLC->HPLC_GC Outcome1 Confirmed Degradation HPLC_GC->Outcome1 Outcome2 Sample Intact HPLC_GC->Outcome2 Action Discard degraded sample. Review and improve storage conditions. Outcome1->Action

Common signs of degradation and their causes:

  • Discoloration (Yellowing/Browning): Often indicates oxidation, forming this compound oxidation products (POPs) similar to cholesterol oxidation products (COPs) [2].
  • Reduced Bioactivity: A noticeable drop in expected activity in your bioassays (e.g., anti-infective tests) [3] can signal molecular degradation.
  • New Peaks in Chromatography: The appearance of new peaks in HPLC or GC-MS chromatograms is a clear sign of chemical alteration or impurities [1] [4].

Q3: What is the best way to prepare and handle this compound solutions for bioassays?

Many bioassays for this compound, such as anti-HSV-1 and anti-Mtb tests, are conducted in vitro on cell cultures or bacterial strains [3]. Proper solution preparation is critical for accurate results.

  • Weighing: Due to its high lipophilicity, this compound has low water solubility [1]. Weigh the compound quickly in a controlled humidity environment to prevent moisture absorption.
  • Dissolution: First, create a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power and miscibility with aqueous buffers.
  • Dilution: Dilute the stock solution into your assay buffer or culture medium. Ensure the final concentration of DMSO is low enough (typically <0.1-1%) to avoid cytotoxicity in your biological system [3].
  • Storage of Solutions: For short-term use (days), store solutions at 4°C. For long-term storage (weeks to months), aliquot and store at -20°C or -80°C, and avoid repeated freeze-thaw cycles.

References

reducing brassicasterol degradation during analysis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Brassicasterol Stability

This compound is a 28-carbon sterol (24-methyl cholest-5,22-dien-3β-ol) found in various algae and terrestrial plants like rape [1]. Key stability characteristics include:

  • Thermal Sensitivity: Prone to degradation at elevated temperatures [2].
  • Light Sensitivity: Susceptible to degradation when exposed to light [3].
  • Oxidation: The double bonds in its structure make it susceptible to oxidation [1] [2].
  • Anaerobic Stability: Stable for hundreds of years in anaerobic environments (e.g., sediments), but this is not applicable to most lab analyses [1].

Extraction & Sample Preparation Protocols

Proper extraction and preparation are critical to preserve this compound integrity.

Extraction Methods
Method Key Principle Protocol Modifications to Reduce Degradation Suitability for this compound

| Cold Maceration [3] | Soaking plant material in solvent at room temperature. | - Use amber glass vials or wrap in aluminum foil to protect from light [3].

  • Perform extraction in a cool, dark place with intermittent shaking [3]. | Excellent; avoids thermal stress. | | Saponification [1] [2] | Uses alcoholic KOH/NaOH to hydrolyze sterol esters. | - Use mild temperatures where possible; avoid prolonged heating [2].
  • Prefer nitrogen purge during solvent evaporation to prevent oxidation [2]. | Good, but requires careful temperature control. | | Supercritical CO₂ Extraction [2] | Uses supercritical CO₂ as solvent. | - Inert, low-temperature environment inherently minimizes degradation. | Excellent; high yield and stability, though equipment cost is high. |
Post-Extraction Handling
  • Derivatization: Before GC analysis, derivatize the hydroxyl group with BSTFA (bis-trimethyl silyl trifluoroacetamide) to form a stable TMS (trimethylsilyl) ether, protecting it from interaction and degradation [1].
  • Solvent Evaporation: Use a rotary evaporator at temperatures below 40°C to concentrate extracts without thermal damage [3].
  • Sample Storage: Store dried extracts at 4°C in tightly sealed amber glass vials under an inert atmosphere if possible [3].

Analytical Techniques & Parameters

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for this compound analysis [1] [3].

Start Start Analysis Prep Sample Preparation Start->Prep Derivatize Derivatization (BSTFA) Prep->Derivatize GCParams Set GC-MS Parameters Derivatize->GCParams Inj Inject Sample GCParams->Inj MSDetect MS Detection (m/z 470 for TMS ether) Inj->MSDetect End Analyze Data MSDetect->End

GC-MS Analysis Workflow for this compound

Recommended GC-MS Parameters [3]
  • Column: DB-5MS fused-silica capillary column (30 m length × 0.25 mm internal diameter × 0.25 μm film thickness).
  • Carrier Gas: High-purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.
  • Injection: 1 μL in split mode (split ratio 50:1) at 300°C.
  • Oven Program:
    • Initial: 36°C (hold for 5 min)
    • Ramp 1: 4°C/min to 150°C
    • Ramp 2: 20°C/min to 250°C (or higher)
  • MS Interface: 300°C.
  • Identification: Monitor characteristic ions; the TMS derivative of this compound has a major fragment at m/z 470 [1].

Troubleshooting Common Degradation Issues

Problem Possible Causes Solutions
Low/Erratic Recovery Thermal degradation during extraction or evaporation. Use cold maceration or Supercritical CO₂. Lower evaporation temps (<40°C).
Peak Tailing/Loss in GC Incomplete derivatization; active hydroxyl group. Ensure derivatization reagent (BSTFA) is fresh and anhydrous.
Multiple Unknown Peaks Oxidative degradation. Use antioxidant (BHT) in solvent. Purge with nitrogen during steps. Store in inert atmosphere.
Poor Reproducibility Light-induced degradation; inconsistent lab technique. Use amber glassware for all steps. Standardize protocols strictly.

Key Takeaways for Experimental Design

  • Prioritize Low Temperatures: From extraction to solvent removal.
  • Exclude Light: Use amber glassware throughout the process.
  • Prevent Oxidation: Work under inert atmosphere and consider antioxidants.
  • Validate with GC-MS: Ensure derivatization is complete and monitor for degradation products.

References

improving brassicasterol detection sensitivity LC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Optimization Strategies for LC-MS Sensitivity

The table below summarizes the core strategies you can employ to enhance the signal of Brassicasterol and other phytosterols in your LC-MS analysis.

Optimization Area Specific Action Key Rationale & Implementation Notes
Ionization Source [1] [2] Use APCI over ESI. Optimize desolvation temperature & gas flows. APCI is superior for ionizing non-polar compounds like sterols [2]. Higher temperatures aid desolvation but must be balanced against analyte thermal stability [1].
Chromatography [2] Use C30 stationary phase. Employ isocratic or optimized gradient elution. C30 columns offer superior shape selectivity for sterols [3]. A well-designed isocratic method can separate 4 phytosterols in <7 minutes [2].
Sample Preparation [3] [1] Perform alkaline hydrolysis. Use liquid-liquid extraction (LLE) with hexane. Hydrolysis converts sterol esters to free sterols. LLE with hexane effectively isolates free sterols from the matrix, reducing interferences [3].
Internal Standards [4] [2] Use a structurally analogous internal standard (e.g., Cholestanol). Corrects for analyte loss during preparation and matrix effects. Deuterated standards are the gold standard but may not be readily available [2].

Experimental Workflow for Serum Analysis

For a detailed protocol on detecting this compound in a biological matrix like serum, you can adapt the following validated methodology [3]:

  • Alkaline Hydrolysis: Add 0.05 mL of 1 mol/L potassium hydroxide in ethanol to 10 µL of serum. Vortex for 1 minute and sonicate for 10 minutes. Repeat this cycle four times to ensure complete hydrolysis of sterol esters [3].
  • Liquid-Liquid Extraction: Add 0.2 mL of distilled water and 0.8 mL of hexane to the hydrolyzed sample. Vortex for 1 minute and centrifuge for 5 minutes. Transfer the hexane (upper) layer. Re-extract the water layer twice more with 0.8 mL of hexane. Combine all hexane extracts [3].
  • Sample Reconstitution: Dry the combined hexane extracts at 90°C. Reconstitute the residue in the LC mobile phase (e.g., acetonitrile with 10 mmol/L LiClO₄) containing your internal standard [3].
  • LC-MS Analysis: Inject the reconstituted sample using the optimized LC and MS parameters described above.

The complete analytical journey is summarized in the following workflow:

Start Start: Sample Hydrolysis Alkaline Hydrolysis Start->Hydrolysis Extraction LLE with Hexane Hydrolysis->Extraction Reconstitution Dry & Reconstitute Extraction->Reconstitution LC_Sep LC Separation (C30 Column) Reconstitution->LC_Sep MS_Det APCI-MS Detection LC_Sep->MS_Det Data Data Analysis MS_Det->Data

Frequently Asked Questions

Q1: Why is APCI preferred over ESI for detecting this compound? APCI is a gas-phase ionization technique that is more effective for non-polar molecules like this compound. It typically results in higher ionization efficiency and is less susceptible to ion suppression from the sample matrix compared to ESI, which is a liquid-phase ionization process [1] [2].

Q2: My this compound signal is low. What are the first parameters to check? Start by verifying your sample preparation efficiency. Then, on the MS, focus on the source conditions. Systematically optimize the desolvation temperature and gas flows (nebulizing and drying gases), as these are critical for efficiently generating gas-phase ions from this compound [1].

Q3: Do I need to use expensive deuterated internal standards? While deuterated internal standards are considered the gold standard for precise quantification as they co-elute perfectly with the analyte, structurally similar compounds like Cholestanol are a valid and effective alternative. They correct well for losses during sample preparation and can significantly improve quantitative accuracy [2].

References

optimizing brassicasterol saponification time temperature

Author: Smolecule Technical Support Team. Date: February 2026

Phytosterol Fundamentals & Bleaching Methods

Brassicasterol is a significant phytosterol in Brassicaceae family oils like canola, where β-Sitosterol is the major sterol, followed by campesterol and this compound [1]. Understanding its context helps in designing extraction protocols.

The table below compares industrial oil bleaching with emerging methods. The conventional process can impact sterol content, making the choice of pre-treatment and bleaching method crucial for optimizing final this compound yield [2].

Method Key Features Impact on Oil & Sterols
Industrial Bleaching (IB) [2] 0.5-2% acid-activated clay; 90-120°C; >30 min [2] High oil loss, degrades triglycerides, generates waste, potentially affects sterols [2]
Ultrasound-Assisted (UAB) [2] Enhances clay sorption capacity [2] Reduces clay dose, time, and temperature required [2]
Microwave-Assisted (MWAB) [2] Enhances clay sorption capacity [2] Reduces clay dose, time, and temperature required [2]
High-Voltage Electric Field (HVAB) [2] Enhances clay sorption capacity [2] Reduces clay dose, time, and temperature required [2]
Membrane-Assisted (MAB) [2] Enhances clay sorption capacity [2] Reduces clay dose, time, and temperature required [2]

Analytical Workflow for this compound

For accurate analysis, this compound must be separated from complex lipid mixtures and other similar sterols. The following workflow outlines the core steps, with LC-MS being a powerful tool for final separation, detection, and quantification [3].

Troubleshooting LC-MS Analysis

After saponification and extraction, analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is common. Here are frequent issues and fixes, based on general LC-MS principles [4] [5]:

  • Problem: Poor Sensitivity or Signal

    • Cause & Solution: A common issue is adduct formation (e.g., with sodium or potassium ions), which spreads the signal and reduces sensitivity [5].
    • Action: Use high-purity, plastic-wrapped solvents and plastic vials to prevent leaching of alkali metals from glass [5]. For stubborn issues, a small-pore size-exclusion chromatography (SEC) column can be added online to separate analytes from metal ions before they reach the MS [5].
  • Problem: Inconsistent Results or Poor Precision

    • Cause & Solution: The root cause can be elusive if multiple variables are changed at once.
    • Action: Adhere to the core troubleshooting principle: change only one thing at a time and observe the effect before making another change [5].
  • Problem: Irreproducible Experimental Outcomes

    • Cause & Solution: An experiment that fails due to a preventable oversight may not be repeated.
    • Action: Plan your experiments carefully, including troubleshooting experiments, to ensure the setup is correct and the idea gets a fair test [5].

Frequently Asked Questions

What is the significance of this compound in canola oil? this compound is a key phytosterol in canola and other brassica seeds, typically the third most abundant after β-sitosterol and campesterol. Its content can vary with plant variety and growing location [1].

Why is a "green extraction" approach relevant for phytosterols? Conventional industrial methods can be wasteful and involve harsh conditions. Newer green extraction techniques aim to isolate phytosterols like those from canola oil deodorizer distillate with a reduced environmental footprint, for example, by using methods like cold saponification [6].

References

Troubleshooting Brassicasterol Analysis: Key Challenges & Solutions

Author: Smolecule Technical Support Team. Date: February 2026

Challenge Root Cause Impact on Data Recommended Solution
Matrix Effects [1] [2] Co-eluting compounds from biological matrix (e.g., plasma, serum) ion suppression/enhancement in LC-ESI-MS. Reduced accuracy & reproducibility; inaccurate quantification [1]. Stable Isotope-Labeled Internal Standard (SIL-IS); Post-column infusion of standards (PCIS) to monitor/correct effects [2].
Formation of Oxidation Products (POPs) [1] Auto- or photo-oxidation of brassicasterol during sample prep or storage. Generation of pro-atherogenic/pro-inflammatory compounds; inaccurate measurement of native this compound [1]. Add antioxidants (e.g., tocopherols) to samples; use inert atmosphere during evaporation; avoid prolonged light exposure [1].
Low Absorption & Concentration [1] [3] Inherently low absorption in humans (<2%); low concentration in complex biological matrices. Difficulties in detection & quantification, especially in serum [3]. Efficient sample prep (hydrolysis, LLE); analytical method sensitivity (LC-MS/MS, HPLC-ECD); analyte enrichment (e.g., Molecularly Imprinted Polymers) [4] [3].
Complex Sample Preparation [5] Multiple steps (hydrolysis, extraction, derivatization) increase variability and analyte loss. Low analytical recovery & high variability [5]. Use appropriate Internal Standard (e.g., epicoprostanol) from start of prep; optimize/automate steps where possible [5].

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction using Molecularly Imprinted Polymers (MIPs)

This protocol uses a sonochemical MIP for selective extraction of this compound and other phytosterols from complex plant and food matrices, as documented in recent literature [4].

  • Principle: MIPs are synthetic polymers with cavities complementary to the target molecule (phytosterols), allowing for highly selective extraction and significant minimization of matrix interferences [4].
  • Workflow:
    • MIP Synthesis (Sonochemical): A rapid (5-minute) polymerization step is performed to create the phytosterol-specific MIP [4].
    • Sample Loading: The processed sample (e.g., a lipid extract) is loaded onto the MIP.
    • Washing: Interfering compounds are washed away with a suitable solvent.
    • Elution: The purified phytosterols, including this compound, are eluted from the MIP.
  • Analysis: The eluate can be directly analyzed by UHPLC-MS/MS. This method has shown excellent control of the matrix effect (within ±15%) and recovery values of 65-100% for various phytosterols [4].

The workflow for this MIP-based extraction is outlined below.

MIP_Workflow Start Sample/Lipid Extract MIPSynth MIP Synthesis (Sonochemical, 5 min) Start->MIPSynth Load Load Sample onto MIP MIPSynth->Load Wash Wash Interferents Load->Wash Elute Elute Phytosterols Wash->Elute Analyze UHPLC-MS/MS Analysis Elute->Analyze

Protocol 2: Serum Analysis by HPLC with Electrochemical Detection (HPLC-ECD)

This protocol is adapted from a method for the simultaneous determination of phytosterols in serum without the need for derivatization [3].

  • Principle: Phytosterols, including this compound, are electrochemically oxidized at the 3β-hydroxy group on the steroid ring, enabling their sensitive detection [3].
  • Sample Preparation:
    • Internal Standard: Add 6-ketocholestanol as an IS to the serum sample (10 μL) [3].
    • Alkaline Hydrolysis: Add 0.05 mL of 1 M KOH in ethanol. Vortex for 1 min and sonicate for 10 min. Repeat this cycle four more times to hydrolyze sterol esters completely [3].
    • Liquid-Liquid Extraction:
      • Add 0.2 mL of water and 0.8 mL of hexane to the hydrolyzed sample.
      • Vortex for 1 min and centrifuge.
      • Transfer the hexane (upper) layer.
      • Re-extract the water layer twice more with 0.8 mL of hexane.
      • Combine all hexane extracts and evaporate to dryness at 90°C [3].
    • Reconstitution: Redissolve the residue in the HPLC mobile phase (e.g., acetonitrile with 10 mmol L⁻¹ LiClO₄), filter, and inject [3].
  • HPLC-ECD Conditions:
    • Column: Develosil C30-UG-3 (150 × 4.6 mm, 3 μm) [3].
    • Mobile Phase: Acetonitrile with 10 mmol L⁻¹ LiClO₄ [3].
    • Flow Rate: 1.5 mL/min [3].
    • Temperature: 30°C [3].
    • Detection: Electrochemical cell with glassy carbon working electrode, Ag/AgCl reference electrode [3].

The sample preparation process for this method is visualized in the following workflow.

HPLC_ECD_Workflow SerSample Serum Sample AddIS Add Internal Standard (6-ketocholestanol) SerSample->AddIS Hydrolysis Alkaline Hydrolysis (KOH in Ethanol, Vortex/Sonicate) AddIS->Hydrolysis LLE Liquid-Liquid Extraction (Hexane/Water) Hydrolysis->LLE Dry Evaporate Hexane Layer LLE->Dry Recon Reconstitute in Mobile Phase Dry->Recon Inject Filter and Inject Recon->Inject

Key Takeaways for Your Technical Support Center

  • Matrix effects are a central problem. When developing or troubleshooting methods for this compound in biological samples, this should be a primary focus of your guides and FAQs [1] [2].
  • Proactive oxidation prevention is crucial. The formation of POPs is a significant concern for both data accuracy and safety assessments. Protocols should explicitly include steps to mitigate oxidation [1].
  • Selective extraction is highly beneficial. Advanced techniques like MIP-SPE can greatly enhance method robustness by reducing matrix interferences from complex biological samples [4].
  • Internal standards are non-negotiable. The use of a suitable IS, ideally a stable isotope-labeled this compound, is critical for achieving reliable quantification by correcting for losses during sample preparation and variations in instrumental response [3] [5].

References

FAQ & Troubleshooting Guide: Internal Standard Selection for Sterol Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the key criteria for selecting a suitable internal standard?

An effective internal standard (IS) must meet several key criteria to compensate for analytical variability without interfering with the analysis [1] [2].

  • Absent in Sample Matrix: The IS must not be a natural component of the sample you are analyzing [1] [2].
  • Similar Chemical Behavior: The ideal IS should be structurally analogous to your target analyte, ensuring it behaves similarly during sample preparation, chromatography, and detection. This results in comparable retention time, peak shape, and response [1].
  • No Interference: The IS must be well-resolved from the target analyte and any other sample components in the chromatogram [1].
  • Stability: The IS should be stable throughout the entire analytical process.
  • Early Introduction: Adding the IS at the very beginning of sample preparation accounts for variations in all subsequent steps, including extraction and purification [1].

Q2: Could 6-ketocholestanol be a suitable internal standard for brassicasterol?

Based on their chemical structures and properties, 6-ketocholestanol shows promise as a potential internal standard for this compound, but this specific application is not documented in the available literature and requires experimental validation in your lab.

The table below compares their core chemical properties, highlighting the similarities and critical differences you must consider.

Property This compound [3] 6-Ketocholestanol [4] [5] Implication for IS Suitability
Molecular Formula C₂₈H₄₆O C₂₇H₄₆O₂ High structural similarity; both are sterols.
Molecular Weight 398.68 g/mol 402.65 g/mol Distinct molecular weights, which is crucial for separation and detection.
IUPAC Name (3β,22E)-Ergosta-5,22-dien-3-ol 3β-Hydroxy-5α-cholestan-6-one This compound has a double bond at C-22; 6-ketocholestanol has a ketone at C-6.
Functional Groups Hydroxyl group at C-3 Hydroxyl group at C-3, Ketone group at C-6 The different functional groups will impact chromatography and derivatization efficiency.
Chemical Structure White solid White to off-white solid Similar physical appearance.

Q3: What are the potential pitfalls when using 6-ketocholestanol for this purpose?

The main challenges stem from the structural differences between the two compounds:

  • Chromatographic Resolution: The added ketone group in 6-ketocholestanol will alter its polarity compared to this compound. You must meticulously optimize your GC or LC method to ensure their peaks are fully baseline-separated [1].
  • Derivatization Efficiency: In GC analysis, sterols are often derivatized (e.g., with BSTFA to form TMS ethers) to improve volatility and detection [3]. The different functional groups may cause the two compounds to derivatize at different rates, leading to inaccurate results. This must be rigorously tested.

Q4: How should I implement an internal standard in my analysis?

The following workflow outlines the general process for implementing an internal standard, which you can adapt for your specific needs.

Start Start: Develop Method ChooseIS Select & Validate Internal Standard Start->ChooseIS AddIS Add Known Amount of IS to All Samples & Standards (Early in Sample Prep) ChooseIS->AddIS Prep Sample Preparation (Extraction, Derivatization, etc.) AddIS->Prep Analyze Instrumental Analysis (GC/LS-MS, etc.) Prep->Analyze CalcRatio Calculate Peak Area Ratio (Analyte / Internal Standard) Analyze->CalcRatio Plot Plot Calibration Curve (Peak Area Ratio vs. Analyte Concentration) CalcRatio->Plot Quantify Quantify Unknown Samples Using Calibration Curve Plot->Quantify

Proposed Experimental Workflow for Validation

To develop and validate a method using 6-ketocholestanol as an IS for this compound, follow these steps:

  • Confirm Chromatographic Separation:

    • Prepare individual standard solutions of this compound and 6-ketocholestanol.
    • Inject a mixture of both onto your GC or LC system and optimize the method (e.g., temperature gradient, mobile phase) until you achieve baseline separation with symmetric peak shapes for both compounds [1].
  • Assess Derivatization (for GC Methods):

    • Subject a mixture of both compounds to your derivatization protocol (e.g., with BSTFA) [3].
    • Ensure the derivatization is complete and consistent for both analytes by checking for the disappearance of underivatized peaks and the appearance of single, sharp derivatized peaks.
  • Establish a Calibration Curve:

    • Prepare a series of standards with known concentrations of this compound and a fixed, known concentration of 6-ketocholestanol added to each [6] [2].
    • Plot the peak area ratio (this compound / 6-ketocholestanol) against the concentration of this compound. A linear relationship with a high coefficient of determination (R² > 0.99) indicates a well-behaved system.
  • Validate the Method:

    • Test the method's precision (repeatability), accuracy (e.g., via recovery experiments), and robustness in your specific sample matrix (e.g., infant formula, algal samples) [7] [8].

References

brassicasterol separation from cholesterol campesterol

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Techniques for Separation

The primary techniques for separating and analyzing brassicasterol, cholesterol, and campesterol are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with mass spectrometry (MS) for enhanced specificity [1].

Technique Key Features for Separation Sample Preparation Highlights Best For
GC-MS/MS [2] [3] High resolution of sterols as TMS derivatives; uses specific MS/MS transitions to resolve co-elution. Alkaline hydrolysis (saponification) to convert sterol esters to free sterols; derivatization (e.g., with BSTFA) to form TMS ethers. High specificity and sensitivity; accurate quantification in complex matrices like microgreens [2].
LC-APCI-MS/MS [4] Avoids derivatization; uses APCI ionization and SRM for selectivity; faster analysis times (e.g., 4 min). Saponification and hexane extraction. Rapid analysis of underivatized phytosterols in edible oils [5] [4].
HPLC-EC [6] Uses electrochemical detection (EC). Not detailed in results, but available for serum analysis. Specifics not detailed in provided context. Simultaneous determination in serum samples [6].

Troubleshooting Common Separation Issues

Here are solutions to frequently encountered problems when separating these sterols.

Issue Possible Cause Recommended Solution
Poor Resolution/Co-elution Inadequate chromatographic separation; similar structures of campesterol & this compound. GC: Optimize temperature gradient [1]. LC-MS/MS: Use tandem mass spectrometry with unique SRM transitions even with co-elution [2] [3].
Low Recovery/Inaccurate Quantification Incomplete hydrolysis of sterol esters; inefficient extraction; loss during derivatization. Validate saponification efficiency (time, temperature, KOH concentration) [1]. Use appropriate internal standard (e.g., Dihydrocholesterol, Epicoprostanol) [1].
Inconsistent Results in Complex Matrices Interference from other lipids or matrix components; sterols present in multiple forms (free, esterified, glycosylated). For tissues with steryl glycosides (e.g., cereals), use acid hydrolysis before saponification [1]. Implement rigorous sample clean-up (e.g., solid-phase extraction).

Detailed Experimental Workflow

For a robust analysis, follow this generalized workflow, adapting the techniques from the tables above.

Start Start: Sample Weighing IS Add Internal Standard Start->IS Hydrolysis Hydrolysis IS->Hydrolysis Extraction Extract Unsaponifiables Hydrolysis->Extraction Hydrolysis_Details For complex matrices (e.g., seeds): 1. Acid Hydrolysis (to break glycosidic bonds) 2. Alkaline Hydrolysis/Saponification (to hydrolyze esters) Hydrolysis->Hydrolysis_Details Derivatization Derivatization (for GC) Extraction->Derivatization Analysis Instrumental Analysis Derivatization->Analysis Data Data & Quantification Analysis->Data Analysis_Methods GC-MS/MS: For high specificity and resolution. LC-MS/MS: For faster analysis without derivatization. Analysis->Analysis_Methods

Key Protocol Details
  • Sample Preparation & Hydrolysis: The critical first step is converting all sterol forms into free sterols. For complex matrices, acid hydrolysis may be necessary before saponification to liberate sterols from glycosidic bonds [1].
  • Internal Standard: Add an internal standard like epicoprostanol or dihydrocholesterol at the beginning of sample preparation to correct for losses during the workflow [1].
  • Derivatization: For GC-based methods, derivatization is essential. Using BSTFA to form trimethylsilyl (TMS) ethers improves volatility and thermal stability [7] [1].

Methodology Selection Guide

Choosing the right method depends on your equipment and goals.

Start Method Selection Goal1 Highest specificity & sensitivity Start->Goal1 Goal2 Avoid derivatization steps Start->Goal2 Goal3 Rapid analysis time Start->Goal3 GC GC-MS/MS Method GC_Reason Superior chromatographic resolution of sterols GC->GC_Reason LC LC-MS/MS Method LC_Reason Relies on mass spectrometry for selectivity LC->LC_Reason Goal1->GC Goal2->LC Goal3->LC

I hope this technical guide provides a solid foundation for your experiments.

References

Solubility Enhancement Techniques for Brassicasterol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary technologies used to enhance the solubility and bioavailability of poorly soluble compounds like brassicasterol.

Technology Mechanism of Action Key Advantages Common Dosage Forms Reported Efficacy/Outcome
Amorphous Solid Dispersions (ASD) [1] [2] [3] API molecularly dispersed in polymer matrix; creates high-energy amorphous state with increased solubility. High commercial precedence; fast-drying rate; scalable (spray drying); broad applicability. Tablets, Capsules Considered a mainstream approach for a significant fraction of poorly soluble pipeline molecules [1].
Nanosuspensions / Nanonization [2] [4] [3] Reduces particle size to nano-scale (100-2000 nm), vastly increasing surface area and dissolution rate. Nearly universal application; can begin with small API amounts; robust and scalable process [2]. Oral liquids, tablets, capsules, films, injectables Increases dissolution rate and bioavailability; multiple commercial products (e.g., NanoCrystal technology) [3].
Lipid-Based Technologies [1] [5] Solubilizes or disperses compound in lipid vehicles (oils, surfactants) to enhance solubility in GI tract. Commercial precedence; can reduce food effects; utilizes natural digestion pathways. Softgel Capsules, SEDDS Phytosterol esters show better solubility and bioavailability than free phytosterols [5].
Cyclodextrin Complexation [2] Hydrophobic cavity of cyclodextrin encapsulates API, while hydrophilic outer surface ensures water-solubility. Shields hydrophobic functionality; improves aqueous solution stability. Oral, Injectable solutions Enhances aqueous solubility for several routes of administration [2].
Salt Formation [1] [4] Forms a salt of an ionizable API to improve dissolution rate and solubility. Simple, common, and cost-effective for ionizable compounds. Tablets, Capsules May not substantially enhance performance if compound precipitates in GI tract [1].

Detailed Experimental Protocols

Here are detailed methodologies for two of the most prominent techniques: Spray Drying for ASDs and Nanomilling.

Protocol 1: Formulating an Amorphous Solid Dispersion via Spray Drying [1]

This protocol is ideal for creating a stable, amorphous form of this compound to enhance its dissolution.

  • Objective: To produce a spray-dried dispersion (SDD) of this compound and a polymer to create an amorphous solid with enhanced solubility.
  • Materials:
    • This compound (API)
    • Polymer (e.g., HPMCAS, PVPVA, PVP)
    • Organic solvent (e.g., Methanol, Acetone)
    • Nitrogen gas
    • Spray dryer with a two-fluid or pressure swirl nozzle
  • Procedure:
    • Solution Preparation: Dissolve this compound and the selected polymer in the organic solvent at a defined ratio. Use a jacketed tank with heating or an inline heat exchanger if needed to increase solubility for "brick dust" compounds [1].
    • Spray Drying: Pump the solution through a nozzle into the spray dryer's drying chamber. The solution is atomized into fine droplets.
    • Drying & Collection: The droplets contact heated nitrogen gas, causing the solvent to rapidly evaporate. This kinetically traps the this compound in an amorphous state within the polymer matrix. The solid particles are collected in a cyclone.
    • Secondary Drying: Remove residual solvents to below ICH limits using tray drying or another method.
  • Troubleshooting FAQ:
    • Q: The this compound has low solubility in preferred spray-drying solvents. What can be done?
      • A: Consider using a temperature-shift process. Heat the solution above the solvent's boiling point using an inline heat exchanger just before atomization. This can achieve an 8- to 14-fold increase in solubility and throughput [1].
    • Q: The API is ionizable but still has low organic solubility.
      • A: Use a volatile processing aid. For a basic compound like this compound, add a minimal amount of acetic acid to the solution tank to ionize the drug and increase solubility. The acid is removed during drying, regenerating the original API form [1].
Protocol 2: Creating a Nanosuspension via Nanomilling [2] [3]

This top-down approach reduces particle size to the nanoscale to increase surface area and dissolution rate.

  • Objective: To produce a stable nanosuspension of this compound with a particle size typically below 1000 nm.
  • Materials:
    • This compound (API)
    • Stabilizers (e.g., various surfactants and polymers like phospholipids, HPC, PVP, Poloxamers)
    • Aqueous vehicle (e.g., purified water)
    • Wet bead mill or high-pressure homogenizer
  • Procedure:
    • Premix Formation: Create a coarse premix suspension by dispersing this compound and the selected stabilizers in the aqueous vehicle.
    • Milling/Homogenization: Circulate the premix through the milling chamber filled with grinding media (for bead milling) or through a high-pressure homogenizer. The intense shear forces will fracture the drug particles to the nanoscale.
    • Stabilization: The stabilizers adsorb onto the fresh, high-energy nanoparticle surfaces, preventing agglomeration and Ostwald ripening (particle growth over time).
    • Dosage Form Conversion: The final nanosuspension can be incorporated into various dosage forms, including filled into capsules, blended into tablet formulations, or lyophilized [2].
  • Troubleshooting FAQ:
    • Q: The nanosuspension is unstable, and particles are aggregating over time.
      • A: Stabilizer selection is critical. This is an iterative process. Screen different types and concentrations of stabilizers (e.g., ionic vs. non-ionic surfactants, polymers) to find the optimal combination that provides electrostatic or steric repulsion between particles [2].
    • Q: What is the key principle that makes nanomilling effective?
      • A: By reducing particle size, you dramatically increase the surface area-to-volume ratio of the API. This greater surface area allows for much greater interaction with the gastrointestinal fluid, leading to a higher dissolution rate and improved bioavailability [2] [4].

Technique Selection Workflow

The following diagram illustrates a logical decision pathway to help select the most appropriate solubility enhancement technique based on the properties of your compound and project goals.

G Start Start: Assess this compound IsIonizable Is the compound ionizable? Start->IsIonizable SaltForm Explore Salt Formation IsIonizable->SaltForm Yes HighDose Is the required dose high? IsIonizable->HighDose No CheckStability Is the salt form stable and performant? SaltForm->CheckStability LipidBased Lipid-Based Technologies (e.g., Self-Emulsifying Systems) CheckStability->LipidBased Yes CheckStability->HighDose No Thermostable Is the compound thermostable? HighDose->Thermostable Yes Cyclodextrin Cyclodextrin Complexation HighDose->Cyclodextrin No HME Hot-Melt Extrusion (HME) Thermostable->HME Yes SprayDry Spray Drying (SD) with temperature shift/volatile aids Thermostable->SprayDry No Nano Nanosuspension/ Nanomilling Cyclodextrin->Nano Alternative path

Key Considerations for Pre-formulation

Before selecting a technique, thorough pre-formulation work is essential [2]:

  • Thermal Stability: If this compound is not thermally stable, avoid high-temperature processes like Hot-Melt Extrusion.
  • Photostability: If the compound is light-sensitive, processing and packaging must use amber lighting or protective packaging.
  • BCS Classification: Determining if this compound is BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) will guide your strategy. For Class IV, permeation enhancers may be needed in addition to solubility enhancement [2].

References

brassicasterol analytical method validation parameters

Author: Smolecule Technical Support Team. Date: February 2026

Method Validation Parameters for Brassicasterol

The table below summarizes typical acceptance criteria for key validation parameters of a this compound analytical method, based on established protocols [1] [2].

Validation Parameter Description Typical Acceptance Criteria
Specificity Ability to distinguish this compound from other sterols and matrix components. No interference from other sterols (e.g., campesterol, stigmasterol) or sample matrix at the retention time of this compound [2].
Linearity The method's ability to produce results directly proportional to analyte concentration. Correlation coefficient ((R^2)) > 0.99 over a defined range (e.g., 2–100 mg/L) [1] [2].
Accuracy Closeness of measured value to the true value. Recovery rates of 93–108% [1].
Precision Repeatability of measurements (intra-day and inter-day). Relative Standard Deviation (RSD) < 10% (intra-day precision can be as low as 1.6–8.8%) [1].
Limit of Detection (LOD) Lowest detectable concentration. Typically < 1 mg/L or < 1 μg/100 mL [1] [2].
Limit of Quantification (LOQ) Lowest concentration that can be quantified with acceptable accuracy and precision. Typically < 4 mg/L or < 4 μg/100 mL [1] [2].

Detailed Analytical Protocol: GC-FID for Oils

This protocol, adapted from a study on Turkish cottonseed oil, details the steps for analyzing free sterols, including this compound, using Gas Chromatography with Flame Ionization Detection (GC-FID) [3] [4].

1. Sample Preparation (Solid-Phase Extraction)

  • Sorbent: Use an octadecylsilane (C18) cartridge.
  • Procedure: Dissolve the oil sample in an appropriate solvent and load it onto the cartridge. Wash to remove interfering matrix components. Elute the sterol fraction for analysis [3] [4].

2. Derivatization

  • Reason: Sterols have low volatility. Derivatization is necessary for GC analysis.
  • Reagent: Use N-methyl-N-trimethylsilyl trifluoroacetamide (MSTFA).
  • Action: This reagent reacts with the free hydroxyl (-OH) groups of sterols (this compound, stigmasterol, β-sitosterol, campesterol) to form trimethylsilyl (TMS) ethers, enhancing their volatility and thermal stability [3].

3. Instrumental Analysis (GC-FID)

  • Instrument: Gas Chromatograph equipped with a Flame Ionization Detector.
  • Key Step: Inject the derivatized eluates into the GC system.
  • Validation: The method should yield satisfactory recovery ratios and a precision (Repeatability Relative Standard Deviation) below 5% [4].

Troubleshooting Common Experimental Issues

Q1: What should I do if I observe poor recovery rates for this compound?

  • Potential Cause & Solution: Incomplete derivatization. Ensure the derivatization reagent (e.g., MSTFA) is fresh and pure. Strictly follow the optimized reaction time and temperature. Using ultrasonic baths can assist and improve reaction efficiency [3] [5].

Q2: How can I improve the detection sensitivity for this compound in HPLC-UV?

  • Potential Cause & Solution: Lack of a strong chromophore. this compound has low inherent UV absorptivity. Employ a derivatization step to introduce a UV-absorbing group. A modern approach is to use benzoyl isocyanate, which reacts with the sterol's hydroxyl group to form a carbamate derivative with a phenyl chromophore, allowing for sensitive detection with a Diode Array Detector (DAD) [5].

Q3: What if I encounter matrix interference from complex samples like infant formula or foods?

  • Potential Cause & Solution: Insufficient sample clean-up. A robust sample preparation is critical.
    • Saponification: Treat the sample with an alcoholic KOH or NaOH solution to hydrolyze triglycerides and release sterols into the unsaponifiable fraction [6].
    • Liquid-Liquid Extraction (LLE): Follow saponification with multiple extractions using solvents like n-hexane or dichloromethane to isolate the sterol-containing unsaponifiable matter from the aqueous matrix [6] [7].
    • Combination: For difficult matrices, combine saponification with Ultrasonic-Assisted Extraction (UAE) to physically disrupt cells and improve extraction yield [6].

Experimental Workflow Overview

The following diagram illustrates the logical workflow for developing and validating a this compound analytical method, integrating the key steps and parameters discussed.

G Start Define Method Objective (e.g., Matrix, Sensitivity) Sample_Prep Sample Preparation Start->Sample_Prep SP1 Saponification & Extraction (or Solid-Phase Extraction) Sample_Prep->SP1 Analysis Instrumental Analysis SP1->Analysis A1 GC-FID with Derivatization (MSTFA) Analysis->A1 A2 HPLC-DAD with Derivatization (Benzoyl Isocyanate) Analysis->A2 Validation Method Validation A1->Validation Data Acquisition A2->Validation Data Acquisition V_params Specificity Linearity (R²>0.99) Accuracy (Recovery 93-108%) Precision (RSD<10%) LOD/LOQ Validation->V_params

References

brassicasterol vs cholesterol electrochemical detection

Author: Smolecule Technical Support Team. Date: February 2026

Structural and Functional Comparison

The table below summarizes the key differences between brassicasterol and cholesterol based on the search results.

Feature This compound Cholesterol
Classification Plant sterol (Phytosterol) [1] [2] Animal sterol (Zoosterol) [3] [2]
Core Structure Tetracyclic cyclopenta[a]phenanthrene ring [1] Tetracyclic cyclopenta[a]phenanthrene ring [1]
Specific Structure Cholest-5,22-dien-24β-methyl-3β-ol [4] cholest-5-en-3β-ol [4]

| Key Structural Differences | 1. C22 trans-double bond 2. C24 methyl group (β-configuration) [4] [5] | Side chain at C17 is unsubstituted [1] | | Primary Dietary Sources | Present in some microalgae; found in certain vegetable oils and oilseeds [3] | Animal products: meat, dairy, eggs, liver [3] | | Role in Membrane Biophysics | Less effective than cholesterol at ordering hydrocarbon chains in phospholipid bilayers [5] | Highly effective at ordering hydrocarbon chains and stabilizing phospholipid bilayers [5] | | Impact on DPPC Bilayer Phase Transition | Destabilizes the gel state more than cholesterol; less effective at suppressing the main phase transition [5] | Effectively raises the main phase transition temperature and decreases its cooperativity and enthalpy [5] | | Biomedical Significance | Studied as a potential biomarker in Alzheimer's disease (lower concentrations in CSF) [6] | Excess is a major risk factor for atherosclerosis and cardiovascular disease [1] [2] |

Electrochemical Detection of Cholesterol

The search results provide details on non-enzymatic electrochemical sensing methods for cholesterol, which could serve as a reference for developing this compound detection protocols [7].

General Sensing Mechanism: Non-enzymatic cholesterol sensors use a recognition layer with metal-based electrodes that act as cholesterol oxidants. When cholesterol interacts with the electrode surface in a conductive electrolyte, it undergoes electro-oxidation, generating a measurable electrical signal (current, potential, etc.) [7]. The diagram below illustrates the core components and process flow of this sensing mechanism.

G cluster_system Electrochemical Biosensor Analyte Analyte Solution (Cholesterol in Electrolyte) RecognitionLayer Recognition Layer (Metal-based Electrode) Analyte->RecognitionLayer Physical-Chemical Interaction Transducer Transducer RecognitionLayer->Transducer Electrochemical Signal RecognitionLayer->Transducer Processor Processor Transducer->Processor Electrical Signal Transducer->Processor Output Digital Readout (e.g., Cholesterol Concentration) Processor->Output

Reported Performance of Metal-Based Systems: The following table compiles data from various non-enzymatic cholesterol detectors using metal-based electrodes [7].

Electrode Supporting Electrolytes (Media) Cholesterol Oxidation Products Oxidation Potential (V) LOD LOQ
Pt Glacial acetic acid, sodium perchlorate, sodium acetate 7α-acetoxycholesterol, 7β-acetoxycholesterol 1.7 (vs. SCE) NA NA
Various (Ni, Ti, Cu, etc.) Various organic and aqueous media Various products (e.g., 7-ketocholesterol) Varies by system Reported values exist Reported values exist

Research Implications and Pathways

The comparative biophysical data suggests that the structural differences between these sterols significantly impact their interaction with phospholipid membranes [5]. This implies that a single detection system might not be equally sensitive to both molecules. The established protocols for cholesterol [7] provide a foundational starting point for developing this compound detection methods, which would require optimization to account for its distinct molecular structure and redox behavior.

References

brassicasterol campesterol stigmasterol separation efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Analytical Methods for Phytosterol Separation

Method & Detector Stationary Phase Mobile Phase Run Time Key Findings & Separation Notes Citation

| HPLC-ECD (Electrochemical) | Develosil C30-UG-3 (150 x 4.6 mm, 3 µm) | Acetonitrile with 10 mmol L⁻¹ LiClO₄ (Isocratic) | Information missing | Simultaneous determination of β-sitosterol, campesterol, stigmasterol, and brassicasterol achieved. | [1] | | UPLC-UV (Ultraviolet) | ACQUITY UPLC BEH C18 (Column dimensions not specified) | Acetonitrile/Water (Gradient from 80%) | Information missing | Successfully separated and quantified this compound, campesterol, stigmasterol, β-sitosterol, and cholesterol. | [2] | | UHPLC-UV/CAD (Charged Aerosol) | Kinetex Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) | Acetonitrile/Water (Gradient) | 8.5 minutes | Separated 7 sterols/stanols. Campesterol and campestanol co-eluted; quantified as a sum. This compound, stigmasterol, and β-sitosterol were separated. | [3] | | LC-MS/MS (Mass Spectrometry) | Reversed-Phase C18 (Column details not specified) | Methanol/Acetonitrile/Isopropanol | 4 minutes | Rapid quantification of 6 compounds. Used mass selectivity to resolve co-eluting peaks, enabling fast run time despite potential chromatographic overlap. | [4] |

Detailed Experimental Protocols

Here are the methodologies for the key experiments cited, which you can use as a reference for your own work.

Ultra-Performance Liquid Chromatography (UPLC) Protocol

This method is noted for its application in cellular uptake studies [2].

  • Sample Preparation: Cell-associated phytosterols are extracted from Caco-2 cell monolayers.
  • Chromatography:
    • Column: ACQUITY UPLC BEH C18.
    • Mobile Phase: Acetonitrile and water, using a gradient program (starting from 80% acetonitrile).
    • Detection: Ultraviolet (UV) detection.
  • Key Advantage: This method is particularly suitable for cellular samples and provides clear separation of the target phytosterols and cholesterol.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) Protocol

This method offers a simple approach without the need for derivatization [1].

  • Sample Preparation (Serum):
    • Saponification: 10 µL of serum is hydrolyzed with 0.05 mL of 1 mol L⁻¹ potassium hydroxide in ethanol via vortexing and sonication.
    • Liquid-Liquid Extraction: Lipids are extracted with hexane, the combined hexane layers are dried, and the residue is reconstituted in the mobile phase for injection.
  • Chromatography:
    • Column: Develosil C30-UG-3 conventional column (150 mm x 4.6 mm, 3 µm).
    • Mobile Phase: Acetonitrile containing 10 mmol L⁻¹ LiClO₄ (isocratic).
    • Temperature: 30°C.
    • Flow Rate: 1.5 mL min⁻¹.
    • Detection: Electrochemical detection with a glassy carbon working electrode.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This is a fast and selective method ideal for complex matrices like edible oils [4].

  • Sample Preparation (Edible Oils):
    • Saponification: 20 mg of oil is saponified in 2 mL of 2 M ethanolic KOH at 80°C for 60 minutes.
    • Liquid-Liquid Extraction: Unsaponifiable matter is extracted three times with n-hexane. The combined extracts are evaporated to dryness and reconstituted in isopropanol.
  • Chromatography and Detection:
    • System: Reversed-phase HPLC with positive ion atmospheric pressure chemical ionization (APCI).
    • Detection: Tandem mass spectrometry with Selected Reaction Monitoring (SRM).
    • Speed: Total run time of 4 minutes. The selectivity of MS/MS detection allows for accurate quantification even if chromatographic resolution is incomplete.

Workflow for Phytosterol Analysis

The following diagram illustrates the general decision-making pathway and key steps for separating and analyzing phytosterols, based on the common methodologies identified.

cluster_prep Sample Preparation cluster_methods Analytical Method Selection Start Start: Phytosterol Analysis Sample Preparation Sample Preparation Start->Sample Preparation Method Selection Method Selection Sample Preparation->Method Selection prep1 Saponification with alcoholic KOH prep2 Liquid-Liquid Extraction (e.g., Hexane) prep1->prep2 prep3 Reconstitution in Mobile Phase prep2->prep3 Separation & Quantification Separation & Quantification Method Selection->Separation & Quantification Executes chosen protocol A HPLC-ECD UseCase1 Best for serum samples A->UseCase1 B UPLC-UV UseCase2 Best for cellular samples B->UseCase2 C UHPLC-UV/CAD UseCase3 Rapid, general purpose C->UseCase3 D LC-MS/MS UseCase4 Fastest, handles co-elution D->UseCase4 End Results & Data Analysis Separation & Quantification->End

Key Insights for Your Research

  • For High Throughput: The LC-MS/MS method is superior due to its rapid 4-minute run time. The mass spectrometer's selectivity reliably differentiates the phytosterols even if they are not fully separated on the column [4].
  • To Avoid Derivatization: HPLC-ECD and UHPLC-CAD are excellent choices. Electrochemical detection is highly specific for oxidizable compounds, while charged aerosol detection is a universal detector that does not require chromophores [1] [3].
  • Common Challenges: Be aware that separating campesterol from its saturated derivative, campestanol, can be difficult even with advanced UHPLC systems, as they may co-elute [3].

References

validating brassicasterol as Alzheimer's disease biomarker

Author: Smolecule Technical Support Team. Date: February 2026

The Role of Brassicasterol in Alzheimer's Disease

The research on this compound primarily positions it as a complementary player in the Alzheimer's biomarker field, rather than a direct competitor to established markers.

  • Potential as an Additional CSF Biomarker: A 2011 study found that lower concentrations of this compound in cerebrospinal fluid (CSF) were significantly associated with Alzheimer's disease. The study concluded that this compound could improve the predictive value of the core biomarkers amyloid-beta 42 (Aβ42) and phosphorylated Tau (pTau) when used in combination with them [1]. This suggests a supporting, rather than a primary, diagnostic role.
  • Limited Causal Effect in Blood: A more recent 2024 Mendelian randomization study, which helps infer causality, investigated several phytosterols. It found that while higher blood levels of the phytosterols stigmasterol and sitosterol showed a significant causal relationship with a reduced risk of Alzheimer's, no such significant association was found for this compound [2] [3]. This indicates that the evidence for this compound as a causal blood-based biomarker is weak.

Current Standard: Validated Blood-Based Biomarkers

For context, below is a comparison of the key blood-based biomarkers that are currently the focus of clinical validation and guidelines. This compound is not featured in this contemporary framework.

Biomarker Pathology Measured Key Context from Recent Guidelines/Studies
pTau217 Tau tangles (core pathology) Plasma pTau217 assays with acceptable accuracy can be used for AD diagnosis; highly resistant to pre-analytical handling variations [4] [5].
pTau181 Tau tangles (core pathology) Incorporated into revised AD diagnosis criteria; strong predictive performance for incident dementia [4] [6].
Aβ42/40 Ratio Amyloid plaques (core pathology) A core AD BBM; measurements are sensitive to pre-analytical sample handling variations [4] [5].
GFAP Astrocyte reactivity A non-core BBM reflecting astrocyte activation; strong predictive performance for dementia [4] [6].
NfL Neurodegeneration A non-core BBM reflecting neuronal injury; increased levels associated with higher dementia hazard [4] [6].

The first-ever clinical practice guideline for Alzheimer's blood tests, released in 2025 by the Alzheimer's Association, focuses exclusively on these phosphorylated tau (p-tau) variants and the Aβ42/40 ratio [5]. This highlights the significant gap between research into novel markers like this compound and clinically validated tools.

Experimental Insights

The experimental data for this compound comes from an older, focused study. The following diagram outlines the experimental workflow and key findings from the 2011 study that proposed this compound as an additional CSF biomarker [1].

Start Study Participants (AD: n=67, Controls: n=29) A Sample Collection (Plasma and CSF) Start->A B Gas Chromatography/ Mass Spectrometry (GC/MS) Analysis A->B C Statistical Analysis (Covariates: Age, gender, APOE4, etc.) B->C D Key Finding: Significantly lower concentrations of this compound in CSF of AD patients (P < 0.001) C->D E Secondary Finding: This compound improved predictive value when added to pTau and Aβ42 model C->E

How to Proceed with Biomarker Evaluation

Given the current landscape, here are practical suggestions for your evaluation:

  • Focus on the Current Standard: For a comparison guide aimed at drug development professionals, the most relevant and actionable data concerns the p-tau isoforms (especially p-tau217 and p-tau181), GFAP, and NfL. These have extensive data on clinical validity and technological performance across different platforms [4] [5] [6].
  • Monitor Emerging Research: The field of Alzheimer's biomarkers is evolving rapidly. While this compound is not a current candidate, understanding the pathway and methods from earlier research [1] is valuable for evaluating any novel biomarkers that may emerge in the future.
  • Consult Updated Guidelines: The Alzheimer's Association's Clinical Practice Guideline for Blood-Based Biomarker Tests is the best resource for current, evidence-based recommendations on which biomarkers are considered clinically useful [5].

References

comparison of brassicasterol sources algal terrestrial

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Brassicasterol Sources

The table below summarizes the core differences between algal and terrestrial sources of this compound, covering aspects of origin, composition, and research applications.

Feature Algal Sources Terrestrial Plant Sources
Primary Organisms Dinoflagellates (e.g., Gonyaulax spp., Peridinium foliaceum), Diatoms, other microalgae [1] [2] [3] Brassicaceae family plants (e.g., Canola, Rapeseed) [1] [4] [5]
Typical Role Major sterol, often constituting a high percentage of total sterol profile [1] Minor-to-moderate component within a diverse phytosterol profile [4]
Sterol Profile Can be the dominant sterol; profile varies significantly by species [1] Typically part of a mix including β-Sitosterol, Campesterol, Stigmasterol [4]
Use as a Biomarker Well-established as a biomarker for marine algal input in environmental studies [1] Not typically used as a specific biomarker
Research/Application Context Biomedicine (anti-infective, anti-ACE), biofuels, sustainable production [2] [6] [5] Nutraceuticals, functional foods (cholesterol-lowering), food additives [4] [5]

Quantitative Data on this compound Content

To aid in objective comparison, the following tables present quantitative data on this compound composition from various sources.

Table 1: this compound in Selected Algal Species [1] This data illustrates the high variability and potential dominance of this compound in certain algae.

Algal Species Approximate this compound Composition (% of total sterols)
Gonyaulax spp. Up to 100%
Peridinium foliaceum 80% - 100%
Pyrocystis lunula 76%
Gonyaulax diegensis 39%
Prorocentrum cordatum 7%

Table 2: this compound in Terrestrial Oilseeds [4] This data shows that this compound is a consistent but minor component in brassica oilseeds.

Plant Species This compound Content (% of total sterols)
Brassica juncea (Brown Mustard) 9.1% - 19.2%
Brassica campestris (Toria, Yellow Sarson) 14.1% - 15.3%
Brassica napus (Summer Rape) 6.5% - 14.1%
Brassica rapa (Winter) 6.1% - 13.8%
Brassica napus (Canola) 9.7%

Key Experimental Protocols for Analysis

The analysis of this compound across different sources relies on robust and reproducible experimental protocols. The general workflow for extraction and analysis from biological samples typically involves the steps below:

G Start Sample Material (Algal Biomass/Plant Tissue) A Saponification (Alcoholic KOH/NaOH) Start->A B Liquid-Liquid Extraction with Non-polar Solvent (e.g., Hexane) A->B C Derivatization (e.g., with BSTFA to form TMS ethers) B->C D Instrumental Analysis (GC-MS or LC-MS) C->D End Identification & Quantification D->End

Here are the details of the key experimental steps:

  • Extraction & Saponification: Lipid content is extracted from dried and powdered biomass using organic solvents like petroleum ether or mixtures (e.g., pet. ether:acetone, 1:1 v/v) [7]. The extract is then saponified by refluxing with an alcoholic potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (e.g., 6% KOH in methanol) [1]. This process hydrolyzes steryl esters, releasing free sterols into the unsaponifiable matter.
  • Separation & Purification: The free sterols in the unsaponifiable matter are separated from polar lipids and saponifiable materials (like fatty acids) by partitioning into a less polar solvent such as hexane [1]. Further purification can be achieved using preparative thin-layer chromatography (TLC) [7].
  • Derivatization: For Gas Chromatography (GC) analysis, the hydroxyl group of sterols is often derivatized to improve volatility and resolution. A common method is silanation using Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers [1].
  • Identification & Quantification:
    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard technique for identifying and quantifying sterols. The mass spectrum of the this compound-TMS derivative provides a unique fingerprint for confirmation, while the peak area is used for quantification, often against internal standards [1] [7].
    • Liquid Chromatography-Mass Spectrometry (LC-MS): This method is increasingly used, especially for complex samples, as it can analyze sterols without derivatization. It is suitable for profiling multiple sterols and brassinosteroids simultaneously [2].

Considerations for Research & Development

  • Algal Sources: Offer high diversity and potential for sustainable, controlled production through photobioreactors. They are a focus for metabolic engineering and optimization of growth conditions to enhance sterol yields [2] [6].
  • Terrestrial Sources: Benefit from established, large-scale agricultural practices but are subject to seasonal and geographical variability. They are a reliable source for bulk extraction, albeit as part of a phytosterol mixture [4].

Key Takeaways

  • Purity of Source: Certain algal species can provide a much "purer" source of this compound, as it can constitute the vast majority of their sterol profile.
  • Diversity vs. Consistency: Algae present a wider, largely untapped diversity of sterol profiles, while terrestrial this compound sources offer a more consistent and predictable compositional range.
  • Application Alignment: The choice of source may depend on the application. Algae are promising for targeted biomedical and biofuel applications, whereas terrestrial plants are well-suited for the nutraceutical and functional food industries.

References

brassicasterol anti-cancer activity vs sorafenib HCC

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Brassicasterol vs. Sorafenib

The table below compares the primary mechanisms of the two compounds.

Feature This compound Sorafenib
Primary Target AKT signaling pathway [1] [2] Multiple receptor tyrosine kinases (VEGFR, PDGFR) & RAF/MEK/ERK pathway [3]
Key Molecular Effect Downregulates phospho-AKT (p-AKT) levels [1] [2] Inhibits angiogenesis and tumor cell proliferation [3]
Mechanism Evidence AKT agonist (IGF-1) counteracts this compound's inhibitory effect [1] [2] Well-established in clinical use and literature [4] [5] [3]

The core signaling pathways involved are illustrated below.

architecture This compound This compound AKT_Pathway AKT Signaling Pathway This compound->AKT_Pathway Inhibits Sorafenib Sorafenib Angiogenesis Angiogenesis (VEGFR/PDGFR) Sorafenib->Angiogenesis Inhibits Proliferation Cell Proliferation (RAF/MEK/ERK) Sorafenib->Proliferation Inhibits HCC_Growth HCC Growth & Survival AKT_Pathway->HCC_Growth Angiogenesis->HCC_Growth Proliferation->HCC_Growth

Experimental Data and Efficacy Comparison

The following table summarizes key experimental findings from in vitro and in vivo studies.

Experimental Model This compound Findings Sorafenib Findings (for context)
In Vitro (Cell Viability) Induced cell death in HBV+ HCC cells (HepG2.215, PLC5) in dose- and time-dependent manner; more potent than sorafenib in the study [1] [2]. Standard treatment used for comparison; showed less potent activity in the same model [1].
In Vitro (Cytotoxicity) No apparent cytotoxicity to normal immortalized hepatocytes (LO2, AML12, FL83B) at tested concentrations [1] [2]. Known to cause side effects like hand-foot syndrome, hypertension, and fatigue in patients [3].
In Vivo (Xenograft Mouse Model) Inhibited tumor growth in mice implanted with HepG2.215 cells at 100 mg/kg daily [1] [2]. Used as a positive control in the same model; this compound showed superior inhibition [1].
HBV Infection Impact Activity is independent of HBV infection status; showed similar efficacy in HBV- (HepG2) and HBV+ cells [1] [2]. HBV+ HCC patients often show poorer response compared to uninfected patients [1] [2].

Key Experimental Protocols

To help you evaluate the research quality, here are the core methodologies used in the key this compound studies [1] [2].

  • Cell Viability Assay (MTT Assay)

    • Cells: HBV+ HCC (HepG2.215, PLC5), HBV- HCC (HepG2), normal hepatocytes (LO2, AML12, FL83B).
    • Treatment: Cells treated with this compound or sorafenib (0-50 µM) for 48 hours (dose-response) or with 10 µM for up to 96 hours (time-course).
    • Measurement: MTT reagent added, incubated for 3 hours. Formazan crystals dissolved, and absorbance measured at 590 nm. Viability calculated relative to untreated controls.
  • Cytotoxicity Assay (LDH Assay)

    • Method: LDH release from damaged cells measured after drug treatment.
    • Procedure: Culture supernatant collected, mixed with LDH reaction mix, incubated for 30 min. Absorbance measured at 450 nm and 650 nm.
  • Mechanism Exploration (Western Blot)

    • Targets: Protein levels of AKT, phospho-AKT (p-AKT), and cleaved Caspase-3.
    • Procedure: Cells lysed after 48-hour treatment. Proteins separated by SDS-PAGE, transferred to PVDF membrane, and probed with specific primary and HRP-conjugated secondary antibodies. Bands visualized and quantified.
    • AKT Agonist Test: AKT agonist IGF-1 added to cell culture 6 hours before this compound treatment to test if it could reverse the anti-cancer effect.
  • In Vivo Efficacy (Xenograft Mouse Model)

    • Model: Mice subcutaneously injected with HepG2.215 cells.
    • Treatment: Once tumor volume reached ~100 mm³, mice treated intraperitoneally with this compound or sorafenib (100 mg/kg) daily for 15 days.
    • Evaluation: Tumor size and mouse weight measured every 3 days. Tumor volume calculated and weighed at endpoint.

Research Status and Future Directions

  • This compound: Currently at the preclinical research stage. Its anti-cancer activity has been demonstrated in vitro and in animal models, but its efficacy and safety in humans remain unknown [1] [2]. Its known safety as a food additive could potentially accelerate future development [1].
  • Sorafenib: An FDA-approved first-line treatment for advanced HCC since 2007. Its limitations, including drug resistance and toxicity, are well-documented and are the focus of numerous clinical trials exploring combination therapies [4] [5] [3].

The consistent identification of AKT inhibition as this compound's primary mechanism provides a strong foundation for future studies. Research could explore its potential in overcoming sorafenib resistance, often linked to persistent AKT signaling [3], or its use in combination with other agents.

References

brassicasterol plant sterol composition different species

Author: Smolecule Technical Support Team. Date: February 2026

Brassicasterol Composition Across Species

The relative composition of this compound differs notably among plants and algae. The following table summarizes data from various sources.

Species / Source This compound Composition Other Major Sterols Source Type
Brassica oilseeds (e.g., Canola) [1] ~10-15% of total sterols β-Sitosterol (~46-60%), Campesterol (~22-35%) Terrestrial Plant
Maca (Lepidium meyenii) [2] Present β-Sitosterol, Campesterol, Avenasterol Terrestrial Plant
Gonyaulax spp. (Dinoflagellate) [3] Up to 100% of total sterols Not specified Marine Algae
Commercial Phytosterol Mixtures [2] ~3-7% of mixture β-Sitosterol, Campesterol, Stigmasterol Industrial Ingredient

Experimental Protocols for Analysis

Accurate measurement of this compound relies on specific analytical techniques. Here is a detailed methodology based on standard protocols [3].

  • Sample Preparation (Saponification & Extraction)

    • Purpose: To release free sterols from sterol esters and other complex lipids.
    • Procedure:
      • Reaction: React the sample with a solution of 6% potassium hydroxide (KOH) in methanol.
      • Heating: Heat the mixture to saponify (hydrolyze) the ester bonds.
      • Partitioning: Extract the free sterols by partitioning them into a non-polar solvent like hexane.
  • Derivatization

    • Purpose: To make the sterols less polar and more volatile for gas chromatography (GC) analysis, improving peak shape and detection sensitivity.
    • Procedure: Treat the extracted free sterols with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). This replaces the active hydrogen on the hydroxyl (-OH) group with a trimethylsilyl (TMS) group, creating a TMS ether derivative.
  • Instrumental Analysis (GC & MS)

    • Purpose: To separate, identify, and quantify the individual sterols.
    • Procedure:
      • Separation: Use Gas Chromatography (GC) with an appropriate capillary column.
      • Detection: Employ either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification. The mass spectrum of this compound-TMS ether provides a unique fingerprint.

Biological Relevance and Applications

This compound is not just a structural component; it has significant functional roles in both plants and human health.

  • Role in Plant Membranes: In plants, sterols like this compound are crucial components of the plasma membrane, making up about a third of its lipids [4]. They regulate membrane fluidity and permeability, and contribute to the formation of specialized membrane microdomains that are important for cell signaling and transport [4] [5].
  • Precursor to Bioactive Compounds: this compound is a biosynthetic precursor for brassinosteroids, a class of powerful plant hormones that regulate growth and development [4].
  • Biomarker Applications: Due to its stability, this compound is widely used as a biomarker in environmental studies to trace algal productivity in marine sediments [3]. It is also being investigated as a potential additional biomarker in Alzheimer's disease [3].
  • Immune Modulation: Recent clinical research in people living with HIV found that elevated levels of this compound were associated with impaired recovery of CD4+ T cells. Ex vivo models showed that this compound can stimulate abnormal T-cell activation and pro-inflammatory cytokine release [6].

Analytical Workflow Visualization

The experimental process for analyzing this compound, from sample preparation to data interpretation, can be visualized as follows.

G Start Sample Material (Plant Tissue or Algae) A Saponification (6% KOH in Methanol, Heat) Start->A Solid/Liquid B Liquid-Liquid Extraction (Partition into Hexane) A->B Free Sterols C Derivatization (BSTFA, form TMS Ether) B->C Crude Extract D Instrumental Analysis (GC-FID / GC-MS) C->D TMS Derivatives E Data Interpretation (Identification & Quantification) D->E Chromatogram & Mass Spectrum

References

brassicasterol cholesterol ratio environmental samples

Author: Smolecule Technical Support Team. Date: February 2026

Brassicasterol as an Environmental Biomarker

This compound is a plant sterol (phytosterol) used to trace terrestrial organic matter and certain algal populations in marine environments [1]. Its presence and concentration relative to other sterols like cholesterol can indicate organic matter sources and microbial community composition [1] [2].

The table below summarizes contexts where this compound is identified:

Environment/Sample Type Key Findings Related to this compound Citation
Black Sea Water Column Used in untargeted lipidomics to distinguish microbial communities in a stratified water column. [1]
Shellfish (Mollusks) A major sterol; concentrations ranged from 12.6 to 45.6 mg/100 g in steamed oysters, clams, and scallops. [2]
Canola and Brassica Seeds A major sterol; one of the primary phytosterols found in these plants. [3]

Analytical Techniques for Sterol Measurement

Determining sterol ratios requires sophisticated instruments and meticulous sample preparation. Here is a generalized workflow based on the analysis of suspended particles from the Black Sea water column [1]:

Sample Collection Sample Collection Lipid Extraction Lipid Extraction (Modified Bligh-Dyer) Sample Collection->Lipid Extraction Chromatographic Separation Chromatographic Separation (Reversed-Phase UHPLC) Lipid Extraction->Chromatographic Separation High-Resolution Mass Spectrometry High-Resolution Mass Spectrometry (Orbitrap MS) Chromatographic Separation->High-Resolution Mass Spectrometry Data Processing & Analysis Data Processing & Analysis High-Resolution Mass Spectrometry->Data Processing & Analysis

The key methodological steps are:

  • Sample Collection and Extraction: Environmental samples like suspended particulate matter are collected and lipids are extracted using a technique like the modified Bligh-Dyer procedure, which uses a mixture of methanol, dichloromethane, and an aqueous buffer to separate lipids from the sample matrix [1].
  • Instrumental Analysis:
    • Separation: The extract is analyzed using Ultra-High-Pressure Liquid Chromatography (UHPLC), which separates the complex mixture of lipids over a reversed-phase column [1].
    • Detection and Quantification: The separated compounds are introduced into a High-Resolution Mass Spectrometer (HRMS), such as an Orbitrap, which determines their mass with high accuracy. This allows researchers to identify and quantify specific sterols like this compound and cholesterol based on their unique mass [1].
  • Data Processing: Modern untargeted approaches treat each mass spectral feature as a component. These components are then clustered based on the similarity of their abundance profiles across samples to identify patterns and relationships without prior identification bias [1].

Research Implications and Future Directions

The presence of this compound and its ratio to cholesterol helps researchers decode the structure of microbial communities and the origins of organic matter in ecosystems [1]. High-resolution lipidomics can detect thousands of lipid features, revealing how environmental stressors shift lipidome composition [4].

References

×

Physical Description

Solid

XLogP3

8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

398.354866087 Da

Monoisotopic Mass

398.354866087 Da

Heavy Atom Count

29

Melting Point

150 - 151 °C

UNII

2B0KG2XFOF

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pharmacology

Brassicasterol is a steroid derivative characterized by the hydroxyl group in position C-3 of the steroid skeleton, elimination of carbon 24.2 of the alkyl substituent, and unsaturated bonds in position 5-6 of the B ring, and position 22-23 in the alkyl substituent. It is synthesized by several unicellular algae and some terrestrial plants.

Pictograms

Irritant

Irritant

Other CAS

474-67-9

Wikipedia

Brassicasterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Ergosterols and C24-methyl derivatives [ST0103]

Dates

Last modified: 08-15-2023
Bishop, G.J., et al., Plant Cell Physiol. 42, 114, (2001)
Fernandez, C., et al., Biochem. J. 366, 109 (2002)

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